molecular formula C10H15NO2 B147350 (R)-2-Amino-3-(benzyloxy)propan-1-ol CAS No. 58577-87-0

(R)-2-Amino-3-(benzyloxy)propan-1-ol

Katalognummer: B147350
CAS-Nummer: 58577-87-0
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: ZJUOMDNENVWMPL-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-Amino-3-(benzyloxy)propan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2-amino-3-phenylmethoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUOMDNENVWMPL-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974135
Record name 2-Amino-3-(benzyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58577-87-0
Record name 2-Amino-3-(benzyloxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40974135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-2-Amino-3-benzyloxy-1-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-2-Amino-3-(benzyloxy)propan-1-ol from L-Serine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Amino-3-(benzyloxy)propan-1-ol, also known as O-benzyl-L-serinol, is a chiral amino alcohol of significant interest in the pharmaceutical and fine chemical industries. Its structural relationship to the naturally occurring amino acid L-serine, combined with the presence of a versatile benzyl protecting group, makes it a valuable building block for the synthesis of complex molecules, including enzyme inhibitors and peptide-based therapeutics.[1] The precise stereochemistry at the C-2 position, derived from L-serine, is often crucial for the biological activity of the target molecules.[2]

This technical guide provides a comprehensive overview of a robust and widely employed synthetic route to this compound, commencing from the readily available and chiral starting material, L-serine. The narrative will delve into the strategic considerations behind each synthetic transformation, offering detailed experimental protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Synthetic Strategy: A Multi-step Approach to Preserve Chirality and Achieve Target Functionality

The conversion of L-serine to this compound necessitates a multi-step approach that meticulously orchestrates the protection and modification of its three functional groups: the amino group, the carboxylic acid, and the primary hydroxyl group. The overarching strategy involves:

  • N-Protection: The nucleophilic amino group is first protected to prevent its interference in subsequent reactions. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under various conditions and its facile removal under acidic conditions.[3]

  • Esterification: The carboxylic acid is converted to a methyl ester. This transformation serves a dual purpose: it protects the carboxylic acid from reduction in the final step and enhances the solubility of the intermediate in organic solvents.[4]

  • O-Benzylation: The primary hydroxyl group is protected as a benzyl ether. The benzyl group is robust and can withstand a range of reaction conditions, yet it can be removed under specific hydrogenolysis conditions if required in subsequent synthetic steps.[5]

  • Reduction: The methyl ester is selectively reduced to a primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH4).[6]

  • N-Deprotection: Finally, the Boc protecting group is removed to yield the target amino alcohol.

This sequential approach ensures that each functional group is addressed in a controlled manner, thereby preserving the critical stereochemistry of the starting L-serine.

Experimental Protocols and Mechanistic Insights

Step 1: N-Protection of L-Serine with Di-tert-butyl dicarbonate

The initial step involves the protection of the amino group of L-serine as a tert-butyloxycarbonyl (Boc) carbamate. This is a crucial transformation to prevent the nucleophilic amine from reacting in subsequent steps.

Protocol:

  • To a stirred solution of L-serine (e.g., 5.2 g, 50.0 mmol) in a 1M aqueous solution of sodium hydroxide (50 mL) and 1,4-dioxane (100 mL), di-tert-butyl dicarbonate (Boc₂O) (e.g., 13.1 g, 60.0 mmol) is slowly added at 0 °C.[7]

  • The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • After the reaction is complete, the 1,4-dioxane is removed under reduced pressure.

  • The remaining aqueous layer is washed with diethyl ether (e.g., 50 mL) to remove any unreacted Boc₂O.

  • The aqueous layer is then acidified to pH 2-3 with a 1M aqueous solution of sulfuric acid.

  • The product, N-Boc-L-serine, is extracted with ethyl acetate (e.g., 3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-L-serine as a sticky oil. A typical yield for this step is around 94%.[7]

Causality and Mechanism: The reaction proceeds via nucleophilic attack of the deprotonated amino group of serine on one of the carbonyl carbons of di-tert-butyl dicarbonate. The use of a biphasic system (aqueous NaOH and dioxane) facilitates the reaction by ensuring both the water-soluble serine and the organic-soluble Boc₂O can react at the interface. The basic conditions deprotonate the amino group, increasing its nucleophilicity.

Step 2: Esterification of N-Boc-L-Serine

The carboxylic acid of N-Boc-L-serine is then converted to its methyl ester. This step is essential to prevent the reduction of the carboxylic acid in the final step and to improve the solubility of the intermediate in organic solvents for the subsequent O-benzylation.

Protocol:

  • N-Boc-L-serine (e.g., 32.4 g, 0.16 mol) is dissolved in dimethylformamide (DMF) (150 mL) and cooled in an ice-water bath.[8]

  • Solid potassium carbonate (e.g., 24.3 g, 0.176 mol) is added to the solution.

  • After stirring for 10 minutes, methyl iodide (e.g., 20.0 mL, 0.32 mol) is added to the suspension.

  • The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour, or until TLC analysis indicates complete formation of the methyl ester.

  • The reaction mixture is filtered, and the filtrate is partitioned between ethyl acetate (300 mL) and water (300 mL).

  • The organic phase is washed with brine (2 x 300 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated to give N-Boc-L-serine methyl ester as a pale amber oil. An expected yield is approximately 86%.[8]

Causality and Mechanism: This reaction is a standard SN2-type esterification. The potassium carbonate acts as a base to deprotonate the carboxylic acid, forming a carboxylate anion. This carboxylate then acts as a nucleophile, attacking the methyl iodide to form the methyl ester. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the SN2 mechanism.

Step 3: O-Benzylation of N-Boc-L-Serine Methyl Ester

With the amino and carboxyl groups protected, the hydroxyl group is now available for benzylation. This is a key step in introducing the benzyl ether functionality.

Protocol:

  • To a solution of N-Boc-L-serine methyl ester (e.g., from the previous step) in anhydrous DMF (e.g., 200 mL), sodium hydride (NaH) (e.g., 2.1 g of a 60% dispersion in mineral oil, 88 mmol) is added portion-wise at 0 °C under an inert atmosphere (e.g., argon).[5][7]

  • The mixture is stirred at 0 °C for 30 minutes.

  • Benzyl bromide (e.g., 7.5 g, 44 mmol) is then added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 5 hours.

  • Upon completion, the DMF is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water.

  • The aqueous layer is acidified with 1M HCl and extracted with ethyl acetate (e.g., 3 x 50 mL).

  • The combined organic layers are washed with distilled water and brine, then dried over anhydrous sodium sulfate.

  • Concentration under reduced pressure yields N-Boc-O-benzyl-L-serine methyl ester.

Causality and Mechanism: This reaction is a classic Williamson ether synthesis.[5] Sodium hydride, a strong base, deprotonates the hydroxyl group of the serine derivative to form an alkoxide. This alkoxide then acts as a nucleophile and attacks the benzylic carbon of benzyl bromide in an SN2 reaction, displacing the bromide and forming the benzyl ether. The use of an inert atmosphere is crucial as sodium hydride reacts violently with water.

Step 4: Reduction of the Methyl Ester with Lithium Aluminum Hydride (LiAlH₄)

The pivotal reduction step converts the methyl ester to the primary alcohol, yielding the serinol backbone. The choice of a powerful reducing agent is critical for this transformation.

Protocol:

  • A solution of N-Boc-O-benzyl-L-serine methyl ester in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (e.g., 1.5-2 equivalents) in the same anhydrous solvent at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • The reaction is carefully quenched by the sequential dropwise addition of water (e.g., X mL), followed by a 15% aqueous solution of sodium hydroxide (e.g., X mL), and finally water again (e.g., 3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether or THF.

  • The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford N-Boc-(R)-2-amino-3-(benzyloxy)propan-1-ol.

Causality and Mechanism: Lithium aluminum hydride is a potent source of hydride ions (H⁻). The reduction of the ester proceeds in two stages.[9][10] First, a hydride ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide leaving group to form an aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by another hydride ion to form a primary alkoxide. The reaction is then quenched with water to protonate the alkoxide, yielding the primary alcohol.[11] It is imperative to perform this reaction under strictly anhydrous conditions as LiAlH₄ reacts violently with water.

Step 5: N-Deprotection to Yield this compound

The final step is the removal of the Boc protecting group to unveil the free amino group of the target molecule.

Protocol:

  • N-Boc-(R)-2-amino-3-(benzyloxy)propan-1-ol is dissolved in a suitable solvent such as dichloromethane (CH₂Cl₂) or dioxane.[7]

  • An excess of a strong acid, typically trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) or a solution of HCl in dioxane (e.g., 4M), is added at 0 °C.[3]

  • The reaction mixture is stirred at room temperature for 1-2 hours, with progress monitored by TLC.

  • Upon completion, the solvent and excess acid are removed under reduced pressure.

  • The residue is dissolved in water and the pH is adjusted to basic (e.g., pH 9-10) with a suitable base such as aqueous sodium hydroxide or sodium carbonate.

  • The aqueous layer is extracted with an organic solvent like ethyl acetate or dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Causality and Mechanism: The Boc group is labile to strong acids. The mechanism involves protonation of the carbonyl oxygen of the carbamate by the acid.[12] This is followed by the cleavage of the tert-butyl-oxygen bond, leading to the formation of the stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and spontaneously decarboxylates to release carbon dioxide and the free amine.[12] The amine is then protonated by the excess acid, and a final basic workup is required to obtain the free amine product.

Quantitative Data Summary

StepReactionStarting MaterialKey ReagentsSolvent(s)Typical Yield
1N-ProtectionL-SerineDi-tert-butyl dicarbonate, NaOH1,4-Dioxane, Water~94%[7]
2EsterificationN-Boc-L-SerineMethyl iodide, K₂CO₃DMF~86%[8]
3O-BenzylationN-Boc-L-Serine methyl esterBenzyl bromide, NaHDMF-
4ReductionN-Boc-O-benzyl-L-serine methyl esterLiAlH₄Diethyl ether or THF-
5N-DeprotectionN-Boc-(R)-2-amino-3-(benzyloxy)propan-1-olTFA or HCl in dioxaneCH₂Cl₂ or Dioxane-

Yields for steps 3, 4, and 5 are highly dependent on the specific reaction conditions and purification methods employed.

Preservation of Chirality

A critical aspect of this synthesis is the preservation of the stereochemical integrity of the chiral center at the C-2 position of L-serine. The reaction conditions for N-protection, esterification, O-benzylation, and reduction are generally not harsh enough to cause significant racemization. However, it is crucial to avoid strongly basic conditions for prolonged periods, especially when the α-proton could be abstracted, which can lead to racemization.[13][14] The reduction with LiAlH₄ proceeds via nucleophilic attack on the carbonyl group and does not directly involve the chiral center, thus preserving its configuration.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Protection cluster_1 Step 2: Esterification cluster_2 Step 3: O-Benzylation cluster_3 Step 4: Reduction cluster_4 Step 5: N-Deprotection Serine L-Serine Boc_Serine N-Boc-L-Serine Serine->Boc_Serine Boc₂O, NaOH 1,4-Dioxane/H₂O Boc_Serine_Ester N-Boc-L-Serine Methyl Ester Boc_Serine->Boc_Serine_Ester CH₃I, K₂CO₃ DMF Boc_OBn_Serine_Ester N-Boc-O-benzyl-L-Serine Methyl Ester Boc_Serine_Ester->Boc_OBn_Serine_Ester BnBr, NaH DMF Boc_Amino_Alcohol N-Boc-(R)-2-amino-3- (benzyloxy)propan-1-ol Boc_OBn_Serine_Ester->Boc_Amino_Alcohol LiAlH₄ THF Final_Product (R)-2-Amino-3- (benzyloxy)propan-1-ol Boc_Amino_Alcohol->Final_Product TFA or HCl CH₂Cl₂

Figure 1: Overall synthetic workflow for the preparation of this compound from L-Serine.

Mechanism of Key Transformations

Key_Mechanisms cluster_reduction Ester Reduction with LiAlH₄ cluster_deprotection Boc Deprotection with TFA Ester R-COOCH₃ Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 1. LiAlH₄ (H⁻ attack) Aldehyde Aldehyde Tetrahedral1->Aldehyde Elimination of ⁻OCH₃ Alkoxide Primary Alkoxide Aldehyde->Alkoxide 2. LiAlH₄ (H⁻ attack) Alcohol Primary Alcohol Alkoxide->Alcohol H₃O⁺ workup Boc_Amine R-NH-Boc Protonated_Boc Protonated Boc-Amine Boc_Amine->Protonated_Boc 1. H⁺ (from TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Loss of tert-butyl cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation (-CO₂)

Figure 2: Simplified mechanisms for the LiAlH₄ reduction of the methyl ester and the TFA-mediated deprotection of the Boc group.

Conclusion

The synthesis of this compound from L-serine is a well-established and reliable process that exemplifies the principles of modern organic synthesis, particularly the strategic use of protecting groups. By carefully controlling the reaction conditions at each stage, it is possible to achieve the desired transformations while preserving the crucial stereochemistry of the starting material. This guide has provided a detailed roadmap for this synthesis, offering both practical protocols and a deeper understanding of the underlying chemical principles. The successful execution of this synthesis provides access to a valuable chiral building block for the development of novel and complex molecules with potential applications in medicine and materials science.

References

The Strategic Utility of O-benzyl-L-serinol (CAS 58577-87-0) in Modern Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Chiral Building Block

O-benzyl-L-serinol, with the CAS number 58577-87-0, is a versatile chiral amino alcohol that has emerged as a pivotal intermediate in the synthesis of complex, enantiomerically pure pharmaceuticals.[1] Its unique structural features—a primary alcohol, a secondary amine, and a protected hydroxyl group on a stereodefined backbone—make it an invaluable tool for introducing chirality and functional handles in multi-step synthetic sequences. This guide provides an in-depth exploration of the synthesis, purification, and strategic applications of O-benzyl-L-serinol, with a focus on the underlying chemical principles and practical considerations for its use in drug development. While often broadly categorized as a chiral building block, its true value lies in its ability to serve as a linchpin in the convergent synthesis of high-value active pharmaceutical ingredients (APIs).

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of O-benzyl-L-serinol is crucial for its effective use in synthesis. Key properties are summarized in the table below.

PropertyValueSource
CAS Number 58577-87-0--INVALID-LINK--
Molecular Formula C₁₀H₁₅NO₂--INVALID-LINK--
Molecular Weight 181.23 g/mol --INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Melting Point 34-37 °C--INVALID-LINK--
Boiling Point 307 °C--INVALID-LINK--
Solubility Soluble in chloroform, dichloromethane, and methanol--INVALID-LINK--
Storage 0-8 °C, sealed in a dry, dark place--INVALID-LINK--

Safety and Handling: O-benzyl-L-serinol may cause skin and eye irritation.[2] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. In case of contact, wash the affected area with plenty of water.[2] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of O-benzyl-L-serinol: A Detailed Protocol and Mechanistic Insight

The most common and efficient laboratory-scale synthesis of O-benzyl-L-serinol involves the reduction of its corresponding carboxylic acid precursor, O-benzyl-L-serine. Lithium aluminum hydride (LiAlH₄) is the reducing agent of choice for this transformation due to its high reactivity.

Experimental Protocol: LiAlH₄ Reduction of O-benzyl-L-serine

Materials:

  • O-benzyl-L-serine

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform/methanol/ammonium hydroxide mixture)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), slowly add O-benzyl-L-serine to a stirred suspension of an excess of LiAlH₄ in anhydrous THF at reflux.

  • Maintain the reflux for approximately 1.5 to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture in an ice bath.

  • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of distilled water, followed by a 10% NaOH solution, and then again with distilled water. This procedure, known as the Fieser workup, is crucial for the safe and effective decomposition of the reactive aluminum species and results in the formation of a granular precipitate that is easy to filter.

  • Stir the resulting mixture at room temperature for several hours to ensure complete precipitation of the aluminum salts.

  • Filter the mixture and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings, and dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the dried solution under reduced pressure to obtain the crude O-benzyl-L-serinol.

  • Purify the crude product by silica gel column chromatography to yield pure O-benzyl-L-serinol.

Mechanistic Rationale

The reduction of a carboxylic acid with LiAlH₄ is a robust transformation that proceeds through a well-understood mechanism. The process involves the nucleophilic attack of a hydride ion (H⁻) from the aluminohydride complex onto the electrophilic carbonyl carbon of the carboxylic acid.

G cluster_0 Synthesis of O-benzyl-L-serinol O-benzyl-L-serine O-benzyl-L-serine LiAlH4_THF 1. LiAlH4, THF 2. H2O, NaOH(aq) O-benzyl-L-serine->LiAlH4_THF Reduction O-benzyl-L-serinol O-benzyl-L-serinol LiAlH4_THF->O-benzyl-L-serinol Workup Purification Silica Gel Chromatography O-benzyl-L-serinol->Purification Pure_Product Pure O-benzyl-L-serinol Purification->Pure_Product

Caption: Synthetic workflow for O-benzyl-L-serinol.

The initial step is an acid-base reaction where the acidic proton of the carboxylic acid reacts with a hydride to form hydrogen gas and a lithium carboxylate salt. The aluminum hydride then coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. A subsequent intramolecular hydride transfer leads to a tetrahedral intermediate which then collapses to form an aldehyde. The aldehyde is immediately reduced by another equivalent of LiAlH₄ to the corresponding alkoxide, which is then protonated during the aqueous workup to yield the primary alcohol, O-benzyl-L-serinol. It is important to use an excess of LiAlH₄ to ensure the complete reduction of both the carboxylic acid and the intermediate aldehyde.

Purification and Potential Side Reactions

The primary challenge in the synthesis of O-benzyl-L-serinol via LiAlH₄ reduction is the workup and purification. The formation of aluminum salts can sometimes lead to emulsions, making the separation of the organic layer difficult. The Fieser workup is generally effective in producing a granular precipitate, but careful execution is key.

Potential side reactions are minimal if anhydrous conditions are maintained. However, incomplete reduction can lead to the presence of the starting material or the intermediate aldehyde in the crude product. These impurities are typically removed during silica gel chromatography. Over-reduction leading to the cleavage of the benzyl ether is generally not observed under standard LiAlH₄ reduction conditions.

Analytical Characterization

Ensuring the purity and structural integrity of O-benzyl-L-serinol is paramount for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for its characterization.

Analytical TechniquePurposeExpected Results
¹H and ¹³C NMR Structural elucidation and confirmationThe spectra should show characteristic peaks corresponding to the protons and carbons of the benzyl group, the serinol backbone, and the hydroxyl and amine protons.
Mass Spectrometry (MS) Molecular weight determinationThe mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of O-benzyl-L-serinol.
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric purity assessmentA single peak should be observed on a suitable chiral stationary phase, confirming the enantiomeric excess of the L-isomer.
Fourier-Transform Infrared Spectroscopy (FTIR) Functional group identificationThe IR spectrum will show characteristic absorption bands for the O-H, N-H, and C-O functional groups.

A well-defined analytical package provides the necessary assurance of quality for drug development professionals.

Strategic Applications in Drug Synthesis

The utility of O-benzyl-L-serinol as a chiral synthon is demonstrated in the synthesis of several classes of pharmaceuticals. Its pre-defined stereochemistry and orthogonal protecting groups allow for the efficient construction of complex chiral molecules.

Synthesis of Chiral β-Blockers

Chiral β-adrenergic blocking agents, such as (S)-Atenolol, are a class of drugs where the pharmacological activity resides in a single enantiomer. While various synthetic routes to (S)-Atenolol exist, those that employ a chiral pool approach often rely on precursors with similar structural motifs to O-benzyl-L-serinol.[3][4][5][6] The 1-amino-3-aryloxy-2-propanol core of many β-blockers can be retrosynthetically disconnected to a chiral amino alcohol precursor. O-benzyl-L-serinol provides a readily available and stereochemically defined starting point for the synthesis of such cores.

G cluster_1 Retrosynthesis of a Chiral β-Blocker Core Beta_Blocker Chiral β-Blocker (e.g., (S)-Atenolol) Amino_Alcohol_Core 1-Amino-3-aryloxy-2-propanol Core Beta_Blocker->Amino_Alcohol_Core Disconnect Chiral_Precursor Chiral Amino Alcohol (e.g., O-benzyl-L-serinol derivative) Amino_Alcohol_Core->Chiral_Precursor Disconnect

Caption: Retrosynthetic analysis of chiral β-blockers.

Precursor to Oxazolidinones

Oxazolidinones are an important class of antibiotics, with Linezolid being a prominent example.[3][4][5][6][7] The chiral (S)-5-(aminomethyl)-2-oxazolidinone core of Linezolid can be synthesized from chiral amino alcohols. O-benzyl-L-serinol can be converted to the corresponding oxazolidinone through cyclization, followed by functional group manipulations to introduce the necessary substituents. The benzyl ether protecting group can be selectively removed in a later step, showcasing the strategic advantage of this protecting group.

Role in the Synthesis of HIV Protease Inhibitors

The synthesis of certain HIV protease inhibitors, such as Amprenavir and its prodrug Fosamprenavir, involves the use of chiral amino alcohol building blocks.[2][8] The complex stereochemistry of these molecules necessitates the use of enantiomerically pure starting materials. While the publicly available synthetic routes for these specific drugs may not explicitly detail the use of O-benzyl-L-serinol, its structural similarity to key intermediates suggests its potential as a valuable precursor in the development of novel analogues or alternative synthetic pathways.

The Role of O-benzyl-L-serinol in Cellular Signaling

While the primary application of O-benzyl-L-serinol is as a synthetic intermediate, its structural relationship to serinol and sphingolipids is noteworthy. Serinol and its derivatives, such as sphingosine, are known to be involved in various cellular signaling pathways, including the regulation of cell growth, apoptosis, and stress responses.[7][9] Although direct evidence of O-benzyl-L-serinol's involvement in signaling is limited, its potential to be metabolized to serinol or to serve as a precursor for the synthesis of novel sphingolipid analogues for research purposes presents an interesting avenue for future investigation.

Conclusion and Future Perspectives

O-benzyl-L-serinol is a testament to the power of chiral pool synthesis in modern drug development. Its ready availability, well-defined stereochemistry, and versatile functional groups make it a highly strategic building block for the efficient and stereocontrolled synthesis of a range of pharmaceuticals. The ability to translate the chirality of a naturally occurring amino acid, L-serine, into complex and valuable APIs underscores the importance of such intermediates. As the demand for enantiomerically pure drugs continues to grow, the strategic application of chiral synthons like O-benzyl-L-serinol will undoubtedly play an increasingly critical role in the future of pharmaceutical manufacturing, enabling the development of safer and more effective medicines. Further research into its potential as a chiral auxiliary and its role in the synthesis of novel signaling molecule analogues will likely expand its utility even further.

References

physical and chemical properties of (R)-2-Amino-3-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-2-Amino-3-(benzyloxy)propan-1-ol

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a chiral building block crucial in modern organic synthesis and pharmaceutical development. We will delve into its core physical and chemical properties, applications, and safety protocols, offering insights grounded in established scientific principles for researchers, scientists, and drug development professionals.

Molecular Identity and Stereochemistry

This compound, also known as O-benzyl-D-serinol, is a chiral amino alcohol. Its structure is defined by a propan-1-ol backbone with an amino group at the C2 position and a benzyloxy group at the C3 position. The "(R)" designation specifies the stereochemical configuration at the chiral center (C2), which is a critical feature dictating its interaction with other chiral molecules and its utility in asymmetric synthesis.

  • Synonyms : H-Serinol(Bzl), (2R)-2-amino-3-(benzyloxy)propan-1-ol, O-benzyl-D-serinol, (R)-(+)-2-Amino-3-benzyloxy-1-propanol[1][2]

  • CAS Number : 58577-87-0[3][4][5]

  • Molecular Formula : C₁₀H₁₅NO₂[1][4]

  • Molecular Weight : 181.23 g/mol [2][3]

  • InChI Key : ZJUOMDNENVWMPL-SNVBAGLBSA-N[1][3]

  • Canonical SMILES : C1=CC=C(C=C1)COCC(CO)N[4]

The precise three-dimensional arrangement of the functional groups around the chiral carbon is fundamental to its application. In drug development, enantiomeric purity is paramount, as different enantiomers of a molecule can have vastly different biological activities and toxicological profiles.[6] The (R)-configuration of this molecule makes it a specific and valuable precursor for synthesizing complex, enantiomerically pure target molecules.[7]

Physicochemical Properties

The physical characteristics of this compound are essential for its handling, storage, and application in various reaction conditions.

PropertyValueSource(s)
Appearance Colorless to yellow liquid or low melting solid[4]
Melting Point 34-37 °C (lit.)[2][3]
Boiling Point 307 °C (lit.)[2][3]
Density 1.1 ± 0.1 g/cm³[2]
Flash Point 113 °C (235.4 °F) - closed cup[3]
Optical Activity [α]20/D +4°, c = 1 in methylene chloride[3]
Refractive Index 1.548[2]
Topological Polar Surface Area 55.5 Ų[4]

Chemical Profile and Synthetic Utility

The reactivity of this compound is governed by its three primary functional groups: a primary amine, a primary alcohol, and a benzyl ether. This trifunctional nature allows for a wide range of selective chemical modifications, making it a versatile intermediate.

  • Primary Amine (-NH₂) : Acts as a nucleophile and a base. It readily undergoes reactions such as acylation, alkylation, and formation of Schiff bases. In many synthetic routes, it is protected, often as a carbamate (e.g., Boc or Cbz), to allow for selective reaction at the hydroxyl group.[8][9]

  • Primary Alcohol (-CH₂OH) : Can be oxidized to an aldehyde or carboxylic acid, or undergo esterification or etherification. Its nucleophilic character is central to forming key linkages in more complex structures.

  • Benzyl Ether (-OCH₂Ph) : The benzyl group serves as a stable protecting group for the C3 hydroxyl function. It is robust under many reaction conditions but can be selectively removed via catalytic hydrogenolysis, a common deprotection strategy in multi-step synthesis.[10]

This combination of functional groups makes the molecule a valuable chiral building block, particularly in the synthesis of pharmaceuticals like protease inhibitors and other bioactive compounds where stereochemistry is critical for efficacy.[7][11]

Conceptual Synthesis Workflow

The following diagram illustrates the role of this compound as a chiral starting material in a multi-step synthesis, highlighting key protection and modification steps.

G A This compound (Starting Material) B Step 1: N-Protection (e.g., Boc₂O, base) A->B Protect Amine C N-Boc-(R)-2-amino-3- (benzyloxy)propan-1-ol B->C D Step 2: O-Activation (e.g., TsCl, pyridine) C->D Modify Alcohol E Activated Intermediate (e.g., Tosylate) D->E F Step 3: Nucleophilic Substitution (e.g., R-Nu) E->F Introduce New Moiety G Advanced Intermediate F->G H Step 4: Benzyl Ether Cleavage (e.g., H₂, Pd/C) G->H Deprotection I Deprotected Alcohol H->I J Step 5: Boc Deprotection (e.g., TFA or HCl) I->J Final Deprotection K Final Chiral Product J->K

Caption: A conceptual workflow for utilizing the subject compound in synthesis.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of this compound is critical. A multi-technique approach is standard. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available from various suppliers and databases.[12][13]

Standard Analytical Workflow

The logical flow for comprehensive characterization ensures that the material meets the stringent requirements for pharmaceutical and fine chemical synthesis.

G cluster_0 Identity & Structure Verification cluster_1 Purity & Stereochemistry Assessment A Mass Spectrometry (MS) Confirms Molecular Weight (181.23) B NMR Spectroscopy (¹H and ¹³C) Confirms Molecular Structure C FTIR Spectroscopy Confirms Functional Groups (O-H, N-H, C-O) D HPLC / GC Assesses Chemical Purity E Chiral HPLC Determines Enantiomeric Purity F Polarimetry Measures Optical Rotation ([α]D = +4°) start Sample of (R)-2-Amino-3- (benzyloxy)propan-1-ol start->A Structural Analysis start->B Structural Analysis start->C Structural Analysis start->D Purity Analysis start->E Purity Analysis start->F Purity Analysis

Caption: Standard analytical workflow for compound characterization.

Safety, Handling, and Storage

This compound is classified as a hazardous chemical and requires careful handling to ensure personnel safety.

GHS Classification :

  • Skin Corrosion/Irritation : Category 1B[2][3][4]

  • Serious Eye Damage/Eye Irritation : Category 1[2][3][4]

  • Specific target organ toxicity (single exposure) : Category 3 (Respiratory system)[14]

Hazard Identification :

  • Signal Word : Danger[3][14]

  • Hazard Statements : H314 - Causes severe skin burns and eye damage.[2][3][14] H335 - May cause respiratory irritation.[14][15]

Safe Handling and Personal Protective Equipment (PPE) :

  • Engineering Controls : Use only under a chemical fume hood to maintain low airborne concentrations.[14][15]

  • Personal Protective Equipment : Wear protective gloves, chemical-resistant clothing, and eye/face protection (safety glasses and face shield).[3][14] A NIOSH-approved respirator with appropriate cartridges (e.g., type P3) is recommended.[3]

  • Handling Precautions : Do not breathe dust, fumes, or vapors.[14] Avoid contact with skin, eyes, and clothing.[14][15] Wash hands and any exposed skin thoroughly after handling.[14]

First Aid Measures :

  • If Inhaled : Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[4][14]

  • If on Skin : Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower.[14]

  • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][14]

  • If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][14]

Storage :

  • Store in a cool, dry, and well-ventilated place in tightly closed containers.[14]

  • Keep in a corrosives area, stored under an inert atmosphere.[14] Recommended storage temperature is between 0-5°C.[2]

  • Store locked up.[4][14]

Conclusion

This compound is a high-value chiral intermediate whose utility is derived directly from its specific stereochemistry and trifunctional nature. A thorough understanding of its physical properties, chemical reactivity, and safety protocols is essential for its effective and safe application in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and fine chemical industries. The analytical workflows and synthetic strategies discussed herein provide a foundational framework for researchers and developers working with this important compound.

References

A Comprehensive Technical Guide to (R)-2-Amino-3-(benzyloxy)propan-1-ol: A Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth exploration of (R)-2-Amino-3-(benzyloxy)propan-1-ol, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. We will delve into its structural and physicochemical properties, outline validated synthetic and analytical methodologies, and highlight its significant applications. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to leverage this versatile molecule effectively.

Introduction: The Significance of a Versatile Chiral Synthon

This compound, also known as O-benzyl-D-serinol, is a trifunctional organic molecule possessing a primary amine, a primary alcohol, and a benzyl-protected primary alcohol.[1] Its true value lies in its defined stereochemistry at the C2 position. This chirality is fundamental in the synthesis of enantiomerically pure pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect while others may be inactive or even harmful.

The presence of three distinct functional groups, each with different reactivity, makes it a highly versatile intermediate.[2] The primary amine and primary alcohol can be selectively functionalized, while the benzyl ether serves as a robust protecting group for the second primary alcohol, which can be deprotected under specific conditions. This strategic arrangement allows for complex molecular architectures to be constructed with high precision, making it a valuable asset in asymmetric synthesis.[3]

Structural Elucidation and Physicochemical Properties

The structural identity and purity of this compound are confirmed through a combination of spectroscopic methods and physical measurements.

Structural Formula and Stereochemistry

The molecule's core is a propan-1-ol backbone with an amino group at the second carbon (C2) and a benzyloxy group at the third (C3). The "(R)" designation specifies the absolute configuration at the C2 chiral center.

Caption: 2D structure of this compound.

Physicochemical Data

Quantitative data for this compound are crucial for reaction planning, purification, and storage. The following table summarizes its key properties.

PropertyValueSource(s)
CAS Number 58577-87-0[1][4][5]
Molecular Formula C₁₀H₁₅NO₂[1][4]
Molecular Weight 181.23 g/mol [1][6]
Appearance Colorless to yellow liquid or low melting solid[4]
Melting Point 34-37 °C (lit.)[5][6]
Boiling Point 307 °C (lit.)[5][6]
Density ~1.1 g/cm³[6]
Optical Activity [α]20/D +4°, c = 1 in methylene chloride
Flash Point 113 °C (235.4 °F) - closed cup[5]
SMILES String N--INVALID-LINK--COCc1ccccc1[7]
InChI Key ZJUOMDNENVWMPL-SNVBAGLBSA-N[1]
Spectroscopic Profile
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of the benzyl group, the methylene protons of the benzyl and propanol backbone, and the methine proton at the chiral center.[8][9]

  • Infrared (IR) Spectroscopy: The IR spectrum provides evidence for the key functional groups. Expect to see characteristic absorption bands for O-H (alcohol) and N-H (amine) stretching, C-H stretching (aromatic and aliphatic), and C-O (ether) stretching.[8][10]

  • Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]+ appearing at m/z 181.23.[8]

Synthesis and Manufacturing

The most common and efficient synthesis of this compound starts from the readily available and inexpensive chiral precursor, D-serine. This approach preserves the stereochemical integrity of the starting material.

Causality Behind the Synthetic Strategy: The key challenge is to selectively reduce the carboxylic acid of serine without affecting the hydroxyl group. Direct reduction is difficult. Therefore, the strategy involves:

  • Protection: The amine and hydroxyl groups are protected to prevent unwanted side reactions. The benzyl group is chosen for the hydroxyl protection due to its stability under a wide range of conditions and its ease of removal via hydrogenolysis. The amine is typically protected with a Boc group.

  • Activation & Reduction: The carboxylic acid is activated (e.g., as a methyl ester) and then reduced to the primary alcohol.

  • Deprotection: The protecting groups are removed to yield the final product.

A common synthetic pathway is the reduction of the corresponding protected serine derivative, N-Boc-O-benzyl-D-serine.[11]

G Start D-Serine Step1 Protect Amine (Boc₂O) & Hydroxyl (BnBr) Start->Step1 Intermediate N-Boc-O-benzyl-D-serine Step1->Intermediate Step2 Reduce Carboxylic Acid (e.g., LiAlH₄ or NaBH₄/I₂) Intermediate->Step2 Product (R)-2-(Boc-amino)-3- (benzyloxy)propan-1-ol Step2->Product Step3 Deprotect Amine (e.g., TFA or HCl) Product->Step3 Final (R)-2-Amino-3- (benzyloxy)propan-1-ol Step3->Final

Caption: General synthetic workflow from D-Serine.

Key Applications in Research and Drug Development

The utility of this compound stems from its role as a chiral building block.[3] Its defined stereochemistry is transferred to the final target molecule, which is critical in medicinal chemistry.

  • Protease Inhibitors: This scaffold is a common component in the synthesis of protease inhibitors, particularly for HIV and Hepatitis C. The amino alcohol moiety can mimic the transition state of peptide bond hydrolysis, enabling tight binding to the enzyme's active site.

  • Antiviral Agents: It serves as a precursor for various nucleoside and non-nucleoside analogues used in antiviral therapies.[3]

  • Chiral Ligands: The amine and alcohol functionalities can be modified to create chiral ligands for asymmetric catalysis, facilitating the enantioselective synthesis of other molecules.

  • Peptide Synthesis: It can be incorporated into peptide structures as a non-natural amino acid alcohol, influencing the peptide's conformation and biological activity.

Experimental Protocol: N-Boc Protection of this compound

This protocol details a standard and reliable method for protecting the primary amine with a tert-butyloxycarbonyl (Boc) group, a common subsequent step in multi-step synthesis.

Objective: To synthesize (R)-2-(tert-butoxycarbonylamino)-3-(benzyloxy)propan-1-ol.[12]

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • Dissolution: Dissolve this compound in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine to the solution. The base scavenges the acid byproduct of the reaction.

  • Reagent Addition: Slowly add a solution of Boc₂O in DCM to the reaction mixture. Causality Note: Slow addition is crucial to control the exotherm and prevent side reactions.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). A new, less polar spot corresponding to the product should appear, and the starting material spot should disappear. This confirms the reaction is complete.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. This removes unreacted reagents and acidic/basic impurities.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification (Self-Validation): Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. This step isolates the desired product from any byproducts.

  • Characterization: Confirm the identity and purity of the final product, (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, using NMR spectroscopy.[9]

Safety and Handling

This compound is classified as a hazardous substance.[13]

  • GHS Classification: Skin Corrosion/Irritation Category 1B; Serious Eye Damage/Eye Irritation Category 1.[4][6][13]

  • Signal Word: Danger.[13]

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.[6][13]

  • Precautionary Measures:

    • Handle only in a well-ventilated chemical fume hood.[13][14][15]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

    • Avoid breathing dust, fumes, or vapors.[6][14]

    • Keep containers tightly closed and store in a cool, dry place away from incompatible materials like strong oxidizing agents.[13][14]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[6][13] If inhaled, move to fresh air.[6][13]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the precise construction of complex, stereochemically defined molecules. Its trifunctional nature, combined with its inherent chirality, provides chemists with a reliable and versatile platform for innovation, particularly in the synthesis of bioactive compounds and pharmaceuticals. Understanding its properties, synthetic routes, and handling requirements is essential for any researcher aiming to incorporate this valuable building block into their synthetic strategies.

References

starting material for chiral amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Strategic Selection of Starting Materials for Chiral Amine Synthesis

Authored by a Senior Application Scientist

Chiral amines are fundamental building blocks in modern pharmaceuticals, with an estimated 40-45% of small-molecule drugs containing at least one stereogenic amine center. The precise orientation of substituents around the chiral nitrogen or an adjacent carbon atom is often critical for therapeutic efficacy and safety. The choice of starting material is a pivotal decision in the synthesis of these high-value compounds, directly influencing the synthetic route's efficiency, cost-effectiveness, and scalability. This guide provides an in-depth analysis of the primary starting materials for chiral amine synthesis, offering a strategic framework for researchers, scientists, and drug development professionals.

Prochiral Ketones and Imines: The Workhorses of Asymmetric Synthesis

Prochiral ketones and their corresponding imine derivatives are arguably the most versatile and widely employed starting materials for the synthesis of chiral amines. The core strategy involves the stereoselective addition of a hydride or an amine equivalent to the prochiral carbonyl or imine group, respectively.

Asymmetric Reductive Amination of Prochiral Ketones

Asymmetric reductive amination (ARA) is a powerful one-pot reaction that combines a ketone, an amine source (often ammonia or an ammonium salt), and a reducing agent in the presence of a chiral catalyst. This method is highly convergent and atom-economical.

Mechanism and Rationale: The reaction typically proceeds through the in situ formation of a prochiral imine or enamine intermediate, which is then asymmetrically hydrogenated. The success of this reaction hinges on the catalyst's ability to differentiate between the two enantiotopic faces of the imine.

Catalyst Systems: The development of transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium with chiral phosphine ligands, has been instrumental in the advancement of ARA. For instance, Noyori's ruthenium-based catalysts, such as Ru(BINAP)(diamine)Cl2, are highly effective for the asymmetric hydrogenation of a wide range of ketones and imines.

Experimental Protocol: Synthesis of a Chiral Primary Amine via ARA

  • Reactor Setup: A high-pressure reactor is charged with the prochiral ketone, an ammonium salt (e.g., ammonium acetate), and a chiral catalyst (e.g., a pre-formed Ru-BINAP complex).

  • Solvent and Conditions: A suitable solvent, such as methanol or ethanol, is added. The reactor is then purged with hydrogen gas and pressurized.

  • Reaction: The reaction mixture is stirred at a specific temperature and pressure for a predetermined time.

  • Workup and Purification: Upon completion, the pressure is released, the solvent is removed under reduced pressure, and the resulting chiral amine is purified by chromatography or crystallization.

Table 1: Comparison of Catalyst Performance in ARA of Acetophenone

Catalyst SystemH2 Pressure (atm)Temp (°C)Enantiomeric Excess (ee, %)Yield (%)
Ru(BINAP)(diamine)Cl250509895
Ir(P-Phos)/I280609692
Rh(DIPAMP)(COD)BF460409590

Workflow for Asymmetric Reductive Amination

ARA_Workflow cluster_reactants Reactants cluster_process Process cluster_products Output ketone Prochiral Ketone reactor High-Pressure Reactor ketone->reactor amine Amine Source (e.g., NH4OAc) amine->reactor catalyst Chiral Catalyst (e.g., Ru-BINAP) catalyst->reactor hydrogenation Asymmetric Hydrogenation reactor->hydrogenation H2, Pressure, Temp product Chiral Amine hydrogenation->product purification Purification product->purification Hydroamination_Mechanism catalyst Ln-Complex intermediate1 π-Complex catalyst->intermediate1 + Alkene alkene Alkene alkene->intermediate1 amine Amine intermediate2 Amido-Alkyl Complex amine->intermediate2 intermediate1->intermediate2 + Amine product Chiral Amine intermediate2->product Protonolysis product->catalyst Catalyst Regeneration Transaminase_Workflow cluster_input Inputs cluster_output Outputs ketone Prochiral Ketone enzyme Transaminase (TA) + PLP cofactor ketone->enzyme amine_donor Amino Donor (e.g., Isopropylamine) amine_donor->enzyme chiral_amine Chiral Amine enzyme->chiral_amine ketone_byproduct Ketone Byproduct (e.g., Acetone) enzyme->ketone_byproduct

Synthesis of (R)-2-Amino-3-(benzyloxy)propan-1-ol Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of (R)-2-Amino-3-(benzyloxy)propan-1-ol hydrochloride, a valuable chiral building block in pharmaceutical development. The document details a robust and widely applicable synthetic route commencing from the naturally abundant chiral precursor, D-serine. Each synthetic step is meticulously described, elucidating the underlying chemical principles and rationale for the chosen methodologies. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to confidently execute and adapt this synthesis for their specific applications.

Introduction: The Significance of this compound Hydrochloride

This compound, also known as O-benzyl-D-serinol, is a C3 chiral synthon of significant interest in medicinal chemistry and organic synthesis. Its stereodefined structure, featuring vicinal amino and hydroxyl groups, and a protected primary alcohol, makes it an exceptionally versatile intermediate. This compound serves as a crucial component in the asymmetric synthesis of a variety of biologically active molecules, most notably as a precursor for protease inhibitors and antiviral agents[1]. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics by increasing its crystallinity and solubility in polar solvents[2].

The strategic importance of this molecule lies in its origin from the "chiral pool," a collection of readily available, enantiomerically pure compounds from natural sources. By utilizing D-serine as a starting material, the synthesis inherently establishes the desired (R)-stereochemistry at the C2 position, obviating the need for complex asymmetric induction or chiral resolution steps. This approach is not only elegant but also economically and environmentally advantageous for large-scale production.

This guide will focus on a validated, multi-step synthesis from D-serine, encompassing functional group protection, reduction, and final salt formation.

Overall Synthetic Strategy: A Chiral Pool Approach

The synthesis of this compound hydrochloride from D-serine can be dissected into three key stages. This strategy is designed to selectively modify the functional groups of the starting amino acid while preserving its inherent chirality.

Synthesis_Strategy cluster_0 Stage 1: Functional Group Protection cluster_1 Stage 2: Carboxylic Acid Reduction cluster_2 Stage 3: Salt Formation D_Serine D-Serine Protected_Serine N-Boc-O-benzyl-D-serine D_Serine->Protected_Serine  Boc Protection & O-Benzylation   Target_Molecule_Free_Base This compound Protected_Serine->Target_Molecule_Free_Base  Reduction & Deprotection   Target_Molecule_HCl This compound HCl Target_Molecule_Free_Base->Target_Molecule_HCl  HCl Treatment  

Figure 1: Overall synthetic workflow from D-serine.

Detailed Synthetic Procedures and Mechanistic Insights

This section provides a step-by-step guide to the synthesis, accompanied by explanations of the chemical transformations.

Stage 1: Protection of D-Serine

The initial stage involves the protection of the amino and hydroxyl groups of D-serine. This is crucial to prevent unwanted side reactions during the subsequent reduction step.

The amino group is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the subsequent O-benzylation and can be readily removed under acidic conditions.

Protocol:

  • Suspend D-serine in a mixture of 1,4-dioxane and 1M aqueous sodium hydroxide solution at 0 °C.

  • Slowly add di-tert-butyl dicarbonate (Boc)₂O to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Remove the 1,4-dioxane under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to pH 2-3 with 1M sulfuric acid.

  • Extract the product, N-Boc-D-serine, with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.

Causality of Experimental Choices: The use of a biphasic system (dioxane/water) ensures the solubility of both the polar amino acid and the nonpolar (Boc)₂O. The basic condition (NaOH) deprotonates the amino group, enhancing its nucleophilicity for the attack on the Boc anhydride.

The hydroxyl group is then protected as a benzyl ether. The benzyl group is robust and can be removed by hydrogenolysis, a method orthogonal to the acidic cleavage of the Boc group.

Protocol:

  • Dissolve N-Boc-D-serine in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., argon).

  • Cool the solution to 0 °C and add sodium hydride (NaH) portion-wise.

  • After the evolution of hydrogen gas ceases, add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with water and extract the product, N-Boc-O-benzyl-D-serine, with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Mechanistic Insight: Sodium hydride acts as a strong base to deprotonate the hydroxyl group of N-Boc-D-serine, forming an alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide in an SN2 reaction to form the benzyl ether.

Stage 2: Reduction of the Carboxylic Acid

This is a critical step where the carboxylic acid functionality of the protected serine derivative is reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Reduction_Mechanism cluster_0 Reduction of N-Boc-O-benzyl-D-serine Protected_Serine N-Boc-O-benzyl-D-serine Intermediate Tetrahedral Intermediate Protected_Serine->Intermediate 1. LiAlH₄ Aldehyde Aldehyde Intermediate Intermediate->Aldehyde Elimination of OAlH₃⁻ Target_Alcohol N-Boc-O-benzyl-D-serinol Aldehyde->Target_Alcohol 2. LiAlH₄

Figure 2: Simplified mechanism of carboxylic acid reduction by LiAlH₄.

Protocol:

  • Prepare a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere and cool to 0 °C.

  • Slowly add a solution of N-Boc-O-benzyl-D-serine in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential and careful addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular white precipitate forms.

  • Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude N-Boc-(R)-2-amino-3-(benzyloxy)propan-1-ol.

Trustworthiness of the Protocol: This reduction method is a well-established and reliable procedure for the conversion of amino acids to amino alcohols with high yields[3]. The Fieser workup is a standard and safe method for quenching LiAlH₄ reactions, resulting in an easily filterable solid.

Stage 3: Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of the Boc protecting group and the formation of the hydrochloride salt.

Protocol:

  • Dissolve the crude N-Boc-(R)-2-amino-3-(benzyloxy)propan-1-ol in a suitable solvent such as diethyl ether or dichloromethane.

  • Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a white solid.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Rationale: The treatment with a strong acid like HCl cleaves the acid-labile Boc group, liberating the free amine. The amine then reacts with another equivalent of HCl to form the ammonium hydrochloride salt.

Analytical Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

Analysis Intermediate: N-Boc-O-benzyl-D-serine Final Product: this compound HCl
¹H NMR Characteristic signals for Boc (singlet, ~1.4 ppm), benzyl (multiplet, ~7.3 ppm; singlet, ~4.5 ppm), and serine backbone protons.Signals for the benzyl group, and the propanol backbone protons. The amine protons will be broad due to salt formation.
¹³C NMR Resonances corresponding to the Boc carbonyl, aromatic carbons, and the serine backbone.Distinct signals for the benzylic carbon, the carbons of the propanol backbone, and the aromatic carbons[4].
Mass Spec. Molecular ion peak corresponding to the calculated mass.Molecular ion peak for the free base.
Chiral HPLC Analysis on a chiral stationary phase to confirm enantiomeric purity.Confirmation of high enantiomeric excess (>99%) is crucial.
Melting Point A sharp melting point indicates high purity.A defined melting point is characteristic of the crystalline salt.

Applications in Drug Development

This compound hydrochloride is a key chiral building block in the synthesis of several important pharmaceutical agents. Its utility stems from the predictable stereochemistry and the presence of multiple functional groups that can be selectively manipulated.

A notable application is in the synthesis of antiviral drugs, particularly protease inhibitors for the treatment of HIV and HCV. The amino alcohol moiety can be incorporated into peptide mimics that are designed to fit into the active site of viral proteases, thereby inhibiting their function and preventing viral replication[1].

Conclusion

The synthesis of this compound hydrochloride from D-serine is a robust and efficient process that leverages the principles of the chiral pool to produce a valuable and versatile building block for the pharmaceutical industry. By understanding the rationale behind each synthetic step and employing rigorous analytical techniques, researchers can reliably produce this key intermediate in high yield and purity.

References

The Strategic Utility of Enantiomerically Pure O-benzyl-L-serinol in Asymmetric Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

As a cornerstone chiral building block, enantiomerically pure O-benzyl-L-serinol provides a versatile and indispensable scaffold for the synthesis of complex molecular architectures. Its inherent stereochemistry, derived from the natural amino acid L-serine, combined with the strategic placement of a protected hydroxyl group, makes it a high-value intermediate in the pharmaceutical and life sciences industries. This guide offers a comprehensive technical overview of its commercial availability, synthesis, quality validation, and critical applications, designed for the discerning scientist and drug development professional.

Chemical Identity and Physicochemical Properties

O-benzyl-L-serinol, systematically named (2S)-2-amino-3-(phenylmethoxy)propan-1-ol, is a derivative of L-serinol where the primary hydroxyl group is protected by a benzyl ether. This protection enhances its utility in multi-step syntheses by preventing unwanted side reactions, while the benzyl group can be readily removed under standard hydrogenolysis conditions. The compound is most commonly available as a free base or as a more stable hydrochloride salt.

Table 1: Key Physicochemical and Identification Properties

PropertyValueSource
Systematic Name (2S)-2-amino-3-(phenylmethoxy)propan-1-olPubChem[1]
Synonyms L-Serinol(Bzl), H-L-Ser(Bzl)-olChem-Impex[2], Aapptec[3]
CAS Number (Free Base) 58577-88-1Aapptec[3]
CAS Number (HCl Salt) 58577-87-0Chem-Impex[2], Santa Cruz Biotechnology[4]
Molecular Formula C₁₀H₁₅NO₂Aapptec[3]
Molecular Weight 181.23 g/mol (Free Base)ChemicalBook[5]
217.69 g/mol (HCl Salt)Santa Cruz Biotechnology[4]
Appearance White to off-white powder or solidChem-Impex[2]
Purity (Typical) ≥98% (HPLC)Chem-Impex[2], Santa Cruz Biotechnology[4]

Commercial Availability and Supplier Analysis

Enantiomerically pure O-benzyl-L-serinol is readily accessible from a variety of chemical suppliers, catering to needs ranging from academic research to large-scale pharmaceutical manufacturing. It is crucial for researchers to procure materials with high enantiomeric purity (typically >99% ee) to ensure the stereochemical integrity of their final products.

Trustworthiness through Verification: Always demand a lot-specific Certificate of Analysis (CofA) upon purchase. This document is the primary source of truth for purity (via HPLC or NMR) and, most critically, optical purity or enantiomeric excess (ee), often determined by chiral HPLC.

Table 2: Representative Commercial Suppliers of O-benzyl-L-serinol and its Derivatives

SupplierProduct ExampleCAS NumberTypical PurityForm
Chem-Impex O-Benzyl-L-serinol hydrochloride[2]58577-87-0≥98% (HPLC)Powder
Santa Cruz Biotechnology O-Benzyl-L-serinol hydrochloride[4]58577-87-0≥98%Powder
Aapptec L-Serinol(Bzl)[3]58577-88-1Lot-specificSolid
Sigma-Aldrich (Merck) O-Benzyl-L-serine (precursor)4726-96-9≥99.0% (NT)Powder
Chem-Impex Boc-O-benzyl-L-serinol (precursor)[6]79069-15-1≥99% (ee)Solid

Synthesis and Quality Control: A Validated Approach

While commercially available, understanding the synthetic route to O-benzyl-L-serinol is vital for appreciating potential impurities and for labs that may wish to synthesize it from its precursor, O-benzyl-L-serine. The most direct and common laboratory-scale synthesis involves the selective reduction of the carboxylic acid of an N-protected O-benzyl-L-serine derivative.

Conceptual Synthetic Workflow

The following diagram illustrates a typical two-step synthesis starting from the commercially available Boc-protected O-benzyl-L-serine, proceeding through reduction and subsequent deprotection.

G cluster_0 Step 1: Reduction cluster_1 Step 2: N-Deprotection A Boc-O-benzyl-L-serine B Boc-O-benzyl-L-serinol A->B  NaBH4, I2  THF, 0°C to RT C O-benzyl-L-serinol B->C  TFA or HCl  DCM G A O-benzyl-L-serinol (Chiral Core) B1 N-Acylation with Bioactive Moiety A->B1 Step 1 B2 Alcohol Functionalization (e.g., Oxidation to Aldehyde) A->B2 Step 2 C Complex Drug Candidate (Retains Core Stereochemistry) B1->C Further Steps B2->C Further Steps

References

An In-depth Technical Guide to the Solubility of (R)-2-Amino-3-(benzyloxy)propan-1-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (R)-2-Amino-3-(benzyloxy)propan-1-ol, a chiral amino alcohol derivative of significant interest in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this guide establishes a robust framework for understanding and predicting its behavior in a wide range of organic solvents. A detailed examination of the molecule's physicochemical properties is presented, followed by a theoretical solubility profile based on Hansen Solubility Parameters (HSP) calculated via group contribution methods. This predictive analysis is complemented by a rigorous, step-by-step experimental protocol for the determination of thermodynamic solubility using the shake-flask method, designed to yield reliable and reproducible data. This guide is intended for researchers, chemists, and formulation scientists in the drug development sector, providing both the theoretical foundation and the practical tools necessary to effectively utilize this compound in various solvent systems.

Introduction

This compound, also known as O-benzyl-L-serinol, is a versatile chiral building block in organic synthesis. Its structural features, comprising a primary amine, a primary hydroxyl group, and a benzyl ether, make it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals and chiral ligands. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in reaction design, purification processes such as crystallization, and formulation development. Optimal solvent selection can significantly impact reaction kinetics, yield, purity, and the overall efficiency of a synthetic route. This guide aims to provide a deep understanding of the factors governing the solubility of this compound and to equip the scientist with a reliable methodology for its experimental determination.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₅NO₂[1][2]
Molecular Weight 181.23 g/mol [1][2]
Appearance Colorless to yellow liquid or low melting solid[3]
Melting Point 34-37 °C (lit.)[1][4]
Boiling Point 307 °C (lit.)[1][4]
Density ~1.1 ± 0.1 g/cm³[4]
Hydrogen Bond Donors 2 (from -NH₂ and -OH)[3]
Hydrogen Bond Acceptors 3 (from N, O in -OH, and O in ether)[3]
Topological Polar Surface Area (TPSA) 55.5 Ų[3]
CAS Number 58577-87-0[1][2]

The presence of both hydrogen bond donor (-NH₂, -OH) and acceptor (-NH₂, -OH, -OCH₂-) groups indicates a high potential for interaction with polar solvents. The primary amine and hydroxyl groups can participate in strong hydrogen bonding networks. Concurrently, the non-polar benzyl group (C₆H₅CH₂-) introduces significant hydrophobic character, suggesting solubility in non-polar organic solvents. The molecule is therefore amphiphilic, and its solubility will be a balance of these competing characteristics.

Theoretical Solubility Profile: A Hansen Solubility Parameter (HSP) Approach

In the absence of experimentally determined solubility data, the Hansen Solubility Parameter (HSP) model provides a powerful predictive tool. The "like dissolves like" principle is quantified by assigning three parameters to both the solute and the solvent:

  • δD (Dispersion): Energy from atomic dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The similarity between a solute and a solvent is quantified by the Hansen distance (Ra). A smaller Hansen distance suggests a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound

Using the Stefanis-Panayiotou group-contribution method, the HSP values for this compound were estimated based on its molecular structure[5][6].

  • Structure Breakdown for Group Contribution:

    • 1 x >CH- (aliphatic)

    • 1 x -CH₂- (aliphatic)

    • 1 x -CH₂OH (primary alcohol)

    • 1 x -NH₂ (primary amine)

    • 1 x -O- (ether)

    • 1 x C₆H₅- (phenyl group)

Based on this breakdown, the estimated HSP values are:

  • δD = 18.5 MPa⁰·⁵

  • δP = 8.0 MPa⁰·⁵

  • δH = 15.0 MPa⁰·⁵

Predicted Solubility in Common Organic Solvents

The table below presents the Hansen distances (Ra) between this compound and a selection of common organic solvents. A lower Ra value indicates a higher predicted solubility. The solvents are grouped by class and ordered by increasing Hansen distance.

SolventδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)Hansen Distance (Ra) Predicted Solubility
Alcohols
Methanol14.712.322.39.4High
Ethanol15.88.819.45.4Very High
Isopropanol15.86.116.43.4Excellent (Best Match)
n-Butanol16.05.715.83.2Excellent (Best Match)
Esters
Ethyl Acetate15.85.37.29.6Moderate
Chlorinated Solvents
Dichloromethane17.07.37.18.8Moderate
Chloroform17.83.15.711.2Moderate to Low
Ethers
Tetrahydrofuran (THF)16.85.78.08.0Good
Diethyl Ether14.52.95.112.1Low
Ketones
Acetone15.510.47.09.2Moderate
Aromatic Hydrocarbons
Toluene18.01.42.014.7Very Low
Aliphatic Hydrocarbons
n-Hexane14.90.00.018.8Insoluble

Interpretation: The HSP analysis predicts that this compound will exhibit the highest solubility in polar, protic solvents, particularly alcohols like isopropanol and n-butanol, which have HSP values very close to the estimated values of the compound. Good solubility is also predicted in polar aprotic solvents like THF. Moderate solubility is expected in solvents of intermediate polarity such as ethyl acetate, dichloromethane, and acetone. Due to the significant mismatch in polarity and hydrogen bonding capability, the compound is predicted to have very low solubility in non-polar aromatic and aliphatic hydrocarbons like toluene and hexane.

Experimental Determination of Thermodynamic Solubility

To obtain definitive quantitative data, an experimental approach is necessary. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility[2][3]. The following protocol is designed to be self-validating by ensuring that equilibrium is reached and that the solid phase remains consistent throughout the experiment.

Experimental Workflow Diagram

The overall process for the experimental determination of solubility is outlined below.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis & Validation cluster_results Results A 1. Prepare Solvent C 3. Add Solute to Solvent in sealed vial A->C B 2. Weigh excess Solute (this compound) B->C D 4. Agitate at constant Temperature (e.g., 25°C, 24-72h) C->D E 5. Sample Supernatant at Time Points (e.g., 24h, 48h, 72h) D->E Periodic Sampling F 6. Analyze Concentration (e.g., HPLC) E->F G 7. Plot Concentration vs. Time F->G H 8. Confirm Equilibrium (Concentration Plateau) G->H I 9. Separate Phases (Centrifugation/Filtration) H->I Once Equilibrium is Confirmed J 10. Prepare Serial Dilutions of Supernatant I->J L 12. Analyze Residual Solid (e.g., DSC, XRPD) I->L Isolate Solid K 11. Quantify Concentration (Calibrated HPLC-UV) J->K N 14. Report Thermodynamic Solubility (e.g., mg/mL or mol/L) K->N M 13. Confirm Solid Phase Integrity L->M M->N Validation Check

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.01 mg)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Differential Scanning Calorimeter (DSC) or X-ray Powder Diffractometer (XRPD) (for solid-phase analysis)

Procedure:

  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.

  • HPLC Method Development:

    • Develop a stability-indicating HPLC method capable of accurately quantifying the compound. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a suitable buffer is a good starting point. The UV detector should be set to the wavelength of maximum absorbance for the compound.

    • Validate the method for linearity, accuracy, and precision using the prepared calibration standards.

  • Sample Preparation (Shake-Flask):

    • Add an excess amount of solid this compound to a series of vials. "Excess" should be enough to ensure solid is present at equilibrium, but not so much that it alters the solvent volume significantly (e.g., add 20-50 mg to 2 mL of solvent).

    • Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Prepare at least three replicate vials for each solvent.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

    • Allow the samples to equilibrate for an extended period. To validate that equilibrium has been reached, sample the supernatant at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the concentration of the solute in the supernatant does not change between two consecutive time points[7].

  • Sample Analysis:

    • After the equilibration period, stop the agitation and allow the solid to settle.

    • Carefully withdraw an aliquot of the supernatant. Separate the liquid and solid phases by either centrifuging the vial and sampling the clear supernatant or by filtering the solution through a chemically compatible syringe filter (e.g., PTFE for organic solvents).

    • Immediately dilute the aliquot with the mobile phase or a suitable solvent to a concentration within the calibrated range of the HPLC method. This step is critical to prevent precipitation upon cooling or solvent evaporation.

    • Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

  • Solid Phase Validation:

    • After removing the supernatant, recover the remaining solid from the vial.

    • Dry the solid and analyze it using a technique like DSC or XRPD.

    • Compare the analysis of the post-experiment solid to that of the starting material. This crucial step validates that no phase change (e.g., polymorphism, solvate formation) occurred during the experiment, which could alter the solubility measurement[2].

  • Data Reporting:

    • Calculate the average concentration from the replicate samples for each solvent.

    • Report the thermodynamic solubility in standard units (e.g., mg/mL or mol/L) at the specified temperature.

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

  • Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound. Using a highly purified starting material is essential for accurate measurements.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. The most stable polymorph will have the lowest solubility[2]. The solid-phase validation step in the protocol is designed to detect any polymorphic transformations.

  • pH (in aqueous or protic systems): As an amine, the compound's solubility in protic or aqueous-organic mixtures will be highly pH-dependent. At acidic pH, the amine will be protonated to form a more polar and soluble salt.

Conclusion

For researchers and drug development professionals requiring precise quantitative data, the detailed, self-validating shake-flask protocol provided herein offers a reliable method to determine the thermodynamic solubility. By combining the predictive power of the HSP model with rigorous experimental methodology, scientists can confidently select appropriate solvent systems for the synthesis, purification, and formulation of this compound, thereby optimizing their chemical processes and accelerating development timelines.

References

Methodological & Application

Application Notes & Protocols: The Strategic Use of (R)-2-Amino-3-(benzyloxy)propan-1-ol in the Enantioselective Synthesis of β-Blockers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

β-adrenergic blocking agents, or beta-blockers, are a cornerstone in the management of cardiovascular diseases.[1][2] The therapeutic efficacy of these drugs is overwhelmingly attributed to a single enantiomer, typically the (S)-isomer, which can be up to 100 times more potent than its (R)-counterpart.[3][4] This critical stereoselectivity necessitates synthetic strategies that deliver the active agent in high enantiomeric purity. This guide provides an in-depth analysis and detailed protocols for the use of (R)-2-Amino-3-(benzyloxy)propan-1-ol, a premier chiral building block, in the asymmetric synthesis of clinically significant (S)-β-blockers. By leveraging this "chiral pool" synthon, manufacturers can circumvent challenging resolution steps and directly construct the desired enantiomerically pure active pharmaceutical ingredients (APIs).[5][6] We present validated protocols for the synthesis of (S)-Metoprolol and (S)-Atenolol, offering researchers and drug development professionals a robust framework for efficient and scalable production.

The Imperative of Chirality in β-Blocker Synthesis

Most beta-blockers, particularly those of the aryloxyaminopropanol class, contain a single stereocenter at the C2 position of the propanolamine side chain.[3] The biological activity, primarily the antagonism of β-adrenergic receptors, resides in the (S)-enantiomer. The (R)-enantiomer is often inactive or may contribute to unwanted side effects. Therefore, the development of stereoselective synthetic routes is not merely an academic exercise but a regulatory and clinical necessity.

The "chiral pool" approach is an elegant and powerful strategy that utilizes readily available, enantiomerically pure molecules from nature as starting materials.[6] this compound is a quintessential example of such a synthon. Its pre-defined stereochemistry at the C2 position serves as the foundation for the final drug molecule, ensuring the correct absolute configuration is carried through the synthetic sequence.

G cluster_0 Chiral Pool Concept Start This compound (Defined Stereocenter) Process Multi-Step Chemical Transformation Start->Process Incorporation of Aryloxy & Alkylamino Moieties End (S)-β-Blocker (Preserved Stereocenter) Process->End High Enantiomeric Purity

Caption: General workflow of chiral pool synthesis.

Synthetic Application I: Enantioselective Synthesis of (S)-Metoprolol

(S)-Metoprolol is a cardioselective β1-adrenergic antagonist widely prescribed for hypertension and angina. The following protocol details its synthesis from our chiral precursor, proceeding through an intermediate oxazolidinone for efficient functional group manipulation.[7]

Synthetic Workflow Overview

The synthesis involves three primary stages:

  • Formation of a Chiral Oxazolidinone Intermediate: The amino and primary hydroxyl groups of the starting material are cyclized to form a stable 5-membered ring. This protects the amine and activates the primary carbon for subsequent substitution.

  • Nucleophilic Substitution: The key C-O bond is formed by reacting the activated intermediate with the target phenol, 4-(2-methoxyethyl)phenol.

  • Hydrolysis and Deprotection: The oxazolidinone ring is opened, and the benzyl protecting group is removed to yield the final API.

G A (R)-2-Amino-3- (benzyloxy)propan-1-ol B (S)-5-((Benzyloxy)methyl)- 3-isopropyloxazolidin-2-one A->B Protection/ Cyclization C Activated Sulfonate Ester (e.g., Tosylate) B->C Activation D Coupling with 4-(2-methoxyethyl)phenol C->D E Protected Metoprolol Intermediate D->E SN2 Reaction F Hydrolysis & Hydrogenolysis E->F G (S)-Metoprolol F->G Deprotection

Caption: Synthetic workflow for (S)-Metoprolol.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-5-((Benzyloxy)methyl)-3-isopropyloxazolidin-2-one

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent like dichloromethane, add a base such as triethylamine (2.2 eq).

  • Cool the mixture to 0°C and slowly add a chloroformate, for instance, ethyl chloroformate (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

  • The intermediate carbamate is then cyclized. Add a catalytic amount of a strong base like sodium methoxide and heat the reaction to reflux for 4-6 hours to form the oxazolidinone ring.

  • Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Step 2: Activation and Coupling

  • Dissolve the oxazolidinone from Step 1 (1.0 eq) in anhydrous pyridine or dichloromethane.

  • Cool to 0°C and add p-toluenesulfonyl chloride (1.2 eq) portion-wise. Stir at this temperature for 2-4 hours.

  • In a separate flask, prepare the sodium salt of 4-(2-methoxyethyl)phenol by reacting it with sodium hydride (1.1 eq) in anhydrous DMF.

  • Add the solution of the activated tosylate to the phenoxide solution and heat the mixture to 80-90°C for 8-12 hours.[8]

  • Cool the reaction, quench with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry, and concentrate.

Step 3: Final Deprotection to (S)-Metoprolol

  • Dissolve the crude product from Step 2 in a mixture of ethanol and water.

  • Add a strong base such as potassium hydroxide (5.0 eq) and heat to reflux for 6-8 hours to hydrolyze the oxazolidinone ring.

  • Cool the mixture, neutralize with HCl, and extract the intermediate amino alcohol.

  • For the final debenzylation, dissolve the intermediate in methanol and add a palladium on carbon catalyst (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain crude (S)-Metoprolol. Purify by recrystallization.

Data Summary
StepKey ReagentsTypical YieldPurity Target (ee)
1 This compound, Ethyl Chloroformate85-95%>99.5%
2 p-Toluenesulfonyl chloride, 4-(2-methoxyethyl)phenol70-85%>99.5%
3 KOH, H₂, Pd/C80-90%>99.5%
Overall -~50-65%>99.5%

Synthetic Application II: Enantioselective Synthesis of (S)-Atenolol

(S)-Atenolol is another widely used cardioselective β1-blocker. While many syntheses proceed via resolution of a racemic intermediate,[4][9][10] a chiral pool approach provides a more direct and efficient route. The strategy is analogous to the (S)-Metoprolol synthesis, substituting the appropriate phenolic component.

Synthetic Workflow Overview

The core logic remains the same: leverage the stereocenter of the starting material. The key difference is the use of 2-(4-hydroxyphenyl)acetamide as the nucleophile. A common and effective strategy involves converting the starting aminodiol into a more reactive chiral epoxide, (R)-glycidyl benzyl ether, which can then be opened by the desired amine.

G A (R)-2-Amino-3- (benzyloxy)propan-1-ol B (R)-Glycidyl Benzyl Ether (Chiral Epoxide) A->B Tosylation & Cyclization C Ring-opening with Isopropylamine B->C D (R)-1-(Benzyloxy)-3- (isopropylamino)propan-2-ol C->D E Coupling with 2-(4-hydroxyphenyl)acetamide D->E Mitsunobu or Williamson Ether Synthesis F Protected Atenolol Intermediate E->F G (S)-Atenolol F->G Debenzylation

Caption: Synthetic workflow for (S)-Atenolol.

Detailed Experimental Protocol

Step 1: Preparation of (R)-1-(Benzyloxy)-3-(isopropylamino)propan-2-ol

  • Convert this compound to its corresponding tosylate, (R)-3-(benzyloxy)-1-tosyloxypropan-2-amine, by reacting with TsCl in pyridine.

  • Treat the tosylate with a base (e.g., NaOH) to induce cyclization to the chiral epoxide, (R)-glycidyl benzyl ether.

  • In a pressure vessel, dissolve the epoxide (1.0 eq) in a solvent such as water or isopropanol.

  • Add isopropylamine (3.0-5.0 eq) and heat the reaction to 60-80°C for 12-24 hours.[9]

  • After cooling, remove the excess isopropylamine and solvent under reduced pressure to yield the crude amino alcohol.

Step 2: Williamson Ether Synthesis

  • Prepare the sodium phenoxide of 2-(4-hydroxyphenyl)acetamide (1.0 eq) by reacting it with a base like sodium hydroxide or sodium hydride in DMF.

  • Activate the secondary alcohol of the product from Step 1. A common method is conversion to a mesylate or tosylate. Add methanesulfonyl chloride (1.1 eq) and a base (e.g., triethylamine) to a solution of the amino alcohol in dichloromethane at 0°C.

  • Add the activated intermediate to the phenoxide solution and heat to 70-80°C until the reaction is complete by TLC.

  • Perform an aqueous workup and extract the product with an organic solvent.

Step 3: Debenzylation to (S)-Atenolol

  • Dissolve the benzyl-protected atenolol from Step 2 in methanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst.

  • Stir the suspension under a hydrogen atmosphere (1 atm or higher pressure) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC. Upon completion, filter the catalyst through a pad of Celite.

  • Evaporate the solvent to yield crude (S)-Atenolol. Purify by recrystallization from a suitable solvent system (e.g., isopropanol/water). The final product should be obtained with high enantiomeric excess (>99% ee).[4]

Data Summary
StepKey ReagentsTypical YieldPurity Target (ee)
1 Isopropylamine85-95%>99.5%
2 2-(4-hydroxyphenyl)acetamide, MsCl65-80%>99.5%
3 H₂, Pd/C90-98%>99.5%
Overall -~50-70%>99.5%

Quality Control and Validation

For any synthesis of a chiral API, rigorous validation of stereochemical integrity is paramount.

  • Chiral HPLC: This is the gold standard for determining enantiomeric excess (ee). A validated method using a chiral stationary phase (e.g., Chiralcel OD-H) should be used to separate the (S) and (R) enantiomers and confirm the ee is >99%.[4][9]

  • Polarimetry: Measurement of the specific rotation [α]D provides a confirmation of the bulk sample's enantiomeric purity and should be compared against literature values for the pure enantiomer.[9]

  • NMR and Mass Spectrometry: Standard ¹H NMR, ¹³C NMR, and MS should be used to confirm the chemical structure and purity of the final compound and all key intermediates.

Conclusion

This compound stands out as a highly valuable and versatile chiral synthon for the asymmetric synthesis of (S)-β-blockers. The protocols outlined for (S)-Metoprolol and (S)-Atenolol demonstrate a reliable and scalable strategy that ensures high enantiomeric purity in the final active pharmaceutical ingredient. By building upon a foundation of pre-defined stereochemistry, this approach offers significant advantages in efficiency, quality, and process control for researchers and drug development professionals in the pharmaceutical industry.

References

Application Notes & Protocols: Leveraging (R)-2-Amino-3-(benzyloxy)propan-1-ol for the Synthesis of Advanced Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Preamble: The Strategic Value of Chiral Scaffolds in Protease Inhibitor Design

Proteases are a class of enzymes indispensable for many pathological processes, including viral replication, making them prime targets for therapeutic intervention.[1][2] The development of potent and selective protease inhibitors has revolutionized the treatment of diseases such as HIV/AIDS.[3] A cornerstone of modern inhibitor design is the "transition-state mimetic" concept, where a non-hydrolyzable molecular scaffold mimics the tetrahedral intermediate of peptide bond cleavage.[4][5] The hydroxyethylamine isostere is one of the most successful and widely employed transition-state analogues in this context.[5][6]

(R)-2-Amino-3-(benzyloxy)propan-1-ol, a chiral building block readily accessible from the L-serine chiral pool, serves as a powerful and versatile starting material for constructing these critical hydroxyethylamine cores.[7][8] Its pre-defined stereochemistry at the C2 position is crucial, as the biological activity of protease inhibitors is often highly dependent on the precise three-dimensional arrangement of atoms.[9] This application note provides an in-depth guide to the strategic application of this aminopropanol derivative, complete with detailed protocols for its conversion into a key intermediate for protease inhibitor synthesis.

The Chiral Building Block: this compound

The utility of this compound stems from its trifunctional nature, possessing a primary amine, a primary alcohol, and a protected secondary alcohol (as a benzyl ether). This arrangement allows for selective chemical manipulation at each site, providing a robust platform for constructing complex molecular architectures.

PropertyValueSource
Chemical Formula C₁₀H₁₅NO₂[8]
Molecular Weight 181.23 g/mol [8]
Appearance White to off-white solid[8]
Melting Point 34-37 °C[8]
Stereochemistry (R)-configuration[8]

The benzyl ether serves as a stable protecting group for the C3 hydroxyl, which is often incorporated into the final inhibitor structure. The primary amine and primary alcohol are the typical points of synthetic elaboration.

Synthetic Strategy: From Chiral Aminopropanol to a Protected Hydroxyethylamine Core

A common and effective strategy for incorporating this compound into a protease inhibitor involves a multi-step sequence. The overall workflow is designed to first protect the nucleophilic amine, activate the primary alcohol for subsequent transformation into an electrophilic species (like an epoxide), and finally, couple it with a desired fragment to build the core isostere.

G cluster_0 Overall Synthetic Workflow A (R)-2-Amino-3-(benzyloxy) propan-1-ol (Starting Material) B Step 1: N-Amine Protection (N-Boc Derivative) A->B Boc₂O, Base C Step 2: Conversion to Chiral Epoxide (Key Intermediate) B->C 1. TsCl, Pyridine 2. Base (e.g., K₂CO₃) D Step 3: Nucleophilic Ring Opening (Core Isostere Formation) C->D R-Nu (e.g., organocuprate, isobutylamine) E Final Protected Intermediate (Ready for Final Coupling) D->E

Caption: High-level workflow for synthesizing a protease inhibitor core.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the conversion of this compound into a versatile N-Boc-protected epoxide intermediate, a crucial precursor for inhibitors like Saquinavir and others.[10]

Protocol 1: N-Boc Protection of this compound

The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for the amine due to its stability in a wide range of conditions and its facile removal under mild acidic conditions.[11] This step prevents the amine from acting as a nucleophile in subsequent reactions.

Scientist's Note: The use of a biphasic system with a mild base like sodium bicarbonate ensures efficient reaction while minimizing side products. The reaction is typically clean and high-yielding.

Reagent/MaterialGradeSupplierPurpose
This compound≥97%Sigma-AldrichStarting Material
Di-tert-butyl dicarbonate (Boc₂O)Reagent GradeStandard SupplierProtecting Agent
Dichloromethane (DCM)AnhydrousStandard SupplierOrganic Solvent
Sodium Bicarbonate (NaHCO₃)ACS ReagentStandard SupplierAqueous Base
Deionized WaterN/AIn-houseAqueous Solvent
Magnesium Sulfate (MgSO₄)AnhydrousStandard SupplierDrying Agent
Rotary EvaporatorN/AStandard Lab EquipmentSolvent Removal
Magnetic Stirrer & Stir BarN/AStandard Lab EquipmentAgitation
  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) of equal volume to the DCM.

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the stirring mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 1/2 original volume).

  • Combine all organic layers, wash with brine (1 x 1/2 total volume), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product, N-Boc-(R)-2-amino-3-(benzyloxy)propan-1-ol, is typically a viscous oil or low-melting solid and is often pure enough for the next step without further purification.[12]

ParameterExpected Outcome
Physical State Colorless to pale yellow viscous oil
Yield 95-99%
Purity (by ¹H NMR) >95%
TLC (30% EtOAc/Hex) Rf ≈ 0.4 (product), Rf ≈ 0.1 (starting material)
Protocol 2: Synthesis of the Chiral Epoxide Intermediate

This two-step, one-pot procedure first activates the primary alcohol as a tosylate, a good leaving group. Subsequent treatment with a base promotes an intramolecular SN2 reaction (Williamson ether synthesis) to form the desired chiral epoxide.[4]

Scientist's Note: It is critical to use anhydrous conditions for the tosylation step to prevent hydrolysis of the tosyl chloride. Pyridine acts as both a solvent and an acid scavenger. The subsequent cyclization with potassium carbonate is an efficient method to form the epoxide ring.

G cluster_0 Epoxide Formation Mechanism start N-Boc Protected Amino Alcohol step1 Tosylation (TsCl, Pyridine) start->step1 intermediate Intermediate Tosylate step1->intermediate - Pyridine·HCl step2 Intramolecular SN2 (Base, e.g., K₂CO₃) intermediate->step2 final Chiral Epoxide Product step2->final - KOTs

Caption: Key steps in the conversion to the chiral epoxide.

Reagent/MaterialGradeSupplierPurpose
N-Boc-(R)-2-amino-3-(benzyloxy)propan-1-olFrom Protocol 1N/AStarting Material
p-Toluenesulfonyl chloride (TsCl)≥98%Standard SupplierActivating Agent
PyridineAnhydrousStandard SupplierSolvent & Base
Potassium Carbonate (K₂CO₃)Anhydrous PowderStandard SupplierBase for Cyclization
MethanolAnhydrousStandard SupplierSolvent
Diethyl Ether (Et₂O)AnhydrousStandard SupplierExtraction Solvent
  • Dissolve the N-Boc protected amino alcohol (1.0 eq) from Protocol 1 in anhydrous pyridine (approx. 5 mL per gram) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) in small portions, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours. Monitor by TLC until the starting alcohol is consumed.

  • Upon completion of tosylation, add anhydrous methanol (equal volume to pyridine) to the flask.

  • Add powdered anhydrous potassium carbonate (K₂CO₃, 3.0 eq) and stir the resulting suspension vigorously at room temperature overnight (12-16 hours).

  • Remove the solvents under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the layers and extract the aqueous phase with diethyl ether (2x).

  • Combine the organic layers, wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude epoxide.

  • Purify the product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes).

ParameterExpected Outcome
Physical State White crystalline solid or colorless oil
Yield 75-85% over two steps
Purity (by HPLC/NMR) >98%
Characterization Confirm structure by ¹H NMR, ¹³C NMR, and HRMS

Concluding Remarks for the Practicing Scientist

The protocols detailed herein provide a reliable and scalable pathway to a key chiral epoxide intermediate from this compound. This epoxide is a linchpin synthon, amenable to stereospecific ring-opening with a variety of nucleophiles to generate the core hydroxyethylamine isostere of numerous FDA-approved and investigational protease inhibitors.[5][13] The careful execution of these protection and activation steps is paramount to achieving high yields and purities, thereby streamlining the total synthesis of these complex and vital therapeutic agents. The principles and techniques described are foundational for researchers in medicinal chemistry and process development focused on creating the next generation of antiviral drugs.[14]

References

Application Notes and Protocols: The Strategic Use of O-benzyl-L-serinol in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the demand for efficient and stereoselective synthetic routes to complex, biologically active molecules is paramount. Chiral building blocks, derived from the natural chiral pool, offer a powerful platform for constructing enantiomerically pure pharmaceuticals.[1] This guide focuses on O-benzyl-L-serinol, a versatile C3 synthon derived from the amino acid L-serine, and its strategic application in the synthesis of potent antiviral agents.[2] Its inherent chirality and orthogonally protected functional groups make it an ideal starting material for creating the complex architectures of drugs targeting viral replication. We will explore its utility through detailed synthetic workflows, protocols, and mechanistic insights for producing key classes of antiviral compounds, including acyclic nucleoside phosphonates and neuraminidase inhibitor scaffolds.

The Synthetic Advantage of O-benzyl-L-serinol

O-benzyl-L-serinol is more than just a starting material; it is a strategic tool for asymmetric synthesis. Its value stems from a unique combination of structural features that chemists can exploit to build complex molecular frameworks with precise stereochemical control.

  • Inherent Chirality: The stereocenter at C2, inherited from natural L-serine, serves as a foundational chiral element. This allows for diastereoselective reactions, guiding the formation of new stereocenters relative to the existing one, a critical requirement for ensuring the efficacy and safety of many pharmaceuticals.[1][2]

  • Orthogonal Protection: The molecule contains three distinct functional groups: a primary amine (-NH2), a primary alcohol (-CH2OH), and a secondary alcohol protected as a benzyl ether (-OBn). The benzyl ether is robust and stable under a wide range of reaction conditions used to modify the amine and primary alcohol. It can be selectively removed later in the synthesis, typically via catalytic hydrogenation, without disturbing other functional groups. This "orthogonal" nature allows for a planned, stepwise elaboration of the molecule.

  • Functional Group Versatility: The primary amine and primary alcohol are handles for a vast array of chemical transformations. The amine can be acylated, alkylated, or used as a nucleophile, while the alcohol can be oxidized, esterified, or converted into a leaving group for substitution reactions.

These features make O-benzyl-L-serinol a superior choice for building the specific side chains and core structures found in many antiviral drugs, as we will demonstrate in the following case studies.

Case Study 1: Synthesis of Acyclic Nucleoside Phosphonates (ANPs)

Acyclic nucleoside phosphonates, such as Tenofovir and Adefovir, are cornerstone therapies in the treatment of HIV and Hepatitis B.[3][4] They act as chain terminators, inhibiting viral reverse transcriptase and DNA polymerase. The chiral side chain of Tenofovir is critical for its activity, and O-benzyl-L-serinol provides an excellent starting point for its construction.

Synthetic Strategy & Workflow

The core strategy involves building the (R)-9-[2-(phosphonomethoxy)propyl] side chain and attaching it to a purine base, typically adenine. The chirality is established from the L-serinol precursor, which, through a series of transformations including inversion of stereochemistry, yields the desired (R)-configuration of the final product.

G A O-benzyl-L-serinol B N-Protected Serinol Derivative A->B Amine Protection (e.g., Boc, Cbz) C Activated Intermediate (e.g., Tosylate) B->C Alcohol Activation (TsCl, Et3N) D Adenine Condensation Product C->D N9-Alkylation of Adenine (NaH, DMF) E Final ANP Precursor D->E Deprotection & Phosphonylation (H2/Pd-C; P(OEt)3, etc.)

Caption: General workflow for the synthesis of an ANP precursor from O-benzyl-L-serinol.

Protocol: Synthesis of the (R)-9-[2-(benzyloxy)propyl]adenine Intermediate

This protocol details the key steps of activating the primary alcohol of O-benzyl-L-serinol and coupling it with adenine. This sequence requires an inversion of stereochemistry, often achieved via a Mitsunobu reaction or by activating the alcohol as a leaving group and performing an SN2 reaction.

Materials & Reagents

Reagent/MaterialM.W.AmountMoles
O-benzyl-L-serinol181.235.00 g27.6 mmol
p-Toluenesulfonyl chloride190.655.80 g30.4 mmol
Triethylamine (Et3N)101.194.6 ml33.1 mmol
Dichloromethane (DCM)-100 ml-
Adenine135.134.10 g30.4 mmol
Sodium Hydride (60% disp.)24.001.32 g33.1 mmol
Dimethylformamide (DMF)-80 ml-

Step-by-Step Methodology

Part A: Activation of the Primary Alcohol (Tosylation)

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add O-benzyl-L-serinol (5.00 g, 27.6 mmol) and anhydrous dichloromethane (DCM, 100 mL).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (4.6 mL, 33.1 mmol). Stir for 10 minutes.

  • Tosylation: Add p-toluenesulfonyl chloride (5.80 g, 30.4 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: This step converts the primary hydroxyl into a tosylate, an excellent leaving group, preparing it for nucleophilic attack by adenine. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding 50 mL of saturated NaHCO3 solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude tosylated intermediate. This is often used directly in the next step without further purification.

Part B: Nucleophilic Substitution with Adenine

  • Setup: To a separate 250 mL flask, flame-dried and under a nitrogen atmosphere, add sodium hydride (1.32 g of a 60% dispersion in mineral oil, 33.1 mmol) and wash with anhydrous hexanes (2 x 10 mL) to remove the oil. Carefully decant the hexanes and add anhydrous DMF (40 mL).

  • Adenine Anion Formation: Add adenine (4.10 g, 30.4 mmol) portion-wise to the NaH suspension at 0 °C. Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases.

    • Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates adenine to form the adeninyl anion, a potent nucleophile for the subsequent SN2 reaction. The primary site of alkylation is the more nucleophilic N9 position.[3]

  • Condensation: Dissolve the crude tosylate from Part A in anhydrous DMF (40 mL) and add it dropwise to the adenine suspension at 0 °C.

  • Reaction: Warm the reaction mixture to 60-70 °C and stir overnight. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and cautiously quench by the slow addition of methanol (10 mL), followed by water (100 mL). Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under vacuum.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired N9-alkylated adenine intermediate. Subsequent steps would involve debenzylation and introduction of the phosphonate moiety to complete the synthesis of the Tenofovir analogue.[5]

Case Study 2: Scaffolds for Neuraminidase Inhibitors (Oseltamivir Analogues)

Oseltamivir (Tamiflu®) is a leading antiviral for treating influenza A and B virus infections.[6] It functions by inhibiting the viral neuraminidase enzyme, preventing the release of new virions from infected cells.[7] While the industrial synthesis famously starts from shikimic acid, numerous academic routes have been developed from other chiral pool materials, including D-serine, demonstrating the utility of this scaffold.[8][9] The stereocenter from serine is used to establish the correct configuration of the three contiguous chiral centers in the cyclohexene core of Oseltamivir.[8]

Synthetic Strategy & Workflow

The strategy involves converting O-benzyl-L-serinol into a key aldehyde intermediate (a derivative of Garner's aldehyde). This aldehyde then undergoes a series of carbon-carbon bond-forming and cyclization reactions to construct the functionalized cyclohexene ring, which is the core of Oseltamivir.

G A O-benzyl-L-serinol B N,O-Protected Serinol A->B Amine Protection (e.g., Boc) C Serinal Derivative (Aldehyde) B->C Selective Oxidation (DMP, Swern) D Acyclic Diene Precursor C->D C-C Bond Formation (e.g., Wittig, Grignard) E Cyclohexene Core D->E Ring-Closing Metathesis (Grubbs Catalyst) G A O-benzyl-L-serinol B N-Boc-O-benzyl-L-serinol A->B Boc2O, Et3N D Ester Library Precursors B->D Esterification (EDC, DMAP) C Diverse Benzoic Acids (Ar-COOH) C->D E Final Active Compounds D->E Deprotection (TFA; H2/Pd-C)

References

Application Notes and Protocols for Asymmetric Alkylation Utilizing Derivatives of (R)-2-Amino-3-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Chirality in Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dictated by its specific stereochemistry. Asymmetric alkylation, the process of introducing an alkyl group to a prochiral center to create a new stereocenter with a preference for one enantiomer, is a powerful strategy for achieving this goal. Among the various methods to control stereoselectivity, the use of chiral auxiliaries remains a robust and reliable approach due to its predictability and versatility.[1][2]

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate, directs a stereoselective transformation, and is subsequently removed to yield the desired enantiomerically enriched product.[3] This guide focuses on the application of chiral auxiliaries derived from the readily available and effective chiral amino alcohol, (R)-2-Amino-3-(benzyloxy)propan-1-ol. Specifically, we will delve into the use of (R)-4-((benzyloxy)methyl)oxazolidin-2-one, a derivative that has proven to be highly effective in directing the asymmetric alkylation of carboxylic acid enolates.

Mechanism of Stereocontrol: The Role of the Oxazolidinone Auxiliary

The remarkable stereodirecting ability of the (R)-4-((benzyloxy)methyl)oxazolidin-2-one auxiliary stems from its capacity to form a rigid, chelated enolate intermediate. Upon N-acylation of the oxazolidinone, the resulting imide can be deprotonated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a Z-enolate.[4] The lithium or sodium cation chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a planar, five-membered ring structure.

The key to the high diastereoselectivity lies in the steric hindrance imposed by the substituent at the C4 position of the oxazolidinone ring, in this case, the benzyloxymethyl group. This bulky group effectively shields one face of the enolate, compelling the incoming electrophile (the alkylating agent) to approach from the less sterically encumbered face.[4] This directed approach results in the formation of one diastereomer in significant excess.

Experimental Workflow: A Step-by-Step Guide

The overall process of utilizing (R)-4-((benzyloxy)methyl)oxazolidin-2-one as a chiral auxiliary in asymmetric alkylation can be broken down into four key stages:

  • Synthesis of the Chiral Auxiliary: Preparation of (R)-4-((benzyloxy)methyl)oxazolidin-2-one from this compound.

  • N-Acylation: Attachment of the carboxylic acid substrate to the chiral auxiliary.

  • Diastereoselective Alkylation: The core stereochemistry-defining step.

  • Cleavage of the Auxiliary: Removal of the auxiliary to yield the desired chiral product and allow for the recovery of the auxiliary.

Asymmetric_Alkylation_Workflow cluster_0 Preparation cluster_1 Alkylation Sequence cluster_2 Product Generation & Auxiliary Recovery A (R)-2-Amino-3- (benzyloxy)propan-1-ol B (R)-4-((benzyloxy)methyl) oxazolidin-2-one A->B Phosgene or equivalent C N-Acyl Oxazolidinone B->C N-Acylation (Carboxylic Acid Derivative) D Diastereomerically Enriched Alkylated Product C->D 1. Base (e.g., LDA) 2. Alkyl Halide (R-X) E Enantiomerically Enriched Product (e.g., Acid, Alcohol) D->E Cleavage F Recovered Auxiliary D->F Cleavage

Figure 1: A comprehensive workflow illustrating the key stages of asymmetric alkylation using a derivative of this compound.

Protocols

Protocol 1: Synthesis of (R)-4-((benzyloxy)methyl)oxazolidin-2-one

This protocol describes the synthesis of the chiral auxiliary from its parent amino alcohol. The use of phosgene or a phosgene equivalent is common for the formation of the oxazolidinone ring.[5]

Materials:

  • This compound

  • Phosgene (or triphosgene)

  • Toluene

  • Sodium hydroxide (aqueous solution)

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in toluene.

  • Phosgenation: Cool the solution to 0 °C. A solution of phosgene (or triphosgene, ~0.4 eq) in toluene is added dropwise via the dropping funnel. Caution: Phosgene is extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with water and saturated aqueous sodium bicarbonate solution. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford (R)-4-((benzyloxy)methyl)oxazolidin-2-one as a white solid.

Protocol 2: N-Acylation of (R)-4-((benzyloxy)methyl)oxazolidin-2-one

This protocol details the attachment of a carboxylic acid to the chiral auxiliary to form the N-acyl imide, the substrate for the alkylation reaction.

Materials:

  • (R)-4-((benzyloxy)methyl)oxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (R-COCl)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Setup and Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere, add (R)-4-((benzyloxy)methyl)oxazolidin-2-one (1.0 eq) and dissolve in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes.

  • Acylation: Add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture. Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude N-acyl oxazolidinone is purified by flash column chromatography.

Protocol 3: Diastereoselective Alkylation

This is the crucial stereochemistry-defining step where the alkyl group is introduced.

Materials:

  • N-Acyl-(R)-4-((benzyloxy)methyl)oxazolidin-2-one

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)

  • Alkyl halide (R'-X, e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add a solution of LDA (1.1 eq) or NaHMDS (1.1 eq) dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkylating agent (1.2 eq) neat or as a solution in THF. Stir the reaction mixture at -78 °C for 1-4 hours. The progress of the reaction can be monitored by TLC.

  • Quenching and Work-up: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography. The diastereomeric excess (d.e.) can be determined by ¹H NMR spectroscopy or by chiral HPLC analysis.

EntryN-Acyl GroupAlkylating AgentBaseSolventTemp (°C)Yield (%)d.e. (%)
1PropionylBenzyl bromideLDATHF-7885>98
2AcetylMethyl iodideNaHMDSTHF-789095:5
3ButyrylAllyl bromideKHMDSToluene-7882>99:1
4PhenylacetylEthyl iodideLDATHF-787897:3

Table 1: Representative examples of asymmetric alkylations using N-acyl oxazolidinone derivatives. Diastereomeric excess is typically high, demonstrating the excellent stereocontrol of the auxiliary.

Figure 2: A simplified model illustrating the stereochemical rationale for the diastereoselective alkylation, highlighting the role of the C4 substituent in directing the approach of the electrophile. (Note: Image placeholders are used in the DOT script; in a real application, these would be chemical structure images).

Protocol 4: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched product. The choice of cleavage method depends on the desired functional group.[6]

A. Hydrolytic Cleavage to Carboxylic Acids

Materials:

  • Alkylated N-acyl oxazolidinone

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide (H₂O₂)

  • Lithium hydroxide (LiOH)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture to remove THF. The aqueous layer can be acidified and extracted to isolate the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

B. Reductive Cleavage to Alcohols

Materials:

  • Alkylated N-acyl oxazolidinone

  • Anhydrous diethyl ether or THF

  • Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄)

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt)

Procedure:

  • Dissolve the alkylated product (1.0 eq) in anhydrous diethyl ether or THF and cool to 0 °C.

  • Add LiAlH₄ (1.5 eq) or LiBH₄ (2.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow to warm to room temperature.

  • Carefully quench the reaction by the dropwise addition of saturated aqueous Rochelle's salt.

  • The resulting mixture is stirred vigorously until two clear layers form.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried and concentrated to yield the chiral alcohol.

C. Reductive Cleavage to Aldehydes

Materials:

  • Alkylated N-acyl oxazolidinone

  • Anhydrous dichloromethane (DCM) or toluene

  • Diisobutylaluminum hydride (DIBAL-H)

Procedure:

  • Dissolve the alkylated product (1.0 eq) in anhydrous DCM or toluene and cool to -78 °C.

  • Add DIBAL-H (1.1 eq) dropwise.

  • Stir at -78 °C for 2-3 hours.

  • Quench the reaction with methanol, followed by the addition of saturated aqueous Rochelle's salt.

  • The mixture is stirred vigorously until two clear layers form.

  • The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are dried and concentrated to yield the chiral aldehyde.

Conclusion and Outlook

The use of chiral auxiliaries derived from this compound provides a highly effective and predictable method for the asymmetric synthesis of α-alkylated carboxylic acids and their derivatives. The straightforward protocols, high diastereoselectivities, and the ability to cleave the auxiliary to various functional groups make this a valuable tool for researchers in organic synthesis and drug development. The recyclability of the chiral auxiliary further enhances the practicality and cost-effectiveness of this methodology.

References

Application Note & Protocol: A Scalable, Step-by-Step Synthesis of (R)-2-Amino-3-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

(R)-2-Amino-3-(benzyloxy)propan-1-ol, also known as O-benzyl-L-serinol, is a critical chiral building block in the synthesis of a wide array of pharmaceuticals and complex organic molecules. Its structural motif, featuring a primary amine, a primary alcohol, and a protected secondary alcohol, makes it a versatile synthon. This document provides a comprehensive, in-depth guide for its large-scale synthesis, starting from the readily available and inexpensive chiral precursor, L-serine. The synthetic strategy is designed for scalability, prioritizing safety, efficiency, and robustness. Each step is accompanied by a detailed protocol, a discussion of the underlying chemical principles, and critical process considerations for safe and successful execution on a multi-kilogram scale.

Introduction: The Strategic Importance of O-Benzyl-L-Serinol

The value of this compound lies in its trifunctional, stereochemically defined structure. The primary amine and primary alcohol serve as handles for a multitude of chemical transformations, including amide bond formation, alkylation, and oxidation. The benzyl ether provides a stable protecting group for the secondary hydroxyl, which can be selectively removed under hydrogenolysis conditions in later synthetic stages. This strategic combination has made it an indispensable intermediate in the synthesis of various bioactive molecules, including antiviral agents, enzyme inhibitors, and chiral ligands.

The synthetic route detailed herein begins with L-serine, leveraging the natural chiral pool to establish the desired (S)-stereocenter, which, due to changes in Cahn-Ingold-Prelog (CIP) priorities following reduction, ultimately yields the (R)-configured final product.

Overall Synthetic Strategy

The synthesis is a four-step sequence designed for scalability and process control. It avoids the use of highly hazardous or expensive reagents where possible, opting for more manageable and cost-effective alternatives suitable for large-scale production.

G cluster_0 Overall Synthetic Workflow L-Serine L-Serine Intermediate_1 N-Boc-L-Serine L-Serine->Intermediate_1 Step 1: N-Protection (Boc)2O, Base Intermediate_2 N-Boc-L-Serine Methyl Ester Intermediate_1->Intermediate_2 Step 2: Esterification SOCl2, MeOH Intermediate_3 N-Boc-O-benzyl-L-serine Methyl Ester Intermediate_2->Intermediate_3 Step 3: O-Benzylation NaH, BnBr Intermediate_4 (R)-N-Boc-2-amino-3- (benzyloxy)propan-1-ol Intermediate_3->Intermediate_4 Step 4: Reduction NaBH4, CaCl2 Final_Product This compound Intermediate_4->Final_Product Step 5: Deprotection HCl

Caption: Overall workflow for the synthesis of the target compound.

Detailed Protocols and Scientific Rationale

Step 1: N-Protection of L-Serine

Objective: To protect the primary amine of L-serine as its tert-butyloxycarbonyl (Boc) derivative. This prevents unwanted side reactions at the nitrogen atom in subsequent steps.

Reaction: L-Serine + (Boc)₂O → N-Boc-L-Serine

Scientific Rationale: The Boc group is an ideal choice for large-scale synthesis due to its stability under a wide range of conditions (e.g., esterification, O-alkylation) and the relatively mild acidic conditions required for its removal. The reaction is typically performed in a biphasic system or an aqueous/organic co-solvent system under basic conditions. The base deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl of the di-tert-butyl dicarbonate ((Boc)₂O).

Protocol: Synthesis of N-Boc-L-Serine (Intermediate 1)

  • Reactor Setup: Charge a suitable jacketed glass reactor with L-serine (1.00 kg, 9.51 mol) and deionized water (6.0 L).

  • Basification: Begin vigorous stirring and cool the resulting slurry to 0-5 °C using a circulating chiller. Slowly add a 4M sodium hydroxide solution to dissolve the L-serine and adjust the pH to 10.5-11.0. Maintain this temperature.

  • Boc Anhydride Addition: In a separate vessel, dissolve di-tert-butyl dicarbonate (2.28 kg, 10.46 mol, 1.1 eq) in 1,4-dioxane (2.8 L). Add this solution to the reactor via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Work-up & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Cool the remaining aqueous solution to 0-5 °C in an ice bath.

    • Carefully acidify the solution to pH 2-3 by the slow addition of cold 1M potassium bisulfate solution. A white precipitate of N-Boc-L-serine will form.

    • Extract the product into ethyl acetate (3 x 5 L).

    • Combine the organic extracts, wash with brine (2 x 3 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-serine as a white foam or viscous oil. The product is typically used in the next step without further purification.

Step 2: Esterification of N-Boc-L-Serine

Objective: To convert the carboxylic acid of N-Boc-L-serine into its methyl ester. This functional group is readily reduced in a subsequent step.

Reaction: N-Boc-L-Serine + MeOH --(SOCl₂)--> N-Boc-L-Serine Methyl Ester

Scientific Rationale: Fischer esterification using a strong acid catalyst is possible, but a more robust and scalable method involves the use of thionyl chloride (SOCl₂) in methanol.[1] Thionyl chloride reacts with methanol in situ to form methyl chlorosulfite and HCl, which protonates the carboxylic acid and facilitates nucleophilic attack by methanol. This method is highly efficient and drives the reaction to completion.

Protocol: Synthesis of N-Boc-L-Serine Methyl Ester (Intermediate 2)

  • Reactor Setup: To a clean, dry, jacketed reactor, add anhydrous methanol (10.0 L). Cool the methanol to -10 to -5 °C with stirring.

  • Reagent Addition: Slowly add thionyl chloride (820 mL, 11.4 mol, 1.2 eq) dropwise via an addition funnel, ensuring the temperature remains below 0 °C.

  • Substrate Addition: Once the addition is complete, add the crude N-Boc-L-serine (assuming 9.51 mol from the previous step) portion-wise to the cold solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approx. 65 °C) for 3-4 hours. Monitor for completion by TLC.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (8 L) and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield N-Boc-L-serine methyl ester as an oil, which is used directly in the next step.[2]

Step 3: O-Benzylation of N-Boc-L-Serine Methyl Ester

Objective: To protect the primary hydroxyl group as a benzyl ether.

Reaction: N-Boc-L-Serine Methyl Ester + BnBr --(NaH)--> N-Boc-O-benzyl-L-serine Methyl Ester

Scientific Rationale: The Williamson ether synthesis is employed here. A strong, non-nucleophilic base is required to deprotonate the hydroxyl group to form the alkoxide. Sodium hydride (NaH) is a common and effective choice for this on a large scale. Anhydrous polar aprotic solvents like DMF or THF are used to solvate the cation and promote the Sₙ2 reaction between the alkoxide and benzyl bromide.

Protocol: Synthesis of N-Boc-O-benzyl-L-serine Methyl Ester (Intermediate 3)

  • Reactor Setup: Charge a dry, inerted (purged with nitrogen or argon) reactor with a solution of N-Boc-L-serine methyl ester (assuming 9.51 mol) in anhydrous DMF (15 L).

  • Base Addition: Cool the solution to 0 °C. Add sodium hydride (60% dispersion in mineral oil, 418 g, 10.46 mol, 1.1 eq) portion-wise, maintaining the temperature below 5 °C. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no ignition sources.

  • Alkoxide Formation: Stir the mixture at 0 °C for 1 hour after the addition is complete.

  • Benzyl Bromide Addition: Slowly add benzyl bromide (1.25 L, 10.46 mol, 1.1 eq) via an addition funnel, keeping the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor for completion by TLC.

  • Work-up & Isolation:

    • Carefully quench the reaction by slowly adding it to a separate vessel containing ice-water (30 L).

    • Extract the aqueous mixture with ethyl acetate (3 x 8 L).

    • Combine the organic layers and wash thoroughly with water and then brine to remove DMF.

    • Dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil. Purification by column chromatography may be necessary if impurities are significant, but often it is carried forward directly.

Step 4: Reduction of the Methyl Ester

Objective: To selectively reduce the methyl ester to a primary alcohol without affecting the benzyl ether or Boc protecting group.

Reaction: N-Boc-O-benzyl-L-serine Methyl Ester --(NaBH₄/CaCl₂)--> (R)-N-Boc-2-amino-3-(benzyloxy)propan-1-ol

Scientific Rationale: While sodium borohydride (NaBH₄) alone is generally a weak reducing agent for esters, its reactivity is significantly enhanced by the addition of a Lewis acid like calcium chloride (CaCl₂).[3] It is believed that a more reactive calcium borohydride species, Ca(BH₄)₂, is formed in situ, or that the calcium ion coordinates to the ester carbonyl, making it more electrophilic and susceptible to hydride attack.[3][4] This system is safer and more convenient for large-scale operations than lithium aluminum hydride (LiAlH₄), which requires strictly anhydrous conditions and presents a more hazardous quench.

Protocol: Synthesis of (R)-N-Boc-2-amino-3-(benzyloxy)propan-1-ol (Intermediate 4)

  • Reactor Setup: In a large, dry reactor, suspend anhydrous calcium chloride (1.59 kg, 14.3 mol, 1.5 eq) in a mixture of anhydrous THF (15 L) and ethanol (7.5 L).

  • Substrate Addition: Add the crude N-Boc-O-benzyl-L-serine methyl ester (assuming 9.51 mol) to the suspension.

  • Reducing Agent Addition: Cool the stirred mixture to 0-5 °C. Add sodium borohydride (1.08 kg, 28.5 mol, 3.0 eq) portion-wise, keeping the temperature below 10 °C. Caution: Hydrogen gas evolution will occur.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor for completion by TLC.

  • Work-up & Isolation:

    • Cool the reactor to 0-5 °C and slowly quench the reaction by the careful addition of acetone, followed by 1M HCl to dissolve the inorganic salts.

    • Concentrate the mixture under reduced pressure to remove the organic solvents.

    • Extract the remaining aqueous layer with ethyl acetate (3 x 10 L).

    • Combine the organic layers, wash with water and brine, dry over sodium sulfate, and concentrate to give the crude product. This can often be taken to the next step directly.

Step 5: N-Boc Deprotection

Objective: To remove the Boc protecting group to yield the final product.

Reaction: (R)-N-Boc-2-amino-3-(benzyloxy)propan-1-ol --(HCl)--> this compound

Scientific Rationale: The Boc group is readily cleaved under acidic conditions. A solution of HCl in a solvent like dioxane, methanol, or ethyl acetate is commonly used on a large scale.[5] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then trapped by the solvent or counter-ion, leading to the formation of isobutylene and carbon dioxide.

Protocol: Synthesis of this compound (Final Product)

  • Reactor Setup: Dissolve the crude (R)-N-Boc-2-amino-3-(benzyloxy)propan-1-ol (assuming 9.51 mol) in ethyl acetate (10 L) in a reactor equipped for gas scrubbing.

  • Acid Addition: Cool the solution to 0-5 °C. Bubble anhydrous HCl gas through the solution or add a 4M solution of HCl in 1,4-dioxane until the solution is saturated and TLC indicates complete consumption of the starting material.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate of the hydrochloride salt may form.

  • Work-up & Isolation:

    • Concentrate the mixture under reduced pressure.

    • To obtain the free base, dissolve the residue in water and basify to pH >10 with 4M NaOH.

    • Extract the product into dichloromethane or ethyl acetate (3 x 8 L).

    • Combine the organic layers, dry over sodium sulfate, and concentrate to yield the crude product.

  • Purification: The final product is a low-melting solid or a viscous liquid.[6] It can be purified by vacuum distillation or by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

Data Presentation and Characterization

Table 1: Summary of Key Intermediates and Final Product

Compound NameStructureMol. WeightExpected FormCAS Number
N-Boc-L-SerineC₈H₁₅NO₅205.21White foam/oil3262-72-4
N-Boc-L-Serine Methyl EsterC₉H₁₇NO₅219.24Oil28810-02-8
N-Boc-O-benzyl-L-serine Methyl EsterC₁₇H₂₅NO₅323.38Oil79069-14-0
(R)-N-Boc-2-amino-3-(benzyloxy)propan-1-olC₁₅H₂₃NO₄281.35Solid79069-15-1
This compoundC₁₀H₁₅NO₂181.23Low-melting solid58577-87-0

Expected Analytical Data for Final Product: this compound [7]

  • ¹H NMR (CDCl₃): δ 7.38-7.25 (m, 5H, Ar-H), 4.55 (s, 2H, -OCH₂Ph), 3.65 (dd, 1H), 3.45 (dd, 1H), 3.38 (dd, 1H), 3.20 (m, 1H), 1.95 (br s, 3H, -NH₂ and -OH).

  • ¹³C NMR (CDCl₃): δ 138.0, 128.4, 127.7, 127.6, 73.4, 72.5, 64.8, 53.5.

  • Appearance: Colorless to yellow liquid or low-melting solid.[8]

  • Optical Rotation [α]²⁰/D: +4° (c=1 in methylene chloride).

  • Melting Point: 34-37 °C.

Large-Scale Safety and Process Considerations

G cluster_safety Key Safety Considerations per Step S1 Step 1/2: N-Protection/Esterification - Corrosive reagents (NaOH, SOCl2) - Handle in well-ventilated area S3 Step 3: O-Benzylation - NaH: Flammable solid, reacts violently with water - H2 gas evolution (Explosion risk) - Benzyl Bromide: Lachrymator, toxic S4 Step 4: Reduction - NaBH4: Flammable solid - H2 gas evolution upon addition and quench - Large exotherm potential S5 Step 5: Deprotection - Anhydrous HCl: Corrosive gas - Pressure build-up from isobutylene/CO2 - Use gas scrubber

Caption: Critical safety hazards associated with each synthetic step.

  • Sodium Hydride (Step 3): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon). The mineral oil dispersion mitigates some risk, but care must be taken. The reaction quench must be performed slowly and with adequate cooling.

  • Sodium Borohydride (Step 4): While less reactive than NaH, NaBH₄ reacts with protic solvents (water, alcohols) and acidic solutions to generate hydrogen gas, especially when heated.[9] The addition of NaBH₄ to the reaction mixture and the subsequent acidic quench are highly exothermic and will produce significant volumes of flammable hydrogen gas. These operations must be performed with excellent cooling and ventilation, away from ignition sources.[10][11][12]

  • Benzyl Bromide (Step 3): Benzyl bromide is a lachrymator and is toxic. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Thionyl Chloride & HCl Gas (Steps 2 & 5): These reagents are highly corrosive and toxic. Operations should be conducted in a well-ventilated area or a closed system with a scrubber to neutralize excess acidic gas.

  • Temperature Control: All steps involving highly exothermic additions (e.g., NaH, NaBH₄, SOCl₂) must be performed with a reliable cooling system and temperature monitoring to prevent runaway reactions.

Conclusion

This application note provides a robust, scalable, and economically viable pathway for the synthesis of this compound. By starting with L-serine and utilizing well-established, scalable chemical transformations, this protocol enables the production of this key chiral intermediate with high purity and in significant quantities. Adherence to the detailed procedures and strict observation of the safety protocols are paramount for the successful and safe implementation of this synthesis on a large scale.

References

Troubleshooting & Optimization

Technical Support Center: Chiral Amino Alcohol Purification by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of chiral amino alcohols. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these critical enantiomers. Chiral amino alcohols are foundational building blocks in numerous pharmaceuticals, and achieving high enantiomeric purity is paramount for safety and efficacy[1]. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the lab.

I. Troubleshooting Guide: Resolving Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying causes and offering step-by-step solutions.

Q1: Why am I seeing poor or no resolution between my amino alcohol enantiomers?

A1: Cause & Analysis

Poor resolution is the most frequent challenge and typically stems from a suboptimal choice of chiral stationary phase (CSP) or mobile phase composition. The separation of enantiomers relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector on the CSP. The stability and difference in energy of these complexes for the two enantiomers dictate the degree of separation[2]. If the chosen CSP does not provide adequate stereospecific interactions with your amino alcohol, resolution will be compromised. Similarly, an inappropriate mobile phase can either fail to facilitate these interactions or be too strong, eluting the enantiomers too quickly without sufficient differential retention.

Troubleshooting Protocol:

  • Re-evaluate Your Chiral Stationary Phase (CSP):

    • Initial Screening: For chiral amino alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin, vancomycin) are excellent starting points due to their broad applicability for polar compounds[3][4].

    • Consider Alternative CSPs: If initial screening fails, consider other CSP types. Pirkle-type phases and ligand exchange chromatography can also be effective for amino alcohols[5][6].

  • Systematic Mobile Phase Optimization:

    • Normal-Phase Chromatography: This is often the preferred mode for chiral separations.

      • Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) n-Hexane:Alcohol[7].

      • Systematically vary the alcohol percentage. Small changes can dramatically impact resolution[3].

    • Reversed-Phase Chromatography:

      • Useful for more polar amino alcohols.

      • Employ a mobile phase of water/methanol or water/acetonitrile with a suitable buffer or additive[6].

      • Adjusting the pH of the aqueous phase can be critical[3].

  • Optimize Flow Rate and Temperature:

    • Flow Rate: Lowering the flow rate often increases the number of theoretical plates and can improve resolution, though it will increase analysis time[3].

    • Temperature: Chiral separations can be highly sensitive to temperature. Lower temperatures often enhance the weaker intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) responsible for chiral recognition, thereby improving resolution[8][9]. However, in some cases, elevated temperatures can alter the conformation of the CSP in a beneficial way[10][11]. It is an important parameter to screen.

Q2: My peaks are broad and/or tailing. What is causing this and how can I fix it?

A2: Cause & Analysis

Peak tailing and broadening are common issues when working with basic compounds like amino alcohols. The primary cause is often strong, undesirable interactions between the basic amine functionality of the analyte and acidic residual silanol groups on the silica support of the column packing material[12][13]. This secondary interaction leads to a portion of the analyte molecules being retained longer, resulting in a skewed peak shape. Other causes can include column overload, a void at the column inlet, or an inappropriate mobile phase.

Troubleshooting Protocol:

  • Incorporate a Basic Additive into the Mobile Phase:

    • This is the most effective solution for peak tailing of basic analytes. The additive competes with the analyte for the active silanol sites.

    • For normal-phase, add 0.1% diethylamine (DEA) or another suitable amine to the mobile phase[7][14].

    • For reversed-phase, ensure the mobile phase pH is appropriate to suppress silanol activity, or use a basic additive that is soluble in the mobile phase.

  • Check for Column Overload:

    • Inject a sample that is 5-10 times more dilute. If the peak shape improves significantly, you are likely overloading the column.

    • Solution: Reduce the sample concentration or injection volume. For preparative work, you may need to move to a larger diameter column[12].

  • Assess Column Health:

    • A sudden degradation in peak shape for all peaks can indicate a physical problem with the column, such as a void at the inlet frit[13][15].

    • Solution: First, try reversing the column and flushing it with a strong, compatible solvent. If this doesn't resolve the issue, the column may need to be replaced[15].

Q3: The resolution I initially had is now gone. What happened?

A3: Cause & Analysis

A loss of resolution over time can be frustrating and is often due to a change in the column's performance or the mobile phase composition. The chiral stationary phase can be sensitive, and its performance can degrade if not handled correctly. Contaminants from samples can irreversibly bind to the stationary phase, blocking chiral recognition sites. Additionally, subtle changes in the mobile phase preparation (e.g., water content in "anhydrous" solvents) can significantly impact the separation[7].

Troubleshooting Protocol:

  • Column Washing and Regeneration:

    • Strongly retained impurities from previous injections can accumulate at the head of the column, impairing its function.

    • Consult the column manufacturer's instructions for a recommended washing procedure. For immobilized polysaccharide columns, flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) can be effective[15]. For coated columns, flushing with 100% isopropanol or ethanol is a common practice[15].

  • Verify Mobile Phase Preparation:

    • Prepare a fresh batch of mobile phase, paying close attention to the exact proportions of all components.

    • The water content in solvents used for normal-phase chromatography can have a significant impact. Using a fresh bottle of a high-purity solvent can sometimes restore the separation[7].

  • Ensure Column Equilibration:

    • When changing mobile phases, it is crucial to allow sufficient time for the column to fully equilibrate. A stable baseline is a good indicator of equilibration[3][7]. Inadequate equilibration can lead to inconsistent retention times and poor resolution.

Method Development and Troubleshooting Workflow

The following diagram outlines a logical workflow for developing a chiral separation method for amino alcohols and troubleshooting common issues.

G Analyte Chiral Amino Alcohol (Polar, Basic) CSP Chiral Stationary Phase (CSP) (e.g., Polysaccharide) Analyte->CSP interacts with Additive Basic Additive (DEA) Analyte->Additive requires to prevent tailing Resolution Good Resolution (Baseline Separation) CSP->Resolution enables MP Mobile Phase (e.g., Hexane/IPA) MP->Resolution modulates Additive->MP is part of PeakShape Good Peak Shape (Symmetrical) Additive->PeakShape improves Parameters Operating Parameters (Temp, Flow Rate) Parameters->Resolution optimizes Parameters->PeakShape affects

References

Technical Support Center: Optimizing Stereoselectivity in Reactions with O-benzyl-L-serinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing stereoselectivity in reactions utilizing O-benzyl-L-serinol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this versatile chiral building block in their synthetic workflows. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you achieve your desired stereochemical outcomes.

I. Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to pinpointing and resolving specific experimental hurdles that can arise when working with O-benzyl-L-serinol as a chiral auxiliary or precursor.

Issue 1: Poor Diastereoselectivity in Aldol Reactions

Scenario: You are performing a substrate-controlled aldol reaction using an enolate derived from an N-acylated O-benzyl-L-serinol derivative, but the resulting diastereomeric ratio (d.r.) is lower than expected.

Potential Causes & Solutions:

  • Suboptimal Lewis Acid or Chelation Control: The degree of stereocontrol in aldol reactions is highly dependent on the formation of a rigid, well-defined transition state.[1] The choice of Lewis acid is critical for achieving effective chelation between the carbonyl oxygen of the aldehyde and the nitrogen and/or oxygen of the chiral auxiliary.

    • Troubleshooting Steps:

      • Screen Lewis Acids: Experiment with a variety of Lewis acids to find the optimal chelating agent for your specific substrate. Common choices include TiCl₄, SnCl₄, and MgBr₂.[1] The size and Lewis acidity of the metal center can significantly influence the geometry of the transition state.

      • Solvent Effects: The coordinating ability of the solvent can compete with the desired chelation. Non-coordinating solvents like dichloromethane (CH₂Cl₂) or toluene are often preferred over more coordinating solvents like tetrahydrofuran (THF).

      • Temperature Optimization: Lowering the reaction temperature (e.g., to -78 °C) can enhance selectivity by favoring the transition state with the lowest activation energy.[2]

  • Incorrect Enolate Geometry (E/Z): The geometry of the enolate (E or Z) plays a crucial role in determining the syn or anti configuration of the aldol product.[3] The method of enolization directly influences this geometry.

    • Troubleshooting Steps:

      • Base and Boron Reagent Selection: For generating Z-enolates, which typically lead to syn-aldol products, sterically hindered bases like lithium diisopropylamide (LDA) in combination with dialkylboron triflates (e.g., 9-BBN-OTf) are often effective.[4] E-enolates, leading to anti-products, can sometimes be favored under different conditions.[3]

      • Substrate Steric Hindrance: The steric bulk of the substituents on both the enolate and the aldehyde can influence the facial selectivity of the reaction.

Issue 2: Low Enantioselectivity in Catalytic Asymmetric Reactions

Scenario: You are using a catalyst derived from O-benzyl-L-serinol for an asymmetric transformation (e.g., an aldol or Michael addition), but the enantiomeric excess (e.e.) of the product is poor.

Potential Causes & Solutions:

  • Catalyst Deactivation or Instability: The chiral catalyst may be degrading under the reaction conditions or being poisoned by impurities.

    • Troubleshooting Steps:

      • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or a glovebox to exclude moisture and oxygen.[2]

      • Reagent Purity: Use high-purity, anhydrous solvents and reagents. Trace amounts of water can hydrolyze and deactivate many Lewis acid-based catalysts.

      • Monitor Catalyst Integrity: If possible, use techniques like NMR spectroscopy to check the stability of the catalyst under the reaction conditions in a separate experiment.

  • Mismatched Substrate-Catalyst Interaction: The stereochemical outcome depends on a favorable interaction between the chiral catalyst and the substrate in the transition state.

    • Troubleshooting Steps:

      • Modify the Catalyst Structure: Subtle modifications to the O-benzyl-L-serinol-derived ligand, such as altering steric bulk or electronic properties, can sometimes lead to improved enantioselectivity.

      • Screen Additives: In some cases, the addition of co-catalysts or additives can enhance the organization of the transition state and improve stereochemical induction.

Issue 3: Difficulty in Removing the O-benzyl-L-serinol Auxiliary

Scenario: After a successful stereoselective reaction, you are struggling to cleave the O-benzyl-L-serinol auxiliary from your product without causing racemization or decomposition.

Potential Causes & Solutions:

  • Harsh Cleavage Conditions: The conditions required to remove the auxiliary may be too harsh for the desired product, leading to side reactions or loss of stereochemical integrity.

    • Troubleshooting Steps:

      • Mild Hydrolysis: For auxiliaries attached via an amide linkage, mild acidic or basic hydrolysis can be effective. The choice of conditions will depend on the stability of the product.

      • Reductive Cleavage: If the auxiliary is attached in a way that allows for it, reductive cleavage using reagents like lithium aluminum hydride (LiAlH₄) can be an option, although this will also reduce other functional groups.

      • Oxidative Cleavage: In some cases, oxidative methods can be employed. The specific method will be highly dependent on the structure of the auxiliary-product adduct.

II. Frequently Asked Questions (FAQs)

Q1: How does the O-benzyl protecting group on the serinol influence stereoselectivity?

The O-benzyl group serves multiple purposes. Primarily, it protects the hydroxyl group from participating in unwanted side reactions.[5] From a stereochemical standpoint, its steric bulk can play a significant role in directing the approach of incoming reagents. In chelated transition states, the benzyl group can occupy a specific spatial position, creating a chiral environment that favors one facial approach of the electrophile over the other.[1]

Q2: Can O-benzyl-L-serinol be used to synthesize both syn- and anti-aldol products?

Yes, by carefully controlling the reaction conditions, it is possible to influence the stereochemical outcome. The key lies in controlling the geometry of the enolate formed from the N-acyl derivative. As a general rule, Z-enolates tend to give syn-aldol products, while E-enolates favor the formation of anti-aldol products through chair-like transition states.[4] The choice of base, Lewis acid, and solvent are critical variables to manipulate.[3]

Q3: What are the best practices for setting up a reaction to maximize stereoselectivity with an O-benzyl-L-serinol derived auxiliary?

  • High Purity Reagents: Always use freshly distilled, anhydrous solvents and high-purity reagents.

  • Inert Atmosphere: Meticulously maintain an inert atmosphere to prevent the deactivation of sensitive reagents and catalysts.[2]

  • Controlled Addition: Add reagents slowly and at low temperatures to maintain control over the reaction and minimize side reactions.

  • Reaction Monitoring: Use thin-layer chromatography (TLC) or another appropriate analytical technique to monitor the progress of the reaction and avoid prolonged reaction times that could lead to epimerization or decomposition.

Q4: Are there alternative chiral auxiliaries derived from serinol that might offer different selectivity?

Yes, the serinol scaffold is versatile.[6] By modifying the protecting group on the oxygen (e.g., using a silyl group instead of a benzyl group) or by altering the substituent on the nitrogen, you can fine-tune the steric and electronic properties of the auxiliary.[1] This can lead to different levels of stereochemical induction. For instance, silyl ethers are known to be less chelating than benzyl ethers, which can favor non-chelated transition states and potentially alter the diastereoselectivity.[1]

III. Experimental Protocols & Data

Protocol 1: General Procedure for a Titanium-Mediated Aldol Reaction with an N-Propionyl-O-benzyl-L-serinol Derived Oxazolidinone

This protocol outlines a general procedure for a diastereoselective aldol reaction, a common application for O-benzyl-L-serinol derived auxiliaries.

  • Preparation of the Chiral Auxiliary Adduct:

    • To a solution of the O-benzyl-L-serinol derived oxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C under an argon atmosphere, add triethylamine (1.2 equiv).

    • Slowly add propionyl chloride (1.1 equiv) and stir the mixture for 1 hour.

    • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate under reduced pressure. Purify the N-propionyl derivative by flash chromatography.

  • Aldol Reaction:

    • Dissolve the N-propionyl derivative (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) and cool to -78 °C under argon.

    • Add TiCl₄ (1.1 equiv) dropwise and stir for 30 minutes.

    • Add the desired aldehyde (1.2 equiv) dropwise and continue stirring at -78 °C.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. Purify the product by flash chromatography.

Table 1: Influence of Lewis Acid on Diastereoselectivity
EntryLewis AcidSolventTemperature (°C)Diastereomeric Ratio (syn:anti)
1TiCl₄CH₂Cl₂-78>95:5
2SnCl₄CH₂Cl₂-7890:10
3MgBr₂Et₂O-7885:15
4BF₃·OEt₂CH₂Cl₂-7870:30

Note: The data presented in this table is illustrative and will vary depending on the specific substrates used.

IV. Visualizing Reaction Pathways

Diagram 1: Chelation-Controlled Aldol Reaction

This diagram illustrates the Zimmerman-Traxler model for a chelation-controlled aldol reaction using a titanium Lewis acid, leading to the formation of the syn product.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Enolate Z-Enolate (from auxiliary) TS Chelated Chair-like Transition State (Zimmerman-Traxler) Enolate->TS + Aldehyde + TiCl4 Aldehyde Aldehyde Aldehyde->TS SynProduct Syn-Aldol Adduct TS->SynProduct Favored Pathway

Caption: Zimmerman-Traxler transition state model.

Diagram 2: Troubleshooting Workflow for Low Stereoselectivity

This flowchart provides a logical progression for troubleshooting experiments with poor stereochemical outcomes.

G Start Low Stereoselectivity (d.r. or e.e.) CheckPurity Verify Reagent and Solvent Purity/Anhydrousness Start->CheckPurity CheckPurity->Start If impure, purify/dry and repeat CheckTemp Optimize Reaction Temperature (Lower T) CheckPurity->CheckTemp CheckTemp->Start If no improvement, proceed ScreenSolvent Screen Solvents (e.g., CH2Cl2, Toluene) CheckTemp->ScreenSolvent ScreenSolvent->Start If no improvement, proceed ScreenLA Screen Lewis Acids (for Aldol Reactions) ScreenSolvent->ScreenLA ScreenLA->Start If no improvement, proceed ModifyAux Modify Chiral Auxiliary or Catalyst Ligand ScreenLA->ModifyAux Success Improved Stereoselectivity ModifyAux->Success

Caption: Troubleshooting decision tree.

V. References

  • This citation is not available in the provided search results.

  • DigitalCommons@USU. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2021, August 23). stereoselectivity in aldol reactions. Retrieved from --INVALID-LINK--

  • This citation is not available in the provided search results.

  • Thorn-Seshold, O. (n.d.). Stereoselectivity in the Aldol reaction. LMU Munich. Retrieved from --INVALID-LINK--

  • This citation is not available in the provided search results.

  • This citation is not available in the provided search results.

  • This citation is not available in the provided search results.

  • This citation is not available in the provided search results.

  • BenchChem. (2025). A Comparative Guide to Serine Derivatives in Synthesis: Methyl benzyl-DL-serinate vs. Boc-Ser(Bzl)-OH. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing Asymmetric Synthesis with (+)-BINOL as a Chiral Auxiliary. Retrieved from --INVALID-LINK--

  • This citation is not available in the provided search results.

  • This citation is not available in the provided search results.

  • This citation is not available in the provided search results.

  • This citation is not available in the provided search results.

  • This citation is not available in the provided search results.

  • Andreeßen, B., & Steinbüchel, A. (2011). Serinol: small molecule - big impact. Microbial biotechnology, 4(4), 437–450. --INVALID-LINK--

References

common side reactions in the synthesis of (R)-2-Amino-3-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-Amino-3-(benzyloxy)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this multi-step synthesis. The following content is structured in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guide

This section addresses specific problems that may arise at different stages of the synthesis, providing potential causes and actionable solutions.

Stage 1: Esterification of (R)-Serine to (R)-Serine Methyl Ester Hydrochloride

Question 1: My yield of (R)-serine methyl ester hydrochloride is consistently low, and the reaction doesn't seem to go to completion.

Potential Causes & Solutions:

  • Insufficient Acid Catalyst Generation: The reaction of thionyl chloride with methanol generates HCl in situ, which catalyzes the esterification.[1] If the thionyl chloride is old or has been improperly stored, it may have degraded, leading to incomplete catalysis.

    • Solution: Use a fresh bottle of thionyl chloride. Ensure it is added slowly to cold methanol to control the exothermic reaction and prevent loss of HCl gas.[2]

  • Inadequate Reaction Time or Temperature: While the reaction is generally efficient, insufficient reaction time or temperature can lead to incomplete conversion.

    • Solution: Ensure the reaction is refluxed for an adequate period, typically 3-4 hours, and monitor the progress by TLC.[3] Some protocols suggest longer reaction times at a slightly elevated temperature (35-40 °C) for 24-48 hours to ensure completion.[2]

  • Water Contamination: The presence of water will hydrolyze thionyl chloride and can also lead to the hydrolysis of the ester product back to the carboxylic acid.

    • Solution: Use anhydrous methanol and ensure all glassware is thoroughly dried before use.

Question 2: I am concerned about racemization during the esterification step. How can I detect and prevent it?

Potential Causes & Solutions:

  • Harsh Reaction Conditions: Prolonged exposure to strong acidic conditions and high temperatures can lead to racemization of the chiral center. Serine is known to be susceptible to racemization, especially under alkaline conditions, but acidic conditions can also pose a risk.[4][5]

    • Prevention: Maintain a controlled temperature during the addition of thionyl chloride and during reflux. Avoid unnecessarily long reaction times.

    • Detection: The most reliable way to detect racemization is through chiral HPLC analysis of the final product or a suitable intermediate. You can also use polarimetry to measure the specific rotation of your product and compare it to the literature value.

Stage 2: N-protection of (R)-Serine Methyl Ester with Di-tert-butyl dicarbonate (Boc₂O)

Question 3: My NMR spectrum shows multiple Boc-protected species, and the purification is difficult.

Potential Causes & Solutions:

  • O-acylation of the Hydroxyl Group: In addition to the desired N-protection, the hydroxyl group of serine can also react with Boc anhydride, especially in the presence of a strong acylation catalyst like 4-(dimethylaminopyridine) (DMAP).[6] This leads to the formation of an N,O-di-Boc protected byproduct.

    • Solution: Avoid using DMAP. The N-protection can be achieved under milder basic conditions, for example, using sodium bicarbonate in an aqueous/organic solvent mixture.[7][8] This selectively promotes N-acylation over O-acylation.

  • Formation of Symmetric Carbonate: The reaction of alcohols with Boc anhydride, particularly when catalyzed by DMAP, can sometimes lead to the formation of a symmetric carbonate byproduct.[6]

    • Solution: As with O-acylation, avoiding strong catalysts like DMAP will minimize this side reaction.

  • Incomplete Reaction: If the reaction is not complete, you will have a mixture of the starting material and the N-Boc protected product, which can be challenging to separate due to their similar polarities.

    • Solution: Use a slight excess of Boc anhydride (1.1-1.2 equivalents) and allow the reaction to proceed to completion, monitoring by TLC.

Stage 3: O-benzylation of N-Boc-(R)-serine methyl ester

Question 4: The O-benzylation step is sluggish, and I have a significant amount of starting material left.

Potential Causes & Solutions:

  • Weak Base or Poor Nucleophilicity: The hydroxyl group needs to be deprotonated to act as a nucleophile. If the base used is not strong enough to deprotonate the alcohol sufficiently in the chosen solvent, the reaction will be slow.

    • Solution: Sodium hydride (NaH) is a common and effective base for this transformation. Ensure the NaH is fresh and the solvent (e.g., THF, DMF) is anhydrous.

  • Poor Quality Benzyl Bromide: Benzyl bromide can degrade over time.

    • Solution: Use freshly distilled or a new bottle of benzyl bromide.

  • Steric Hindrance: The bulky N-Boc group can sterically hinder the approach of the benzylating agent.

    • Solution: While you cannot change the sterics of the molecule, ensuring optimal reaction conditions (a strong base, good solvent, and adequate temperature) will help drive the reaction to completion. Gentle heating may be required, but this should be done cautiously to avoid side reactions.

Stage 4: Reduction of the Methyl Ester to the Primary Alcohol

Question 5: The reduction of the ester with sodium borohydride is incomplete, or I observe other reduced products.

Potential Causes & Solutions:

  • Insufficient Reducing Agent: While sodium borohydride can reduce esters, it is generally slower than for ketones or aldehydes.[9] Insufficient equivalents of NaBH₄ will lead to incomplete reaction.

    • Solution: Use a significant excess of sodium borohydride. The reaction can also be accelerated by the addition of a Lewis acid or by performing the reaction in a protic solvent like ethanol or methanol. Some protocols suggest the use of CaCl₂ with NaBH₄ to enhance its reducing power for esters.[9]

  • Hydrolysis of the Reducing Agent: Sodium borohydride reacts with protic solvents, so it should be added to the reaction mixture in portions.

    • Solution: Add the sodium borohydride portion-wise to the solution of the ester at a controlled temperature (e.g., 0 °C) to manage the reaction rate and minimize decomposition of the reducing agent.

  • Over-reduction of other functional groups: While NaBH₄ is generally selective, under certain conditions, other functional groups could be affected, although this is less common for the Boc protecting group.

    • Solution: Stick to established protocols with controlled temperature and reaction times to maintain selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look for in my final product?

A1: The most common impurities are typically starting materials or intermediates from incomplete reactions. Refer to the table below for a summary.

ImpurityOriginating StepReason for Presence
N-Boc-(R)-serine methyl esterO-benzylationIncomplete benzylation of the hydroxyl group.
(R)-2-Amino-3-hydroxypropan-1-ol (Serinol)O-benzylation / DebenzylationIncomplete benzylation or accidental debenzylation during a subsequent step (e.g., hydrogenation if used for deprotection).
N-Boc-(R)-2-Amino-3-(benzyloxy)propanoic acid methyl esterReductionIncomplete reduction of the methyl ester.
(S)-2-Amino-3-(benzyloxy)propan-1-olEsterificationRacemization at the first step.

Q2: Can I use a different protecting group for the amine?

A2: Yes, other protecting groups like benzyloxycarbonyl (Cbz or Z) can be used. The choice of protecting group will depend on the overall synthetic strategy and the desired deprotection conditions. The Boc group is favored for its stability to a wide range of conditions and its clean removal with acid.[7][10]

Q3: My final product is an oil, but some literature reports it as a solid. Why is this?

A3: this compound has a low melting point. It can exist as a colorless to yellow liquid or a low-melting solid. The physical state can depend on the purity of the compound. Highly pure material is more likely to solidify upon standing or at reduced temperatures.

Q4: What is the best way to purify the final product?

A4: Column chromatography on silica gel is the most common method for purifying the final product. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent the amine from streaking on the acidic silica gel) is typically effective.

Experimental Workflow and Troubleshooting Diagram

The following diagram illustrates the synthetic pathway and key troubleshooting checkpoints.

Synthesis_Workflow cluster_0 Stage 1: Esterification cluster_1 Stage 2: N-Protection cluster_2 Stage 3: O-Benzylation cluster_3 Stage 4: Reduction cluster_4 Stage 5: Deprotection A (R)-Serine B (R)-Serine Methyl Ester HCl A->B SOCl₂, MeOH C N-Boc-(R)-Serine Methyl Ester B->C Boc₂O, Base T1 Low Yield/ Incomplete Rxn B->T1 T2 Racemization B->T2 D N-Boc-(R)-2-Amino-3- (benzyloxy)propanoic acid methyl ester C->D BnBr, NaH T3 Byproducts (O-Boc) C->T3 E N-Boc-(R)-2-Amino-3- (benzyloxy)propan-1-ol D->E NaBH₄ T4 Incomplete Benzylation D->T4 F (R)-2-Amino-3- (benzyloxy)propan-1-ol E->F TFA or HCl T5 Incomplete Reduction E->T5

References

Technical Support Center: Stereoretentive Removal of Benzyl Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereochemically sound removal of benzyl protecting groups. This guide is designed for researchers, scientists, and drug development professionals who encounter the critical challenge of debenzylation without compromising the integrity of adjacent chiral centers. Here, we move beyond simple protocols to explain the underlying principles of stereochemical stability during deprotection, offering field-tested insights and troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: I performed a standard catalytic hydrogenation (H₂/Pd/C) to remove a benzyl ether from my chiral secondary alcohol, and the product was partially racemized. What happened?

A1: Racemization during the hydrogenolysis of a chiral benzylic alcohol is a common and often unexpected problem. The mechanism of racemization in this context is typically not due to the hydrogenolysis itself, but rather to trace acidity in the reaction medium or on the catalyst surface, which can promote the formation of a transient, planar carbocation intermediate.

Here's a breakdown of the likely causes:

  • Acidic Catalyst Surface: Palladium on carbon (Pd/C) can have acidic sites, which can catalyze the formation of a benzylic carbocation. Once formed, this planar species can be attacked from either face by a hydride source, leading to a racemic or near-racemic mixture.

  • Acidic Additives or Solvents: The use of acidic solvents (like acetic acid) or the presence of acidic impurities can significantly accelerate this process.[1]

  • Over-hydrogenation/Reaction Time: Prolonged reaction times or harsh conditions (high pressure/temperature) can increase the likelihood of side reactions, including those that lead to racemization.

Solution: The key is to suppress the formation of the carbocation. This can be achieved by:

  • Using a Neutral or Basic Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is an excellent alternative as it is a non-acidic catalyst.[2]

  • Adding a Mild, Non-Nucleophilic Base: The addition of a small amount of a non-nucleophilic base, such as triethylamine or sodium bicarbonate, can neutralize any trace acidity in the reaction mixture.

  • Switching to Catalytic Transfer Hydrogenation (CTH): CTH often proceeds under milder, neutral conditions and can be more selective, reducing the risk of racemization.[3]

Q2: My chiral amine has a benzyl group on the nitrogen. What are the best conditions to remove it without racemization?

A2: The racemization of chiral amines during N-debenzylation is a significant concern, as the amine product itself can influence the reaction. The primary risk is often associated with acidic conditions that can lead to iminium ion formation, or with the choice of catalyst and reaction conditions.

Key Considerations and Solutions:

  • Catalyst Poisoning: The product amine can coordinate to the palladium catalyst, inhibiting its activity.[4] This can lead to the need for harsher conditions, which may promote racemization.

  • Acid-Facilitated Racemization: The presence of acid can lead to the formation of a planar iminium ion, which, upon reduction, can yield a racemic mixture.[4]

  • Choice of Method:

    • Catalytic Transfer Hydrogenation (CTH): This is often the method of choice for N-debenzylation as it is typically performed under neutral conditions and is less prone to catalyst poisoning than standard hydrogenolysis. Ammonium formate is a commonly used and effective hydrogen donor.[2]

    • Oxidative Deprotection: For substrates that are sensitive to reductive conditions, oxidative methods can be employed. However, these methods can be harsh and may not be suitable for all substrates.[5]

Recommendation: Start with catalytic transfer hydrogenation using ammonium formate and Pd/C in a protic solvent like methanol. This method is generally mild and has a lower risk of racemization.

Q3: What is the underlying mechanism of racemization for a chiral center alpha to a carbonyl group during debenzylation?

A3: The racemization of a chiral center alpha to a carbonyl group is a well-understood process that proceeds through the formation of a planar enol or enolate intermediate. This is a significant issue when using acidic or basic deprotection methods.

  • Acid-Catalyzed Racemization: In the presence of an acid, the carbonyl oxygen is protonated, which increases the acidity of the alpha-proton. A base (even a weak one like the solvent) can then deprotonate the alpha-carbon to form a planar enol. Re-protonation of the enol can occur from either face of the double bond, leading to racemization.[5]

  • Base-Catalyzed Racemization: A base can directly deprotonate the alpha-carbon to form a planar enolate. Protonation of the enolate by a proton source in the reaction mixture can then occur from either face, resulting in a racemic mixture.

Solution: To avoid racemization in this scenario, it is crucial to use deprotection methods that are performed under neutral conditions and do not involve strong acids or bases. Catalytic hydrogenation or transfer hydrogenation are the preferred methods.

Troubleshooting Guides

Issue 1: Racemization of a Chiral Secondary Alcohol during Debenzylation

This workflow will help you diagnose and resolve racemization issues when deprotecting a chiral secondary alcohol.

start Racemization Observed in Chiral Alcohol Product check_method What debenzylation method was used? start->check_method h2_pdc H₂/Pd/C check_method->h2_pdc Catalytic Hydrogenation lewis_acid Lewis Acid (e.g., BCl₃) check_method->lewis_acid Acidic Cleavage other Other check_method->other h2_pdc_cause Likely Cause: Trace acidity on catalyst or in solvent leading to carbocation formation. h2_pdc->h2_pdc_cause lewis_acid_cause Likely Cause: Method proceeds through a carbocation intermediate by design. lewis_acid->lewis_acid_cause solution_h2_pdc Solutions: 1. Switch to Pearlman's catalyst (Pd(OH)₂/C). 2. Add a non-nucleophilic base (e.g., Et₃N). 3. Use Catalytic Transfer Hydrogenation (CTH). h2_pdc_cause->solution_h2_pdc solution_lewis_acid Solutions: 1. This method is inherently prone to racemization for benzylic alcohols. 2. Consider an alternative, non-acidic method like CTH. lewis_acid_cause->solution_lewis_acid

Caption: Troubleshooting workflow for racemization of chiral alcohols.

Issue 2: Selecting a Debenzylation Method to Preserve Stereochemistry

Use this decision tree to select the most appropriate debenzylation method to minimize the risk of racemization.

start Start: Chiral Molecule with Benzyl Protecting Group q1 Is the chiral center α to a carbonyl? start->q1 q2 Is the substrate sensitive to reduction? (e.g., contains alkenes, alkynes, nitro groups) q1->q2 No avoid_acid_base High risk of racemization with acid/base. Use neutral reductive methods. q1->avoid_acid_base Yes use_cth Catalytic Transfer Hydrogenation (CTH) is the recommended starting point. (e.g., Pd/C, Ammonium Formate) q2->use_cth No use_oxidative Use non-reductive methods: - Oxidative cleavage (e.g., DDQ for PMB ethers) - Lewis Acid cleavage (use with caution for benzylic centers) q2->use_oxidative Yes q3 Is the chiral center benzylic? caution_acid High risk of racemization with acidic methods. CTH or hydrogenolysis with a neutral catalyst (e.g., Pd(OH)₂/C) is preferred. q3->caution_acid Yes cth_ok CTH is generally a safe and effective choice. q3->cth_ok No avoid_acid_base->q2 use_cth->q3

Caption: Decision tree for selecting a stereoretentive debenzylation method.

Data Presentation: Comparison of Debenzylation Methods

The following table provides a comparative overview of common debenzylation methods, with a focus on their propensity to cause racemization.

MethodReagentsTypical ConditionsAdvantagesDisadvantages & Racemization Risk
Catalytic Hydrogenation H₂, Pd/CMeOH or EtOAc, rt, 1 atmHigh yield, clean byproductsCatalyst poisoning, reduction of other functional groups. Racemization risk if acidic.
Catalytic Transfer Hydrogenation (CTH) Pd/C, Ammonium FormateRefluxing MeOHMilder than H₂, avoids pressurized gasCan still reduce some sensitive groups. Generally low risk of racemization. [3]
Lewis Acid Cleavage BCl₃, AlCl₃CH₂Cl₂, low tempEffective for substrates sensitive to reductionHarsh, not compatible with acid-sensitive groups. High risk of racemization for benzylic centers.
Birch Reduction Na, liq. NH₃, EtOH-78 °CPowerful reduction, useful for electron-rich systemsHarsh, not compatible with many functional groups. Generally low risk of racemization at the chiral center.
Oxidative Cleavage DDQCH₂Cl₂/H₂OSelective for electron-rich benzyl ethers (e.g., PMB)Stoichiometric oxidant, limited to specific substrates. Low risk of racemization. [6]

Experimental Protocols

Protocol 1: Stereoretentive Debenzylation of a Chiral Secondary Alcohol using Catalytic Transfer Hydrogenation

This protocol describes the deprotection of a chiral secondary benzyl ether using ammonium formate and palladium on carbon, a method known for its mildness and low risk of racemization.

Materials:

  • Chiral benzyl-protected alcohol (1.0 equiv)

  • 10% Palladium on Carbon (10-20% by weight of substrate)

  • Ammonium formate (5.0 equiv)

  • Anhydrous Methanol (MeOH)

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the chiral benzyl-protected alcohol (1.0 equiv) in anhydrous methanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (10-20% by weight of the substrate) to the stirred solution.

  • To this suspension, add ammonium formate (5.0 equiv) in one portion.

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel chromatography if necessary.

  • Crucially, determine the enantiomeric excess (% ee) of the product via chiral HPLC or NMR analysis and compare it to the starting material to confirm stereochemical retention.

Protocol 2: Non-Racemizing N-Debenzylation of a Chiral Amine

This protocol details a mild procedure for the removal of a benzyl group from a chiral amine, minimizing the risk of racemization.

Materials:

  • N-benzyl protected chiral amine (1.0 equiv)

  • Pearlman's Catalyst (Pd(OH)₂/C, 20% Pd on carbon, 10-20 mol%)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas balloon

  • Celite®

Procedure:

  • Dissolve the N-benzyl protected chiral amine in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add Pearlman's catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as necessary and determine the enantiomeric excess (% ee) to verify the stereochemical outcome.

References

Technical Support Center: Asymmetric Reduction of Aminoketones

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the asymmetric reduction of aminoketones. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in the synthesis of chiral amino alcohols. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you achieve high yields and excellent enantioselectivity in your reactions.

Introduction

The asymmetric reduction of prochiral aminoketones is a cornerstone transformation in organic synthesis, providing critical access to enantiopure amino alcohols. These molecules are invaluable chiral building blocks for a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Catalytic methods, including transition metal-catalyzed transfer hydrogenation and biocatalysis, are often favored for their efficiency and atom economy.[1][2][3] However, like any precision-driven chemical process, these reactions can be sensitive to a variety of parameters, leading to challenges in reproducibility, yield, and stereoselectivity.

This guide is structured to address specific problems you may encounter. We will explore the "why" behind each experimental variable and provide logical, step-by-step solutions to get your synthesis back on track.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the asymmetric reduction of aminoketones?

A1: Several robust systems are widely used. Transition metal catalysts, particularly those based on Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir), are highly effective.[4] The Noyori-type catalysts, which feature a Ru center with a chiral diphosphine (e.g., BINAP) and a chiral diamine ligand (e.g., TsDPEN), are benchmarks in the field for both asymmetric hydrogenation and transfer hydrogenation.[1][5][6] Another powerful approach is biocatalysis, utilizing isolated enzymes like ketone reductases (KREDs) or alcohol dehydrogenases (ADHs), often within whole-cell systems, which can offer exceptional selectivity under mild, aqueous conditions.[7][8][9]

Q2: What is the fundamental difference between asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH)?

A2: The primary difference lies in the source of hydrogen. Asymmetric hydrogenation uses molecular hydrogen (H₂ gas), often under pressure.[1][5] Asymmetric transfer hydrogenation (ATH) uses a surrogate hydrogen donor, most commonly isopropanol or a formic acid/triethylamine mixture.[3][4][6] ATH has the practical advantage of not requiring high-pressure equipment, making it more accessible in many laboratory settings.[4]

Q3: Why is a base often required in Ru-catalyzed transfer hydrogenations?

A3: In many Ru-catalyzed systems, particularly those using isopropanol as the hydrogen source, a base (like KOH or t-BuOK) is crucial for generating the active catalytic species.[1] The base facilitates the deprotonation of the coordinated isopropanol and the formation of the active ruthenium-hydride complex, which is the species that delivers the hydride to the ketone substrate.[1][10] The concentration and nature of the base can significantly impact reaction rates and even enantioselectivity.[11]

Q4: Can the protecting group on the amine influence the reduction?

A4: Absolutely. The nature and size of the N-protecting group (e.g., Boc, Cbz, Trityl) can have a profound impact on the stereochemical outcome. The protecting group can influence how the substrate coordinates to the catalyst's active site through steric interactions or by providing an additional binding point. For some biocatalytic reductions, the choice of protecting group can even determine which diastereomer of the amino alcohol is formed.[7]

Troubleshooting Guide

This section is organized by common problems encountered during the asymmetric reduction of aminoketones. For each issue, we provide potential causes and actionable solutions.

Problem 1: Low Enantioselectivity (Poor ee)

Poor enantiomeric excess is one of the most frequent and frustrating issues. It indicates that the catalyst is not effectively differentiating between the two prochiral faces of the ketone.

Q: My reaction has high conversion, but the enantiomeric excess (ee) is much lower than expected. What should I investigate first?

A: Start by verifying the foundational aspects of your experiment.[12]

  • Purity of Chiral Ligand/Catalyst: The enantiomeric purity of your chiral ligand or catalyst is paramount. Even small amounts of the opposite enantiomer can lead to a significant drop in the product's ee. If possible, verify the purity of your ligand/catalyst by chiral HPLC or by measuring its optical rotation. Recrystallization can often be used to purify chiral ligands.[12]

  • Reagent and Solvent Quality: Ensure all solvents are anhydrous and reagents are of high purity.[12] Water can interfere with many organometallic catalysts by hydrolyzing sensitive species. Traces of acid or base impurities can also disrupt the catalytic cycle.

  • Reaction Temperature: Temperature control is critical. Asymmetric reductions often exhibit a strong temperature dependence on enantioselectivity. Running the reaction at a lower temperature can sometimes dramatically improve ee, although it may slow down the reaction rate.[13]

Q: I've confirmed my reagents are pure and the temperature is correct, but the ee is still low. What's next?

A: The issue may lie with the reaction conditions or catalyst activation.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the geometry of the transition state, thereby affecting enantioselectivity.[11][14] For Ru-catalyzed transfer hydrogenations, alcoholic solvents like isopropanol or ethanol are common.[1] A screen of different alcoholic or aprotic solvents may be necessary to find the optimal medium for your specific substrate.

  • Base Concentration (for ATH): In transfer hydrogenations, the amount of base can be critical. Too little base may result in incomplete catalyst activation, while too much can sometimes lead to background, non-selective reduction pathways or catalyst inhibition.[15] Titrate the base concentration to find the optimal ratio.

  • Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes lead to lower ee values, possibly due to the formation of less selective dimeric or aggregated catalyst species. Try varying the catalyst loading to find the optimal concentration.[12]

Problem 2: Low Conversion or Yield

Low conversion indicates that the catalyst is not active or has been deactivated, or that the reaction conditions are not optimal for turnover.

Q: My reaction is very sluggish or stalls completely. What are the likely causes?

A: Catalyst inactivity or deactivation is the most probable culprit.

  • Atmosphere Control: Many transition metal catalysts, especially the active hydride species, are highly sensitive to oxygen.[12] Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) using properly dried glassware and degassed solvents.

  • Catalyst Precursor Activation: Many commercially available catalysts are actually pre-catalysts that require an in-situ activation step. For example, RuCl₂(diphosphine)(diamine) complexes often require heating with a base in isopropanol to form the active Ru-H species.[1] Ensure your activation protocol is correct and complete.

  • Substrate Inhibition/Impurities: Certain functional groups on your substrate or impurities from its synthesis (e.g., halides, sulfur compounds) can act as catalyst poisons. Purifying the aminoketone substrate by chromatography or recrystallization can resolve this.

  • Product Inhibition: In some cases, the product amino alcohol can coordinate to the catalyst more strongly than the starting ketone, leading to product inhibition and a stalled reaction. If this is suspected, running the reaction at a higher dilution may help.

Q: I'm using a biocatalyst (KRED/whole cells) and seeing low conversion. What factors are specific to enzymatic reductions?

A: Biocatalytic systems have their own unique set of parameters to consider.

  • Cofactor Regeneration: Most KREDs rely on a nicotinamide cofactor (NADH or NADPH) as the hydride source.[9][16] For the reaction to be catalytic, this cofactor must be regenerated. This is often achieved using a coupled-enzyme system (e.g., glucose dehydrogenase) or a sacrificial co-substrate (e.g., isopropanol for some ADHs).[9] Ensure your cofactor regeneration system is active and not inhibited.

  • pH and Buffer Choice: Enzymes have an optimal pH range for activity.[7] A deviation from this pH can lead to a dramatic loss of activity. The buffer itself can also play a role; some buffer components may inhibit the enzyme.

  • Substrate/Product Inhibition or Toxicity: High concentrations of the ketone substrate or the alcohol product can be inhibitory or even toxic to whole-cell systems, leading to low conversion.[7] A fed-batch approach or in situ product removal (ISPR) can overcome this limitation.

Problem 3: Poor Reproducibility

Inconsistent results from batch to batch can be particularly challenging for process development.

Q: I've run the same reaction three times with wildly different results. How can I improve reproducibility?

A: Poor reproducibility almost always points to subtle, uncontrolled variables in the experimental setup.

  • Strict Protocol Adherence: Ensure every parameter—reagent stoichiometry, solvent volumes, addition rates, stirring speed, and temperature—is precisely controlled and documented for every run.

  • Moisture and Air Sensitivity: This is the most common cause of irreproducibility with organometallic catalysts.[12] Re-evaluate your techniques for handling air- and moisture-sensitive reagents. Using a glovebox for catalyst handling and Schlenk techniques for the reaction setup is highly recommended.[5]

  • Reagent Lot Variation: The purity of commercial reagents, ligands, and even solvents can vary from lot to lot. If you suspect this, it is wise to test a new batch of a critical reagent on a small scale before committing to a large-scale reaction.

  • In-situ Catalyst Formation: For catalysts prepared in-situ, the pre-formation time and temperature can be critical.[12][13] Incomplete formation can lead to a mixture of catalytic species and inconsistent results.[12]

Troubleshooting Workflow

To assist in diagnosing issues, the following flowchart provides a logical decision-making process.

TroubleshootingWorkflow Start Reaction Problem (Low ee / Low Yield / Poor Reproducibility) Check_Purity Verify Purity: - Chiral Ligand/Catalyst - Reagents & Solvents Start->Check_Purity Purity_OK Purity Confirmed? Check_Purity->Purity_OK Check_Conditions Verify Reaction Conditions: - Temperature - Inert Atmosphere - Stirring Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Purity_OK->Check_Conditions Yes Purify Action: Purify Reagents/ Recrystallize Ligand Purity_OK->Purify No Conditions_OK->Start No Low_ee_Path Low Enantioselectivity Conditions_OK->Low_ee_Path Yes, Low ee Low_Yield_Path Low Yield / Conversion Conditions_OK->Low_Yield_Path Yes, Low Yield Reproducibility_Path Poor Reproducibility Conditions_OK->Reproducibility_Path Yes, Poor Repro. Optimize_ee Optimize for ee: 1. Lower Temperature 2. Screen Solvents 3. Titrate Base (ATH) 4. Vary Catalyst Loading Low_ee_Path->Optimize_ee Optimize_Yield Optimize for Yield: 1. Check Catalyst Activation 2. Purify Substrate 3. Check Cofactor Regen (Bio) 4. Adjust pH (Bio) Low_Yield_Path->Optimize_Yield Optimize_Repro Improve Reproducibility: 1. Strict Protocol Adherence 2. Improve Inert Techniques 3. Test Reagent Lots 4. Standardize Catalyst Prep Reproducibility_Path->Optimize_Repro Purify->Check_Purity Correct_Setup Action: Correct Setup/ Improve Inert Technique

Caption: Troubleshooting decision tree for asymmetric aminoketone reduction.

Key Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation (ATH) using a Noyori-type Catalyst

This protocol is a representative example for the reduction of an N-Boc protected α-aminoketone using a commercially available Ru-catalyst.

Materials:

  • N-Boc-aminoketone (1.0 mmol)

  • [(S,S)-TsDPEN]-Ru(p-cymene)Cl (0.01 mmol, 1 mol%)

  • Anhydrous Isopropanol (10 mL)

  • Potassium tert-butoxide (t-BuOK) (0.1 mmol, 10 mol%)

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask and magnetic stirrer

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried overnight and cooled under a stream of inert gas.

  • Reaction Setup: To a Schlenk flask under a positive pressure of argon, add the Ru-catalyst (1 mol%).

  • Solvent Addition: Add anhydrous, degassed isopropanol (10 mL) via syringe.

  • Catalyst Activation: Add the t-BuOK (10 mol%). The solution will typically change color. Stir the mixture at room temperature for 15-20 minutes to ensure formation of the active catalyst.

  • Substrate Addition: Add the N-Boc-aminoketone (1.0 mmol) to the flask.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 25-40 °C). Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the purified amino alcohol by chiral HPLC analysis.[12]

Data Presentation: Influence of Reaction Parameters

The following table illustrates how different parameters can affect the outcome of an asymmetric reduction, based on typical literature findings.

Parameter VariedCondition AResult A (Yield/ee)Condition BResult B (Yield/ee)Causality & Insight
Temperature 40 °C98% / 85% ee10 °C95% / 96% eeLower temperatures often enhance the energetic difference between the two diastereomeric transition states, leading to higher enantioselectivity.
Solvent Isopropanol99% / 92% eeMethanol85% / 75% eeSolvent can influence catalyst solvation and the stability of the transition state. Isopropanol is both the solvent and H-source in many ATH reactions.[1]
Base 0.1 eq t-BuOK95% / 94% ee1.0 eq t-BuOK90% / 88% eeAn excess of base can sometimes promote non-selective background reactions or lead to catalyst inhibition/deactivation.[15]

References

Technical Support Center: Optimizing the Synthesis of O-benzyl-L-serinol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of O-benzyl-L-serinol. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this crucial synthetic transformation. O-benzyl-L-serinol is a valuable chiral building block in medicinal chemistry and peptide synthesis, prized for its role in creating complex molecular architectures.[1][2] However, its synthesis can present challenges related to yield, purity, and regioselectivity.

This document moves beyond simple protocols to provide a deeper understanding of the causality behind experimental choices. We will address common issues in a direct question-and-answer format, supported by detailed troubleshooting guides, validated protocols, and visual workflows to ensure your success.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Synthetic Landscape

This section addresses high-level strategic questions about the synthesis of O-benzyl-L-serinol.

Q1: What are the primary synthetic routes to O-benzyl-L-serinol, and which is most common?

There are two main strategies for synthesizing O-benzyl-L-serinol. The most prevalent and often highest-yielding approach begins with the readily available amino acid L-serine. This multi-step process involves protection chemistry followed by reduction. A more direct, but often more challenging, route starts from L-serinol.

Route A: The L-Serine Approach (Recommended) This is a four-step synthesis that offers excellent control over selectivity and stereochemistry:

  • N-Protection: The amino group of L-serine is protected, typically as a tert-butoxycarbonyl (Boc) carbamate.[3] This is critical to prevent the amine from reacting in the subsequent benzylation step.

  • O-Benzylation: The hydroxyl group of N-Boc-L-serine is converted to a benzyl ether using a base and benzyl bromide.[3]

  • N-Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid) to yield O-benzyl-L-serine.[4]

  • Carboxylic Acid Reduction: The carboxylic acid of O-benzyl-L-serine is reduced to a primary alcohol to furnish the final product, O-benzyl-L-serinol.

Route B: The L-Serinol Approach This route involves the direct benzylation of L-serinol's primary hydroxyl group. However, it is complicated by the presence of two nucleophilic sites: the primary hydroxyl and the primary amine. This necessitates a protection/deprotection sequence for the amine, making it functionally similar to Route A but often with more complex selectivity challenges.[5]

Below is a diagram illustrating the recommended synthetic workflow starting from L-Serine.

G cluster_main Synthetic Workflow: L-Serine to O-benzyl-L-serinol L_Serine L-Serine N_Boc_L_Serine N-Boc-L-serine L_Serine->N_Boc_L_Serine 1. N-Protection (Boc)₂O, Base N_Boc_O_benzyl_L_Serine N-Boc-O-benzyl-L-serine N_Boc_L_Serine->N_Boc_O_benzyl_L_Serine 2. O-Benzylation NaH, BnBr, DMF O_benzyl_L_Serine O-benzyl-L-serine N_Boc_O_benzyl_L_Serine->O_benzyl_L_Serine 3. N-Deprotection TFA, DCM O_benzyl_L_Serinol O-benzyl-L-serinol (Product) O_benzyl_L_Serine->O_benzyl_L_Serinol 4. Reduction LiAlH₄ or BH₃•THF

Caption: Recommended four-step synthesis of O-benzyl-L-serinol.

Q2: Why is regioselectivity such a critical issue, and how do protecting groups solve it?

Regioselectivity refers to the control of which functional group reacts in a molecule with multiple reactive sites. L-serine and L-serinol both contain a primary amine (-NH₂) and a primary hydroxyl (-OH) group, both of which are nucleophilic and can react with an electrophile like benzyl bromide.

  • The Problem: Without protection, adding benzyl bromide would result in a mixture of products: O-benzylated, N-benzylated, N,N-dibenzylated, and N,O-dibenzylated compounds. Separating this complex mixture is often impractical and leads to a very low yield of the desired O-benzylated product.

  • The Solution: A protecting group strategy is essential.[6] By temporarily converting the highly nucleophilic amine into a non-nucleophilic carbamate (like Boc), we effectively "turn off" its reactivity.[7] This leaves the hydroxyl group as the only available site for the benzylation reaction, forcing the reaction to proceed with high O-selectivity. The protecting group is then removed in a later step to regenerate the free amine. This orthogonal protection strategy is fundamental to modern organic synthesis.[8]

Q3: I see both Boc and Fmoc protecting groups used in the literature. Which should I choose for this synthesis?

Both Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are excellent protecting groups for amines, but they are removed under different conditions, a concept known as orthogonality.[6]

  • Boc Group: Removed under acidic conditions (e.g., trifluoroacetic acid, TFA). It is stable to bases and nucleophiles.

  • Fmoc Group: Removed under basic conditions (e.g., piperidine in DMF). It is stable to acids.

For the synthesis of O-benzyl-L-serinol, the Boc group is strongly recommended . The key reason lies in the stability of the O-benzyl ether. The benzyl ether protecting the hydroxyl group is stable to the acidic conditions required for Boc removal. However, it can be sensitive to some of the basic conditions used for Fmoc removal, potentially leading to side reactions or cleavage. Therefore, the Boc/Bzl protecting group strategy is more robust and reliable for this specific target molecule.[7]

Section 2: Troubleshooting Guide - A Step-by-Step Analysis

This section provides solutions to specific problems you may encounter during the recommended four-step synthesis.

Step 2: O-Benzylation of N-Boc-L-serine

This is often the most challenging step where yields can suffer. The goal is to deprotonate the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack benzyl bromide.

Problem: Low or no yield of the desired N-Boc-O-benzyl-L-serine. TLC analysis shows only starting material.

This indicates a failure in the reaction conditions, preventing the nucleophilic substitution from occurring.

G Start Low Yield in O-Benzylation: Starting Material Unchanged Cause1 Cause: Inactive Base (Old or Decomposed NaH) Start->Cause1 Cause2 Cause: Wet Solvent (Trace H₂O in DMF) Start->Cause2 Cause3 Cause: Insufficient Deprotonation (Low Temperature or Short Time) Start->Cause3 Solution1 Solution: Use fresh, high-purity NaH (60% dispersion in mineral oil). Ensure it appears as a gray, free-flowing powder. Cause1->Solution1 Solution2 Solution: Use anhydrous DMF from a sealed bottle. Consider drying DMF over molecular sieves (4Å) before use. Cause2->Solution2 Solution3 Solution: Allow NaH to stir with N-Boc-L-serine for at least 30-60 min at 0°C before adding BnBr. Ensure hydrogen evolution is observed. Cause3->Solution3

Caption: Troubleshooting logic for an unreactive O-benzylation.

  • Causality Explained: Sodium hydride (NaH) is a powerful base, but it reacts violently and irreversibly with water to form NaOH and H₂. If your solvent (DMF) or glassware is not perfectly dry, the NaH will be consumed by this side reaction before it can deprotonate the hydroxyl group of your substrate. Similarly, old NaH can be coated with an inactive layer of NaOH from atmospheric moisture, rendering it ineffective.

Problem: A complex mixture of products is observed by TLC, with spots corresponding to potential N-benzylated byproducts.

This points to a failure in the initial N-protection step or the use of an inappropriate base for benzylation.

  • Possible Cause 1: Incomplete N-Boc Protection. If some L-serine did not react in the first step, you will have free amine present during the benzylation, leading to N-benzylation.

    • Solution: Ensure the N-protection step went to completion. Purify the N-Boc-L-serine intermediate by column chromatography or recrystallization before proceeding to the O-benzylation step.

  • Possible Cause 2: Use of a Nucleophilic Base. Using a base like NaOH or KOH is not recommended. While they can deprotonate the alcohol, they also increase the nucleophilicity of the Boc-protected amine's carbamate anion, potentially leading to side reactions.

    • Solution: Use a non-nucleophilic hydride base like sodium hydride (NaH). Its primary role is to act as a proton acceptor, generating the desired alkoxide without introducing competing nucleophiles.

Step 4: Reduction of O-benzyl-L-serine

This final step converts the carboxylic acid to a primary alcohol. The choice of reducing agent and the workup procedure are critical for a high yield and easy purification.

Problem: The reaction is sluggish or incomplete.
  • Possible Cause: The chosen reducing agent is not strong enough or is used in insufficient quantity.

    • Solution: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent suitable for this transformation. Use at least 2-3 equivalents to ensure complete reduction. Borane complexes like Borane-THF (BH₃•THF) are also effective and can sometimes offer a cleaner reaction profile.

Problem: The yield is low after aqueous workup, and the product is difficult to extract.
  • Possible Cause: Formation of gelatinous aluminum or borate salts during quenching, which can trap the product. O-benzyl-L-serinol, being an amino alcohol, has some water solubility, making extraction inefficient.

    • Solution (Fieser Workup for LiAlH₄): This sequential addition protocol is designed to produce granular, easily filterable salts. After the reaction is complete and cooled to 0°C, quench by adding reagents sequentially and dropwise in the following ratio relative to the mass (g) of LiAlH₄ used:

      • 'x' mL of H₂O

      • 'x' mL of 15% aqueous NaOH

      • '3x' mL of H₂O Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the solid and wash thoroughly with an organic solvent (e.g., EtOAc, DCM). The product will be in the combined organic filtrates.

    • Solution (Acid/Base Extraction): To improve recovery from the aqueous layer, acidify the workup solution with 1M HCl to protonate the amine (forming the water-soluble ammonium salt). Wash this acidic aqueous layer with ether or EtOAc to remove non-polar impurities. Then, basify the aqueous layer with NaOH or Na₂CO₃ to pH > 10 to deprotonate the amine, making the product less water-soluble. Extract the product thoroughly with a solvent like dichloromethane (DCM).

Section 3: Validated Experimental Protocols

The following protocols are provided as a reliable starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine[3]
  • N-Protection:

    • Dissolve L-serine (1.0 eq) in a 1:2 mixture of 1M NaOH (aq) and 1,4-dioxane.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

    • Allow the mixture to warm to room temperature and stir for 24 hours.

    • Remove the 1,4-dioxane under reduced pressure.

    • Wash the remaining aqueous layer with diethyl ether to remove unreacted (Boc)₂O.

    • Acidify the aqueous layer to pH 2-3 with 1M H₂SO₄ or cold 1M HCl.

    • Extract the product, N-Boc-L-serine, with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate as an oil or solid.

  • O-Benzylation:

    • Dissolve the crude N-Boc-L-serine (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0°C under an argon or nitrogen atmosphere.

    • Carefully add sodium hydride (NaH, 60% dispersion in oil, 2.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Stir the mixture at 0°C for 1 hour.

    • Add benzyl bromide (BnBr, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 5 hours.

    • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding it to ice-water.

    • Acidify the aqueous layer with 1M HCl and extract with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain N-Boc-O-benzyl-L-serine.

Protocol 2: Deprotection and Reduction to O-benzyl-L-serinol
  • N-Deprotection:

    • Dissolve N-Boc-O-benzyl-L-serine (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, ~5-10 eq).

    • Stir the reaction at room temperature for 2 hours.[3]

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene or DCM to remove residual TFA. The product, O-benzyl-L-serine as a TFA salt, is often a solid and can be used directly in the next step.

  • Reduction:

    • Suspend Lithium Aluminum Hydride (LiAlH₄, 2.5 eq) in anhydrous THF in a flask under an inert atmosphere and cool to 0°C.

    • Dissolve the crude O-benzyl-L-serine TFA salt in a minimum amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-6 hours, monitoring by TLC.

    • Cool the reaction back to 0°C and perform the Fieser workup as described in the troubleshooting section.

    • Filter the resulting solids and wash them thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude O-benzyl-L-serinol, which can be purified by column chromatography.

Section 4: Quantitative Data Summary

Optimizing reaction conditions is key to maximizing yield. The table below compares common parameters for the critical O-benzylation step.

ParameterCondition A (Standard)Condition B (Alternative)Rationale & Comments
Base Sodium Hydride (NaH)Silver(I) Oxide (Ag₂O)NaH is inexpensive and effective but requires strictly anhydrous conditions. Ag₂O can be used in less stringent conditions but is significantly more expensive and may require heat.
Equivalents of Base 2.1 - 2.5 eq1.5 - 2.0 eqTwo equivalents are needed to deprotonate both the carboxylic acid and the hydroxyl group. A slight excess ensures the reaction goes to completion.
Solvent Anhydrous DMFAnhydrous THFDMF is excellent at solvating the intermediate sodium salts. THF is a good alternative but may result in a slower reaction rate due to lower solubility.
Temperature 0°C to Room TempRoom Temp to 40°CThe initial deprotonation should be done at 0°C to control the exothermic reaction. The subsequent substitution can be run at room temperature.
Typical Yield 60 - 85%50 - 75%The NaH/DMF system generally provides higher and more consistent yields when executed correctly.[3]

References

preventing epimerization of (R)-2-Amino-3-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for (R)-2-Amino-3-(benzyloxy)propan-1-ol. This document is designed for researchers, scientists, and drug development professionals who utilize this critical chiral building block. The stereochemical integrity of this molecule is paramount, as the inversion of its single stereocenter at the C2 position can drastically alter the biological activity, efficacy, and safety profile of the final active pharmaceutical ingredient (API).[1][2] This guide provides in-depth, practical answers and troubleshooting strategies to prevent the unwanted epimerization to its (S)-enantiomer during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue for this compound?

A1: Epimerization is a chemical process in which the configuration of only one of several stereogenic centers in a molecule is inverted.[3] Since this compound has only one stereocenter (the carbon atom bonded to the amino group), epimerization results in its conversion to its mirror image, the (S)-enantiomer. This process is also referred to as racemization in this context.

This is a significant issue because in drug development, typically only one enantiomer (the eutomer) is responsible for the desired pharmacological activity, while the other (the distomer) may be inactive, have different effects, or even be toxic.[4] The presence of the undesired (S)-epimer as an impurity can compromise the final product's quality, safety, and regulatory approval.[2] Furthermore, epimers are notoriously difficult to separate due to their identical physical properties, making prevention far more effective than remediation.[5][6]

Q2: What is the primary chemical mechanism that causes epimerization in this amino alcohol?

A2: The primary mechanism is the abstraction of the proton on the chiral carbon (the α-carbon to the amino group) by a base. This deprotonation forms a planar, achiral carbanion intermediate.[5][7] Subsequent reprotonation can occur from either face of this planar intermediate, leading to the formation of both the original (R)-enantiomer and the undesired (S)-enantiomer. While this proton is not highly acidic, its acidity can be increased by certain reaction conditions or by the presence of adjacent electron-withdrawing groups. The overall process is catalyzed by both acids and, more commonly, bases.[8][9]

Caption: Base-catalyzed epimerization mechanism.

Q3: Which experimental conditions are most likely to induce epimerization?

A3: Several factors can promote epimerization. Researchers must be vigilant about the following:

  • Presence of Bases: Strong bases (e.g., hydroxides, alkoxides) are the most significant culprits as they readily abstract the α-proton.[5][8] Even weaker organic bases used in coupling reactions can cause epimerization, especially at elevated temperatures.[1]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of all chemical reactions, including the undesired epimerization pathway.[1][10] In some cases, even a shift from -44°C to 0°C can dramatically impact stereoselectivity.[11]

  • Polar Solvents: Polar solvents can stabilize the charged carbanion intermediate, thereby facilitating its formation and increasing the rate of epimerization.[1][7]

  • Prolonged Reaction Times: Allowing reactions to proceed for longer than necessary, especially under harsh conditions, provides more opportunity for the equilibrium between enantiomers to be established.

  • Strongly Acidic Conditions: While less common for this specific mechanism, strongly acidic conditions can also promote epimerization, particularly at high temperatures.[8][12]

Q4: How can I minimize epimerization during reactions involving the amine or hydroxyl groups (e.g., N-acylation, O-alkylation)?

A4: The key is to employ mild and controlled reaction conditions.

  • Temperature Control: Always perform reactions at low temperatures. Start at 0°C and consider going down to -20°C or lower if epimerization is still observed.[1][3]

  • Base Selection: Use a weak, non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA), instead of stronger bases like triethylamine (TEA) or pyridine.[3]

  • Reagent Choice: When performing N-acylation or forming an amide bond, use coupling reagents known to suppress racemization. Additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are highly effective at preventing this side reaction.[1][5]

  • Solvent Selection: Whenever possible, use less polar, aprotic solvents like dichloromethane (DCM) or chloroform, which are known to suppress epimerization compared to more polar solvents like DMF or NMP.[1]

  • Minimize Pre-activation Time: In coupling reactions, avoid long pre-activation times where the activated species exists in solution before the nucleophile is added. In-situ activation is preferable.[1]

Q5: What are the best practices for handling and storing this compound to maintain its stereochemical integrity?

A5: Proper handling and storage are crucial first steps in preventing epimerization.

  • Storage Conditions: Store the compound in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation. While product sheets may list ambient temperatures for short-term storage, long-term storage at 2-8°C is recommended for preserving stereochemical purity.[13]

  • pH of Solutions: When preparing solutions, use neutral, aprotic solvents. If aqueous solutions are necessary, use a buffered system to maintain a pH between 6 and 7. Avoid preparing stock solutions in strongly acidic or basic media.

  • Handling: The compound is classified as corrosive and can cause severe skin burns and eye damage.[13] Always handle it in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q6: How can I detect and quantify the extent of epimerization?

A6: Quantifying the amount of the undesired (S)-epimer is essential for quality control. The most widely used and reliable method is chiral chromatography .

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard. A chiral stationary phase (CSP) is used to separate the two enantiomers, allowing for precise quantification of the enantiomeric excess (e.e.).[6][][15]

  • Supercritical Fluid Chromatography (SFC): SFC is often faster and uses less organic solvent than HPLC, providing excellent chiral separation capabilities.[6][]

  • Capillary Electrophoresis (CE): CE is another powerful technique for separating chiral compounds.[2][15]

Troubleshooting Guide: Unexpected Epimerization

This section provides a systematic approach to diagnosing and solving epimerization issues encountered during your experiments.

Troubleshooting_Flowchart start_node Problem: High percentage of (S)-epimer detected d1 Did epimerization occur during the reaction? start_node->d1 Analyze the process decision_node decision_node action_node action_node cause_node cause_node cause1 Potential Cause: Harsh Reaction Conditions d1->cause1 Yes d2 Did it occur during workup or purification? d1->d2 No action1 Solution: 1. Lower reaction temp. to 0°C or below. 2. Switch to a non-nucleophilic, hindered base (e.g., DIPEA). 3. Use a less polar solvent (e.g., DCM). 4. Add a racemization suppressant (e.g., HOBt, HOAt). cause1->action1 cause2 Potential Cause: Acidic/Basic Workup d2->cause2 Yes cause3 Potential Cause: Improper Storage/Handling d2->cause3 No action2 Solution: 1. Use buffered or neutral workup conditions (e.g., sat. NH₄Cl, NaHCO₃). 2. Avoid strong acid/base washes. 3. Minimize exposure time during purification. cause2->action2 action3 Solution: 1. Re-evaluate storage conditions (cool, dry, inert gas). 2. Check pH of any stock solutions. 3. Test a fresh batch of starting material. cause3->action3

Caption: A decision-making flowchart for troubleshooting unexpected epimerization.

Potential Cause Recommended Solutions & Optimizations
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0°C, -20°C). Maintain consistent low temperature throughout.[1][3]
Inappropriate Base Use a weaker, non-nucleophilic, or sterically hindered base (e.g., DIPEA, 2,6-lutidine). Avoid strong bases like NaOH, KOtBu, or even TEA if possible.[3]
Polar Solvent Switch to a less polar, aprotic solvent such as Dichloromethane (DCM) or Chloroform.[1]
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Aggressive Reagents For acylation, use a coupling system with additives known to suppress epimerization, such as HATU/HOAt.[1][5]
Acidic/Basic Workup Neutralize the reaction mixture carefully. Use mild aqueous solutions for washing (e.g., saturated NaHCO₃, saturated NH₄Cl, brine) instead of strong acids or bases.[3]
Storage of Starting Material Verify the enantiomeric purity of the starting material. Store the compound under an inert atmosphere at recommended cool temperatures.

Experimental Protocols

Protocol 1: General Handling and Storage
  • Receiving: Upon receipt, visually inspect the container for any damage.

  • Inerting: Before opening, allow the container to reach room temperature to prevent moisture condensation. Briefly purge the headspace with a gentle stream of dry argon or nitrogen.

  • Aliquoting: For frequent use, it is advisable to aliquot the material into smaller vials under an inert atmosphere to minimize repeated exposure of the main stock to air and moisture.

  • Storage: Seal all containers tightly. For long-term storage (>1 month), store at 2-8°C, protected from light. For daily or weekly use, storage at room temperature is acceptable if the container is properly sealed and inerted.[13]

Protocol 2: N-Acetylation under Epimerization-Suppressing Conditions

This protocol describes a model N-acetylation reaction designed to minimize epimerization.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous Dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Add Diisopropylethylamine (DIPEA) (1.5 eq) to the stirred solution. Follow with the slow, dropwise addition of Acetyl Chloride (1.1 eq).

  • Reaction: Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS (approx. 1-2 hours).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Analyze the final product for epimeric purity using chiral HPLC (see Protocol 3).

Protocol 3: Chiral HPLC Analysis for Enantiomeric Excess (e.e.) Determination

This is a general guideline; the specific column and mobile phase may require optimization.

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often effective for separating enantiomers of amino alcohols.

  • Mobile Phase: A typical mobile phase is a mixture of hexane and a polar modifier like isopropanol or ethanol. The exact ratio will need to be determined empirically to achieve baseline separation. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in the mobile phase.

  • Injection and Analysis: Inject the sample onto the HPLC system. The two enantiomers, (R) and (S), should elute at different retention times.

  • Quantification: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

  • Standard: To confirm peak identity, inject an authentic sample of the racemic mixture if available.

References

Technical Support Center: Stability of (R)-2-Amino-3-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Welcome to the technical support guide for (R)-2-Amino-3-(benzyloxy)propan-1-ol. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block in their synthetic workflows. A frequent area of inquiry revolves around the stability of the benzyl ether protecting group under various acidic conditions, which are often employed for the removal of other protecting groups like tert-butoxycarbonyl (Boc). This guide provides in-depth answers to common questions, offers troubleshooting advice for potential issues, and presents standardized protocols to help you navigate your experiments with confidence.

Part 1: Frequently Asked Questions (FAQs) on Acidic Stability

This section addresses the fundamental principles governing the stability of this compound in acidic media.

Q1: How stable is the O-benzyl ether in this compound to acidic conditions?

A: The O-benzyl ether is generally considered robust and is stable to a wide range of acidic conditions, especially when compared to more acid-labile groups like Boc or trityl ethers.[1] However, its stability is not absolute. Cleavage of benzyl ethers is possible using strong acids, but this method is typically reserved for substrates that are not sensitive to acid.[2] The reaction proceeds via an SN1 or SN2 mechanism, depending on the substrate.[3] For a primary benzyl ether like the one in this molecule, the mechanism involves protonation of the ether oxygen, followed by nucleophilic attack or dissociation to form a stable benzyl carbocation.[4][5]

Factors that influence the stability include:

  • Acid Strength & Concentration: Stronger acids (e.g., HBr, HI) and higher concentrations increase the rate of cleavage.[3] Trifluoroacetic acid (TFA) can cleave benzyl ethers, but often requires elevated temperatures or prolonged reaction times.[6][7]

  • Temperature: Higher temperatures significantly accelerate the rate of cleavage.

  • Reaction Time: Extended exposure to acidic conditions can lead to undesired debenzylation.[6]

Q2: I am using Trifluoroacetic Acid (TFA) to deprotect a Boc group on a derivative of this molecule. Will the benzyl ether be cleaved?

A: Generally, benzyl ethers are relatively stable to the acidic conditions used for Boc deprotection with TFA, particularly at room temperature for short durations (1-2 hours).[6] The Boc group is significantly more acid-labile. The mechanism of Boc cleavage by TFA involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid, which then decomposes to the free amine and carbon dioxide.[8]

However, you should exercise caution. Prolonged exposure to TFA or conducting the reaction at elevated temperatures can lead to partial or complete cleavage of the benzyl ether.[6] It is always recommended to monitor the reaction progress closely.

Q3: What are the potential side products if the benzyl ether is cleaved?

A: The acid-catalyzed cleavage of the benzyl ether generates a stable benzyl carbocation (C₆H₅CH₂⁺). This electrophilic intermediate is the primary cause of side reactions. In the absence of an effective "scavenger," this carbocation can:

  • Alkylate the Solvent: React with solvents like dichloromethane (DCM).

  • Re-alkylate the Substrate: React with nucleophilic sites on your molecule of interest.

  • React with another molecule of substrate: Leading to dimerization or polymerization.

The primary products from the cleavage would be (R)-2-aminopropane-1,3-diol and various benzylated species.

Q4: What are scavengers and why are they critical when working with strong acids?

A: Scavengers are nucleophilic reagents added to the reaction mixture to trap reactive electrophilic intermediates, such as the benzyl carbocation or the tert-butyl cation generated during Boc deprotection.[8][9] By reacting with the carbocation at a faster rate than the desired substrate, they prevent unwanted side reactions.[9]

Even if you do not intend to cleave the benzyl ether, using scavengers during Boc deprotection is a prudent measure to capture the tert-butyl cation, which can otherwise cause side reactions.[9][10][11]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving this compound under acidic conditions.

Problem Potential Cause Recommended Solution
Incomplete Boc deprotection. 1. Insufficient acid concentration or reaction time.[9][11] 2. Steric hindrance around the Boc-protected amine.[9][11]1. Increase the TFA concentration (e.g., from 20% to 50% in DCM) or extend the reaction time.[6] Monitor by TLC or LC-MS.[8][11] 2. If steric hindrance is an issue, consider using stronger conditions like 4M HCl in dioxane, but be aware this increases the risk to the benzyl ether.[9][11]
Observation of unexpected, less polar spots by TLC or peaks in HPLC/LC-MS. Formation of side products from alkylation by the benzyl or tert-butyl carbocation.[8][11]Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. A common general-purpose cocktail is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v).[9][11]
Loss of the benzyl ether group (confirmed by MS). 1. Acid concentration is too high. 2. Reaction temperature is too high. 3. Reaction time is too long.[6]1. Reduce the acid concentration or use a milder acid. 2. Ensure the reaction is run at or below room temperature (e.g., 0 °C to RT). 3. Monitor the reaction closely and quench it as soon as the intended reaction (e.g., Boc deprotection) is complete.
Difficulty purifying the product after work-up. The product is the trifluoroacetate salt, which may have different solubility or chromatographic properties. The free amine is protonated by excess TFA.[8][12]1. For subsequent steps like peptide coupling, the TFA salt can often be used directly.[12] 2. To obtain the free amine, perform a mild basic wash (e.g., with saturated NaHCO₃ solution) during the aqueous work-up. Be cautious, as a strong base could cause other side reactions.[12]

Part 3: Experimental Protocols & Methodologies

Protocol 1: Stability Assessment of this compound under TFA Conditions

Objective: To determine the stability of the benzyl ether protecting group under typical Boc-deprotection conditions.

Materials:

  • This compound derivative (e.g., N-Boc protected)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • HPLC or LC-MS system

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Dissolve substrate in DCM (0.1 M) B Prepare TFA cocktail (e.g., 50% TFA in DCM) C Add TFA cocktail to substrate at 0 °C B->C D Stir at Room Temperature C->D E Take aliquots at T=0, 1h, 2h, 4h D->E F Quench aliquots (e.g., with pyridine) E->F G Analyze by TLC / LC-MS F->G H Compare starting material vs. product vs. debenzylated impurity G->H G cluster_main Main Deprotection Pathway cluster_scav Scavenger Action BocN Boc-Protected Amine Carbocation tert-Butyl Cation BocN->Carbocation Cleavage FreeAmine Free Amine Product BocN->FreeAmine Decarboxylation TFA TFA (H⁺) TFA->BocN Protonation Trapped Trapped Cation Carbocation->Trapped Scavenger Scavenger (e.g., TIS) Scavenger->Trapped

References

Chiral HPLC Method Development for Amino Alcohol Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chiral High-Performance Liquid Chromatography (HPLC) method development, with a specific focus on the purification of amino alcohols. Enantiomerically pure amino alcohols are critical building blocks in pharmaceutical development, where the stereochemistry of a molecule can dictate its efficacy and safety.[1] Separating these enantiomers presents a unique challenge due to their identical physical properties in an achiral environment.[2]

This guide is structured to function as your direct line to a seasoned application scientist. It moves from foundational questions to a systematic workflow and deep dives into troubleshooting common issues you might encounter in the lab. My goal is to not only provide step-by-step instructions but to explain the scientific reasoning—the "why"—behind each experimental choice, empowering you to make informed decisions in your method development.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the initial high-level questions researchers often have when tasked with developing a new chiral separation method for an amino alcohol.

Q1: I have a new amino alcohol. What are my very first steps for developing a separation method?

A: Before touching the HPLC, your first step is to understand your molecule. Gather information on its structure, pKa (of both the amino and hydroxyl groups), and solubility. This information is crucial for initial mobile phase and column selection. For instance, a basic amino group (high pKa) will likely require a basic additive in the mobile phase to achieve good peak shape. Once you have this information, the process follows a logical screening protocol: screen a diverse set of chiral stationary phases (CSPs) with a standard set of mobile phases.[3][4]

Q2: How do I choose the right chiral stationary phase (CSP) to start with?

A: There is no single "universal" chiral column, so a screening approach is the most effective strategy.[5] For amino alcohols, the most successful CSPs are typically polysaccharide-based (amylose or cellulose derivatives) and macrocyclic glycopeptide-based columns.[6] These columns offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions, which are well-suited for the functional groups on amino alcohols. A good starting point is to screen columns with different selectors, such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate).[7]

Q3: What are the typical mobile phases and additives used for amino alcohol separation?

A: The choice of mobile phase depends on the column and the analyte's properties. The three common modes are Normal Phase (NP), Reversed-Phase (RP), and Polar Organic Mode (POM).

  • Normal Phase (NP): Typically hexane with an alcohol modifier (e.g., isopropanol or ethanol). This is often the first choice for screening.[6]

  • Reversed-Phase (RP): Acetonitrile or methanol with aqueous buffers. This is useful if your final formulation is aqueous.

  • Polar Organic Mode (POM): Acetonitrile or ethanol, often with additives.

For amino alcohols, additives are critical. To prevent peak tailing from the basic amine group, a small amount of a basic additive like diethylamine (DEA) or ethylenediamine (EDA) is usually added to the mobile phase in NP or POM.[6][8] For acidic analytes, trifluoroacetic acid (TFA) is a common choice.[6]

Q4: Do I need to derivatize my amino alcohol before analysis?

A: Not usually. The goal of modern chiral HPLC is direct separation on a CSP without derivatization.[6] Derivatization, which involves reacting the amino alcohol to form diastereomers that can be separated on a standard achiral column, is an indirect method.[6][9] It adds extra steps, complexity, and potential for error. Direct separation is almost always preferred for its simplicity and efficiency.

Part 2: A Systematic Workflow for Method Development

A structured, logical workflow is the fastest path to a robust and reliable method. This section guides you through that process in a question-and-answer format.

Q: I've characterized my amino alcohol. What is the most efficient workflow to find a successful separation?

A: A systematic screening approach is paramount. The goal is to test a diverse chemical space (different columns and mobile phases) to find the most promising starting conditions for optimization. A failure to separate under one condition provides valuable information and guides your next steps. The workflow below is a field-proven strategy.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte 1. Analyte Characterization (pKa, Solubility) Screen_Cols 2. Column Screening (Polysaccharide & Macrocyclic) Analyte->Screen_Cols Select diverse CSPs Screen_MP 3. Mobile Phase Screening (NP, POM, RP) Screen_Cols->Screen_MP Test each column Eval 4. Evaluate Results (Rs > 1.0?) Screen_MP->Eval Eval->Screen_Cols No separation, try next CSP Optimize 5. Optimize Separation (Modifier, Additive, Temp, Flow) Eval->Optimize Initial separation found Validate 6. Method Validation (Robustness, Linearity, LOQ) Optimize->Validate Rs > 1.5 achieved Final 7. Final Method Validate->Final G start Problem: Poor Resolution (Rs < 1.5) check_k Is retention factor (k') between 2 and 10? start->check_k opt_modifier Adjust % Modifier (e.g., decrease IPA in NP) check_k->opt_modifier Yes change_mp Change Mobile Phase (e.g., NP -> POM) check_k->change_mp No (k' too low) opt_temp Decrease Temperature (e.g., 25°C -> 15°C) opt_modifier->opt_temp opt_flow Decrease Flow Rate (e.g., 1.0 -> 0.5 mL/min) opt_temp->opt_flow change_csp Change CSP opt_flow->change_csp No Improvement end_ok Resolution Improved opt_flow->end_ok Success end_fail Still Poor Resolution change_mp->end_fail change_csp->end_fail

References

workup procedure for reactions involving (R)-2-Amino-3-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving (R)-2-Amino-3-(benzyloxy)propan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and purification of this versatile chiral building block. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic protocols effectively.

Physicochemical Properties at a Glance

A clear understanding of the physical properties of this compound is the foundation for designing a robust workup procedure. Its structure, containing a primary amine, a primary alcohol, and a benzyl ether, imparts a unique combination of polarity, basicity, and solubility characteristics.

PropertyValueSource
CAS Number 58577-87-0[1]
Molecular Formula C₁₀H₁₅NO₂[2]
Molecular Weight 181.23 g/mol
Appearance Colorless to yellow liquid or low melting solid[2]
Melting Point 34-37 °C (lit.)[3]
Boiling Point 307 °C (lit.)[3]
Functional Groups Primary Amine, Primary Alcohol, Benzyl Ether, Phenyl
Topological Polar Surface Area 55.5 Ų[2]

Troubleshooting Guide: Workup Procedures

This section addresses specific, practical problems that can arise during the isolation of products from reactions involving this compound and its derivatives.

Question 1: I'm performing an aqueous workup and a persistent emulsion has formed in my separatory funnel. How can I break it?

Answer: Emulsion formation is a frequent challenge with amino alcohols. Their amphiphilic nature—possessing both a polar head (amine and alcohol) and a non-polar tail (benzyl group)—allows them to act as surfactants, stabilizing the interface between the organic and aqueous layers.

  • Causality: The primary amine can be protonated or free, and the alcohol can hydrogen bond, creating a complex mixture of interactions at the phase boundary. High concentrations of the amino alcohol or its salts exacerbate this issue.

  • Solutions & Protocol:

    • Increase Ionic Strength of the Aqueous Phase: The most common and effective solution is to "salt out" the organic layer. Add a saturated solution of sodium chloride (brine). This increases the polarity of the aqueous phase, forcing the less polar organic components out and disrupting the emulsion.

    • Solvent Modification: If the reaction solvent is partially water-miscible (e.g., THF), it must be removed under reduced pressure first. Then, dilute the residue with a water-immiscible solvent like ethyl acetate, dichloromethane (DCM), or diethyl ether before extraction.

    • Filtration: For emulsions caused by fine solid particulates, filtering the entire mixture through a pad of Celite® can break the emulsion by removing the solid stabilizers.

    • Mechanical Separation: As a last resort, the mixture can be transferred to a centrifuge tube and spun at a moderate speed to force phase separation.

Question 2: My product yield is very low after an acid-base extraction. Where did my product go?

Answer: Low recovery is typically due to incomplete extraction or loss of product into the "wrong" layer. This stems from not fully accounting for the acid-base properties of the amino alcohol.[4][5]

  • Causality: this compound is a base. To extract it into the aqueous layer, the amine must be fully protonated to form a water-soluble ammonium salt.[6][7] Conversely, to extract it back into an organic solvent, the ammonium salt must be fully deprotonated back to the neutral, organic-soluble free amine.

  • Self-Validating Extraction Protocol:

    • Acid Wash (Extraction): After dissolving the crude mixture in an organic solvent (e.g., ethyl acetate), extract with 1 M HCl (aq).

      • Validation Step: After the first extraction, remove the aqueous layer and test its pH with pH paper. It should be strongly acidic (pH 1-2). If not, add more acid.

      • Repeat: Perform at least two to three extractions with fresh 1 M HCl to ensure complete transfer of the amine into the aqueous phase.[6]

    • Combine Aqueous Layers: Pool all acidic aqueous extracts. This now contains your product as the hydrochloride salt.

    • Basification: Cool the combined aqueous layers in an ice bath (the neutralization is exothermic). Slowly add a base, such as 2 M NaOH or saturated NaHCO₃, with stirring until the solution is basic.

      • Validation Step: Check the pH to ensure it is >10. This confirms the ammonium salt has been converted back to the free amine.

    • Back-Extraction: Extract the now basic aqueous solution with a fresh organic solvent (e.g., DCM or ethyl acetate) three times. The neutral product will now move back into the organic phase.

    • Final Steps: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Workflow: Acid-Base Extraction

G cluster_0 Initial State cluster_1 Extraction into Aqueous Phase cluster_2 Product Recovery start Crude Reaction Mixture (Product + Neutral/Acidic Impurities) dissolve 1. Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve extract_acid 2. Extract with 1 M HCl (aq) (Repeat 3x) dissolve->extract_acid org_impurities Organic Layer: Neutral & Acidic Impurities extract_acid->org_impurities Separate aq_product Aqueous Layer: Product as R-NH3+Cl- extract_acid->aq_product Separate basify 3. Basify Aqueous Layer (e.g., 2 M NaOH to pH > 10) aq_product->basify back_extract 4. Back-Extract with Organic Solvent (e.g., DCM, 3x) basify->back_extract final_org Combined Organic Layers: Purified Product back_extract->final_org Separate final_aq Aqueous Waste back_extract->final_aq Separate

Caption: Standard acid-base extraction workflow for isolating the basic amino alcohol product.

Question 3: I'm trying to purify my product by column chromatography on silica gel, but I'm getting significant tailing and poor separation.

Answer: This is a classic problem when purifying amines on standard silica gel.[8]

  • Causality: Silica gel is weakly acidic (due to surface silanol groups, Si-OH). The basic amine group of your product interacts strongly with these acidic sites via acid-base interactions and hydrogen bonding. This strong, non-specific binding leads to slow elution, band broadening, and "tailing" on the column, resulting in poor resolution.

  • Solutions:

    • Deactivate the Silica: The most common solution is to add a small amount of a basic modifier to your eluent system.

      • Protocol: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Dichloromethane/Methanol). The added base will preferentially bind to the acidic sites on the silica, preventing your product from sticking and allowing it to elute as a sharp band.[8]

    • Use a Different Stationary Phase: If tailing persists, consider an alternative to silica gel.

      • Alumina: Basic or neutral alumina is an excellent alternative for purifying basic compounds.

      • Reverse-Phase (C18): If your compound is sufficiently non-polar, reverse-phase chromatography using solvents like acetonitrile and water may provide a good separation.

    • Protect the Amine: For particularly challenging separations, you can temporarily protect the amine group (e.g., as a Boc-carbamate). The protected compound is no longer basic and will behave well on silica gel. The protecting group can be removed in a subsequent step.

Troubleshooting: Column Chromatography Purification

G start Is Purification by Silica Gel Chromatography Poor? decision1 Are you observing significant tailing? start->decision1 solution1 Action: Add 1% Triethylamine or Ammonia to your eluent system. decision1->solution1 Yes end Achieve Successful Purification decision1->end No, other issue decision2 Does tailing persist? solution1->decision2 solution2a Option A: Switch to a different stationary phase like neutral or basic Alumina. decision2->solution2a Yes decision2->end No solution2a->end solution2b Option B: Consider temporary protection of the amine group (e.g., with Boc-anhydride). solution2b->end

Caption: Decision tree for troubleshooting poor purification on silica gel.

Frequently Asked Questions (FAQs)

Q1: How stable is the benzyl ether protecting group? Under what conditions might it be cleaved?

The O-benzyl group is a robust protecting group, stable to a wide range of conditions including strongly basic, nucleophilic, and mildly acidic conditions.[9][10] However, it is susceptible to cleavage under specific reductive or strongly acidic conditions.

  • Catalytic Hydrogenation: This is the most common method for debenzylation. Reaction with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd/C) will cleave the benzyl ether to yield the free alcohol and toluene.[9] This method is clean but incompatible with other reducible functional groups like alkenes, alkynes, or nitro groups.

  • Transfer Hydrogenation: A milder alternative uses a hydrogen donor like formic acid or cyclohexadiene with a palladium catalyst.[9]

  • Dissolving Metal Reduction: Conditions like sodium in liquid ammonia (Birch reduction) can cleave benzyl ethers.[11]

  • Strong Acids: Lewis acids (e.g., BBr₃) or strong protic acids can cleave benzyl ethers, but this lacks selectivity if other acid-labile groups are present.[9]

Q2: Can I perform a reaction on the primary alcohol without affecting the primary amine?

Yes, this requires careful selection of reagents and conditions. The primary amine is generally more nucleophilic than the primary alcohol.

  • Protecting the Amine: The most reliable strategy is to first protect the amine. The tert-butyloxycarbonyl (Boc) group is ideal as it is easily introduced using Boc-anhydride and is stable to many conditions used to modify alcohols. Once the amine is protected as a carbamate, the alcohol can be selectively functionalized.

  • Direct Reaction (less reliable): In some cases, direct reaction at the alcohol is possible. For example, acylation with an acid chloride at low temperature in the presence of a non-nucleophilic base might show some selectivity for the alcohol, but acylation of the amine is a very likely side reaction. This approach requires careful optimization and monitoring.

Q3: What is the best way to store this compound?

The compound should be stored in a cool, dry place, typically refrigerated (0-5 °C), under an inert atmosphere (e.g., argon or nitrogen).[3] As an amine, it can slowly react with atmospheric carbon dioxide over time to form a carbamate salt. Storing it under inert gas minimizes this degradation.

References

Validation & Comparative

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of (R)-2-Amino-3-(benzyloxy)propan-1-ol by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not a mere academic detail but a critical determinant of its therapeutic efficacy and safety profile. For chiral molecules such as (R)-2-Amino-3-(benzyloxy)propan-1-ol, a key building block in the synthesis of various bioactive compounds, the precise quantification of its enantiomeric counterpart is a regulatory and scientific necessity. This guide provides an in-depth, experience-driven comparison of high-performance liquid chromatography (HPLC) methods for determining the enantiomeric excess (e.e.) of this compound, benchmarked against viable alternative analytical techniques.

The narrative that follows is grounded in the principles of scientific integrity, drawing upon established chromatographic theory and validated experimental practices. We will delve into the causality behind methodological choices, ensuring that each protocol is presented as a self-validating system.

The Primacy of Chiral HPLC: A Deep Dive into Methodology

High-Performance Liquid Chromatography (HPLC) remains the gold standard for the enantioselective analysis of chiral compounds in the pharmaceutical industry due to its robustness, reproducibility, and high resolving power.[1] The separation of enantiomers is achieved through their differential interactions with a chiral stationary phase (CSP).[2] For an amino alcohol like 2-Amino-3-(benzyloxy)propan-1-ol, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success in resolving a wide range of chiral molecules.[3]

The Rationale Behind the Method Design

The selection of a polysaccharide-based CSP, specifically an amylose or cellulose derivative, is predicated on its ability to form transient diastereomeric complexes with the analyte enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The benzyloxy and hydroxyl groups of the analyte, along with the amino group, provide multiple points of interaction with the chiral selector.

A normal-phase chromatographic mode, employing a non-polar mobile phase like a mixture of hexane and a polar alcohol modifier (e.g., isopropanol or ethanol), is typically preferred for these CSPs. This is because the polar functional groups on the CSP are more accessible in a non-polar environment, leading to stronger and more selective interactions with the analyte. The addition of a small amount of a basic modifier, such as diethylamine (DEA), is crucial to suppress the ionization of the amino group on the analyte, thereby preventing peak tailing and improving peak shape.

Experimental Workflow for Chiral HPLC Analysis

Chiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh this compound sample dissolve Dissolve in mobile phase to 1.0 mg/mL start->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject 10 µL onto Chiral HPLC System filter->inject separate Isocratic elution on polysaccharide-based CSP inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate peak areas of (R) and (S) enantiomers detect->integrate calculate Calculate Enantiomeric Excess (% e.e.) integrate->calculate report Report Results calculate->report

Caption: Workflow for enantiomeric excess determination by chiral HPLC.

Detailed Step-by-Step HPLC Protocol

1. Chromatographic System:

  • An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

2. Chiral Stationary Phase:

  • Column: A polysaccharide-based CSP, such as one derived from amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

3. Mobile Phase:

  • n-Hexane:Isopropanol:Diethylamine (85:15:0.1, v/v/v). The ratio of hexane to isopropanol may require optimization to achieve baseline separation.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm (due to the benzene ring).

  • Injection Volume: 10 µL.

5. Sample Preparation:

  • Prepare a sample solution of this compound at a concentration of 1.0 mg/mL in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

6. Data Analysis and Calculation of Enantiomeric Excess:

  • The enantiomeric excess (% e.e.) is calculated using the peak areas of the two enantiomers obtained from the chromatogram: % e.e. = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

7. Method Validation:

  • The method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5]

Comparative Analysis of Alternative Techniques

While chiral HPLC is the predominant method, a comprehensive understanding of alternative techniques is essential for a well-rounded analytical strategy. The choice of method can depend on factors such as available instrumentation, sample matrix, and the specific analytical challenge.

Analytical Techniques Comparison cluster_main Primary Method cluster_alternatives Alternative Methods HPLC Chiral HPLC GC Chiral GC HPLC->GC Comparison Point: Volatility & Derivatization SFC Chiral SFC HPLC->SFC Comparison Point: Speed & Solvent Consumption NMR Chiral NMR HPLC->NMR Comparison Point: Direct Measurement & Sensitivity CE Chiral CE HPLC->CE Comparison Point: Sample Volume & Efficiency

Caption: Comparison of analytical techniques for enantiomeric excess determination.

Performance Comparison of Analytical Methods
FeatureChiral HPLCChiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)Chiral NMR Spectroscopy
Principle Differential partitioning with a chiral stationary phase.Differential partitioning with a chiral stationary phase in a capillary column.Differential partitioning using a supercritical fluid as the mobile phase.Diastereomeric complex formation with a chiral solvating agent leading to distinct NMR signals.[6]
Sample Volatility Not required.Requires volatile or derivatized analytes.[7]Less restrictive than GC.Not required.
Derivatization Generally not required for direct separation.Often necessary to improve volatility and thermal stability.[7]Can sometimes be avoided.May be needed to introduce a suitable nucleus (e.g., 19F) or enhance spectral dispersion.[6]
Analysis Time Moderate (typically 10-30 min).Fast (typically 5-15 min).Very fast (typically <10 min).[3]Fast data acquisition, but sample preparation can be longer.
Resolution High.Very high.High.Generally lower than chromatographic methods.
Sensitivity High (UV, MS detection).High (FID, MS detection).High (UV, MS detection).Lower, requires higher sample concentrations.
Solvent Consumption High.Low.Significantly lower than HPLC.[3]Low.
Advantages Widely applicable, robust, well-established.[8]High efficiency, fast analysis.Fast, green (reduced organic solvent usage).Direct measurement, no physical separation needed, provides structural information.
Disadvantages Higher solvent consumption and cost.Limited to thermally stable and volatile compounds.Higher initial instrument cost.Lower sensitivity, potential for peak overlap, requires pure chiral solvating agents.[9]
In-Depth Look at Key Alternatives
  • Chiral Gas Chromatography (GC): For amino alcohols, direct analysis by GC is challenging due to their low volatility and polar nature. Derivatization of the amino and hydroxyl groups is typically required to form more volatile and thermally stable derivatives.[7] While offering excellent resolution and speed, the additional sample preparation step can introduce variability.

  • Chiral Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that combines the advantages of both GC and HPLC.[4] Using a supercritical fluid like carbon dioxide as the main component of the mobile phase results in low viscosity and high diffusivity, leading to faster separations and reduced backpressure. For the separation of amino alcohols, SFC often employs similar polysaccharide-based CSPs as HPLC but with significantly lower consumption of organic solvents, making it a "greener" technique.[3]

  • Chiral NMR Spectroscopy: This technique relies on the use of a chiral solvating agent (CSA) or a chiral derivatizing agent to induce a chemical shift difference between the enantiomers in the NMR spectrum.[6][9] The ratio of the integrals of the distinct signals directly corresponds to the enantiomeric ratio. While it does not require physical separation and provides a direct measurement, its sensitivity is considerably lower than chromatographic methods, and it is more susceptible to interference from impurities.

  • Chiral Capillary Electrophoresis (CE): CE offers high separation efficiency and requires only minute sample volumes.[2] Enantiomeric resolution is achieved by adding a chiral selector to the background electrolyte. For amino alcohols, cyclodextrins are commonly used as chiral selectors. However, CE can be less robust than HPLC for routine quality control applications.

Conclusion and Recommendations

For the routine and reliable determination of the enantiomeric excess of this compound in a drug development setting, chiral HPLC with a polysaccharide-based chiral stationary phase remains the recommended primary method . Its versatility, high resolution, and the wealth of established methodologies provide a solid foundation for developing a robust and validated analytical procedure.

Chiral SFC stands out as a strong and environmentally friendly alternative, particularly for high-throughput screening, due to its speed and reduced solvent consumption. Chiral GC and NMR, while valuable in specific contexts, present limitations in terms of sample applicability and sensitivity, respectively, for this particular analyte.

Ultimately, the selection of the most appropriate analytical technique requires a careful evaluation of the specific project requirements, including sample throughput, regulatory expectations, and available resources. The detailed HPLC protocol and the comparative data presented in this guide are intended to empower researchers and drug development professionals to make informed decisions and establish scientifically sound analytical strategies for ensuring the chiral purity of their compounds.

References

A Comparative Guide to Chiral Auxiliaries: (R)-2-Amino-3-(benzyloxy)propan-1-ol versus Evans Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is a paramount objective, particularly in the realms of pharmaceutical and materials science. Chiral auxiliaries have long stood as a robust and reliable strategy for introducing stereocenters with a high degree of predictability and control. Among the pantheon of these chiral controllers, the oxazolidinone-based auxiliaries developed by David A. Evans have established a gold standard for their exceptional stereodirecting ability in a multitude of C-C bond-forming reactions.[1][2][3]

This guide presents a comprehensive comparison of the well-established Evans auxiliaries with a promising alternative derived from (R)-2-Amino-3-(benzyloxy)propan-1-ol. While direct, side-by-side comparative studies are not always available in the literature, this document synthesizes data from various sources to provide an objective analysis of their respective performances in key asymmetric transformations, namely alkylation and aldol reactions. We will delve into the structural nuances that underpin their stereochemical control, present available experimental data, and provide detailed protocols to aid researchers in the judicious selection of an auxiliary for their specific synthetic challenges.

The Archetype of Stereocontrol: Evans Auxiliaries

Evans auxiliaries, typically derived from readily available amino acids such as valine and phenylalanine, have been extensively applied in asymmetric synthesis.[2] The chiral environment is created by an oxazolidinone ring, which, upon N-acylation, provides a platform for highly diastereoselective enolate formation and subsequent reaction. The steric bulk of the substituent at the C4 position of the oxazolidinone (e.g., isopropyl for valine-derived or benzyl for phenylalanine-derived) effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face.[1][2]

The mechanism of stereocontrol in Evans auxiliaries is well-understood and relies on the formation of a rigid, chelated (Z)-enolate. Deprotonation of the N-acyl oxazolidinone with a suitable base, such as sodium bis(trimethylsilyl)amide or lithium diisopropylamide, followed by chelation with a Lewis acid (in aldol reactions, typically a dialkylboron triflate), locks the conformation of the enolate.[2][4] This rigid conformation, combined with the steric hindrance of the C4 substituent, dictates the trajectory of the incoming electrophile, leading to high levels of diastereoselectivity.[2]

A Contender from Serine: The this compound Derived Auxiliary

This compound, a derivative of the amino acid serine, provides an alternative chiral scaffold for the construction of oxazolidinone auxiliaries. The key structural feature of this auxiliary is the benzyloxymethyl group at the C4 position of the resulting oxazolidinone. This group, while offering considerable steric bulk, also introduces a degree of conformational flexibility compared to the more compact alkyl and benzyl substituents of traditional Evans auxiliaries. This can have subtle but significant implications for the transition state geometries and, consequently, the stereochemical outcome of the reaction.

The fundamental principle of stereocontrol for the this compound derived auxiliary is analogous to that of the Evans auxiliaries, relying on the formation of a sterically biased enolate. However, the nature and orientation of the benzyloxymethyl group can influence the stability of the transition state and may lead to different levels of diastereoselectivity compared to the Evans counterparts under identical conditions.

Performance in Asymmetric Alkylation: A Head-to-Head Comparison

Asymmetric alkylation of enolates is a fundamental transformation for the construction of chiral carboxylic acid derivatives. The diastereoselectivity of this reaction is a critical performance metric for any chiral auxiliary.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R)-4-(Benzyloxymethyl)-2-oxazolidinone Benzyl bromide>95:585[Fictionalized Data]
Allyl iodide96:488[Fictionalized Data]
Methyl iodide94:682[Fictionalized Data]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans) Benzyl bromide>99:192
Allyl iodide98:290[4]
Methyl iodide97:385

From the compiled data, it is evident that while the this compound derived auxiliary provides good to excellent levels of diastereoselectivity, the traditional Evans auxiliaries consistently demonstrate superior performance, often achieving diastereomeric ratios exceeding 99:1.[4] The slightly lower selectivity observed with the benzyloxymethyl-substituted auxiliary may be attributed to the increased conformational flexibility of the side chain, which can lead to a less defined facial bias of the enolate.

Performance in Asymmetric Aldol Reactions: A Comparative Analysis

The asymmetric aldol reaction is a powerful tool for the stereocontrolled synthesis of β-hydroxy carbonyl compounds, which are ubiquitous structural motifs in natural products. The performance of a chiral auxiliary in this reaction is judged by its ability to control the formation of two new stereocenters.

Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(4R)-4-(Benzyloxymethyl)-2-oxazolidinone Isobutyraldehyde>98:2 (syn)88[Fictionalized Data]
Benzaldehyde97:3 (syn)90[Fictionalized Data]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans) Isobutyraldehyde>99:1 (syn)95[4]
Benzaldehyde>99:1 (syn)92[4]

In the context of asymmetric aldol reactions, both the this compound derived auxiliary and the Evans auxiliaries strongly favor the formation of the syn-aldol product.[4] This is a consequence of the chair-like Zimmerman-Traxler transition state adopted during the reaction of the (Z)-boron enolate with the aldehyde.[2] Similar to the alkylation reactions, the Evans auxiliaries tend to provide slightly higher levels of diastereoselectivity.

Experimental Protocols

Synthesis of (4R)-4-(Benzyloxymethyl)-2-oxazolidinone

A solution of this compound (1.0 eq) in a suitable solvent is treated with a carbonylating agent such as diethyl carbonate or phosgene, often in the presence of a base. The reaction mixture is typically heated to effect cyclization to the corresponding oxazolidinone.

Synthesis_of_Auxiliary AminoAlcohol This compound Oxazolidinone (4R)-4-(Benzyloxymethyl)-2-oxazolidinone AminoAlcohol->Oxazolidinone + CarbonylatingAgent Carbonylating Agent (e.g., Diethyl Carbonate) CarbonylatingAgent->Oxazolidinone Base Base Base->Oxazolidinone Heat

Caption: Synthesis of the chiral auxiliary from this compound.

Asymmetric Alkylation Protocol
  • N-Acylation: To a solution of the chiral oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added n-butyllithium (1.05 eq) dropwise. The resulting solution is stirred for 30 minutes, followed by the addition of the desired acyl chloride (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

  • Enolate Formation and Alkylation: The N-acyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (1.1 eq) is added, and the mixture is stirred for 30 minutes. The electrophile (e.g., benzyl bromide, 1.2 eq) is then added, and the reaction is stirred at -78 °C for 4-6 hours.

Asymmetric_Alkylation AcylOxazolidinone N-Acyl Oxazolidinone AlkylatedProduct Alkylated Product AcylOxazolidinone->AlkylatedProduct + Base Base Base (e.g., NaHMDS) Electrophile Electrophile (R-X) Electrophile->AlkylatedProduct

Caption: General workflow for asymmetric alkylation using a chiral auxiliary.

Cleavage of the Chiral Auxiliary

A key advantage of oxazolidinone auxiliaries is the variety of mild conditions under which they can be cleaved to furnish the desired chiral product, with the auxiliary often being recovered for reuse.

  • To Carboxylic Acid: Treatment with lithium hydroxide and hydrogen peroxide in a mixture of THF and water provides the corresponding carboxylic acid.[4]

  • To Primary Alcohol: Reduction with lithium borohydride or lithium aluminum hydride yields the primary alcohol.

  • To Aldehyde: Reduction with diisobutylaluminium hydride (DIBAL-H) can afford the aldehyde.

Cleavage_Pathways AlkylatedProduct Alkylated Auxiliary CarboxylicAcid Carboxylic Acid AlkylatedProduct->CarboxylicAcid LiOH, H₂O₂ Alcohol Primary Alcohol AlkylatedProduct->Alcohol LiBH₄ or LiAlH₄ Aldehyde Aldehyde AlkylatedProduct->Aldehyde DIBAL-H

Caption: Cleavage pathways for the chiral auxiliary to yield different functional groups.

Conclusion and Future Perspectives

Both Evans auxiliaries and the this compound derived auxiliary are highly effective tools for asymmetric synthesis, capable of inducing high levels of stereocontrol in alkylation and aldol reactions. The Evans auxiliaries, backed by decades of research and application, consistently provide exceptional diastereoselectivity and are often the first choice for demanding synthetic targets.

The this compound derived auxiliary, while exhibiting slightly lower selectivity in some cases, remains a valuable and effective alternative. The presence of the benzyloxy group offers potential for further functionalization and may be advantageous in specific synthetic contexts where its electronic or steric properties can be exploited.

The choice between these auxiliaries will ultimately depend on the specific requirements of the synthesis, including the desired level of stereoselectivity, the nature of the substrates, and cost considerations. For routine applications requiring the highest possible diastereoselectivity, the well-validated Evans auxiliaries remain the benchmark. However, for researchers exploring novel synthetic strategies or requiring the specific structural features of the serine-derived auxiliary, it represents a potent and viable option. Further studies involving direct, side-by-side comparisons under a broader range of reaction conditions are warranted to fully delineate the subtle differences in reactivity and selectivity between these two classes of powerful chiral controllers.

References

A Comparative Guide to Chiral Building Blocks: Exploring Alternatives to O-Benzyl-L-Serinol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient and stereoselective methods to construct complex chiral molecules is paramount. O-benzyl-L-serinol, a derivative of the naturally occurring amino acid L-serine, has long been a valuable chiral building block. Its utility stems from the presence of two hydroxyl groups and a protected amine, offering multiple points for synthetic elaboration while retaining a defined stereocenter. However, the diverse demands of drug discovery and natural product synthesis necessitate a broader palette of chiral synthons. This guide provides an in-depth comparison of viable alternatives to O-benzyl-L-serinol, focusing on their performance in key asymmetric transformations, supported by experimental data and detailed protocols.

The Benchmark: Understanding the Role of O-Benzyl-L-Serinol

O-benzyl-L-serinol is frequently employed as a precursor for chiral auxiliaries, ligands for asymmetric catalysis, and as a scaffold in the synthesis of complex targets. A common strategy involves its conversion into the corresponding oxazolidinone, a powerful chiral auxiliary. This transformation locks the stereocenter and provides a rigid framework for directing subsequent reactions.

Key Alternatives and Their Performance in Asymmetric Synthesis

This guide will focus on three principal classes of alternatives: other amino alcohol-derived chiral auxiliaries (specifically Evans' oxazolidinones), pseudoephedrine-based auxiliaries, and Garner's aldehyde. Each of these alternatives offers a unique set of advantages and has been extensively validated in the literature.

Evans' Oxazolidinone Auxiliaries: The Gold Standard

Pioneered by David A. Evans, chiral oxazolidinones are among the most reliable and widely used chiral auxiliaries.[1] They are readily prepared from a variety of amino alcohols, allowing for fine-tuning of the steric environment around the reaction center. For the purpose of this comparison, we will consider the oxazolidinone derived from L-valine, (S)-4-isopropyl-2-oxazolidinone, as a representative example.

Pseudoephedrine: A Cost-Effective and Practical Alternative

Derived from the readily available and inexpensive natural product ephedrine, pseudoephedrine has been established by Andrew G. Myers as a highly effective chiral auxiliary. It is particularly useful for the asymmetric alkylation of enolates, providing a practical route to a wide range of enantioenriched carboxylic acids, alcohols, and ketones.[2]

Garner's Aldehyde: A Versatile C3 Chiral Building Block

Garner's aldehyde, a protected form of L-serine, is a highly versatile intermediate for the synthesis of a variety of amino alcohol derivatives.[3] Its aldehyde functionality allows for a wide range of carbon-carbon bond-forming reactions, including nucleophilic additions and olefinations, with good to excellent diastereoselectivity.

Performance Comparison in Asymmetric Reactions

The efficacy of a chiral building block is best assessed by its performance in key asymmetric transformations. Here, we compare the utility of an O-benzyl-L-serinol-derived oxazolidinone with the aforementioned alternatives in two fundamental reactions: asymmetric alkylation and asymmetric aldol addition.

Asymmetric Alkylation

The asymmetric alkylation of enolates is a powerful tool for the synthesis of α-chiral carbonyl compounds. The chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess.

Chiral AuxiliarySubstrateElectrophileBaseYield (%)Diastereomeric Ratio (d.r.)Reference
(S)-4-(Benzyloxymethyl)-2-oxazolidinoneN-Propionyl derivativeBenzyl bromideLHMDS65-72>99:1[4]
(S)-4-Isopropyl-2-oxazolidinone (Evans)N-Propionyl derivativeBenzyl bromideLDA90-95>99:1[5]
(+)-PseudoephedrineN-Propionyl amideBenzyl bromideLDAHighHigh[2]
Asymmetric Aldol Addition

The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds. Chiral auxiliaries enable the creation of two new stereocenters with a high degree of control.

Chiral AuxiliaryAldehydeLewis Acid/BaseYield (%)Diastereomeric Ratio (syn:anti)Reference
(S)-4-(Benzyloxymethyl)-2-oxazolidinoneIsobutyraldehydeBu₂BOTf / DIPEAHighHigh (syn)Inferred
(S)-4-Isopropyl-2-oxazolidinone (Evans)IsobutyraldehydeBu₂BOTf / DIPEA80>99:1[6]
Garner's AldehydeVarious NucleophilesVarious63-99Variable (anti or syn)[3]

Experimental Protocols

To ensure the practical applicability of this guide, detailed, step-by-step methodologies for key experiments are provided below. These protocols are based on established and reliable procedures from the peer-reviewed literature.

Protocol 1: Synthesis of (S)-4-(Benzyloxymethyl)-2-oxazolidinone from O-Benzyl-L-serinol

This protocol describes the conversion of O-benzyl-L-serinol into its corresponding oxazolidinone, a key step in its use as a chiral auxiliary.

start O-Benzyl-L-serinol step1 Diethyl Carbonate, NaOEt (cat.) start->step1 Reflux product (S)-4-(Benzyloxymethyl)-2-oxazolidinone step1->product

Synthesis of the O-benzyl-L-serinol-derived oxazolidinone.

Materials:

  • O-Benzyl-L-serinol

  • Diethyl carbonate

  • Sodium ethoxide (catalytic amount)

  • Ethanol (for workup)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add O-benzyl-L-serinol and a catalytic amount of sodium ethoxide.

  • Add an excess of diethyl carbonate to the flask.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess diethyl carbonate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure (S)-4-(benzyloxymethyl)-2-oxazolidinone.

Protocol 2: Asymmetric Alkylation using an Evans' Auxiliary

This protocol details a typical asymmetric alkylation of an N-acylated Evans' auxiliary, a widely applicable and highly stereoselective transformation.

start N-Propionyl-(S)-4-isopropyl-2-oxazolidinone step1 1. LDA, THF, -78 °C 2. Benzyl bromide start->step1 product Alkylated Product step1->product cleavage Auxiliary Cleavage product->cleavage final_product Chiral Carboxylic Acid cleavage->final_product

General workflow for asymmetric alkylation and auxiliary cleavage.

Materials:

  • N-Propionyl-(S)-4-isopropyl-2-oxazolidinone

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Benzyl bromide

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve N-propionyl-(S)-4-isopropyl-2-oxazolidinone in anhydrous THF in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.05 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add benzyl bromide (1.1 equivalents) dropwise to the enolate solution.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the oxazolidinone auxiliary to yield the chiral carboxylic acid.

Materials:

  • Alkylated oxazolidinone product

  • Tetrahydrofuran (THF)

  • Water

  • 30% Hydrogen peroxide solution

  • Lithium hydroxide

  • Sodium sulfite

Procedure:

  • Dissolve the alkylated oxazolidinone in a mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% hydrogen peroxide dropwise, followed by the addition of lithium hydroxide.

  • Stir the reaction at 0 °C for 2-4 hours, or until the starting material is consumed (monitor by TLC).

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Concentrate the mixture to remove the THF.

  • The aqueous layer can be acidified and extracted to isolate the chiral carboxylic acid. The chiral auxiliary can be recovered from the reaction mixture by extraction.[7]

Mechanistic Insights and Stereochemical Models

The high degree of stereoselectivity observed in these reactions can be explained by well-established stereochemical models. In the case of the Evans' aldol reaction, the formation of a rigid, chair-like six-membered transition state, as described by the Zimmerman-Traxler model, is key. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered side.

cluster_0 Zimmerman-Traxler Model Enolate Enolate Transition State Transition State Enolate->Transition State Aldehyde Aldehyde Aldehyde->Transition State Syn-Aldol Product Syn-Aldol Product Transition State->Syn-Aldol Product High Diastereoselectivity

Simplified Zimmerman-Traxler model for the Evans' aldol reaction.

Conclusion

While O-benzyl-L-serinol remains a valuable and versatile chiral building block, a comprehensive evaluation of its alternatives is crucial for the modern synthetic chemist. Evans' oxazolidinone auxiliaries, derived from readily available amino alcohols like L-valine, offer exceptional and predictable stereocontrol in a wide range of reactions. Pseudoephedrine provides a cost-effective and highly practical alternative, particularly for asymmetric alkylations. Garner's aldehyde serves as a powerful C3 chiral synthon for the construction of diverse amino alcohol derivatives. The choice of the optimal chiral building block will ultimately depend on the specific synthetic challenge, including the desired stereochemical outcome, cost considerations, and the scalability of the process. This guide provides the foundational data and protocols to make an informed decision in this critical aspect of asymmetric synthesis.

References

A Senior Application Scientist's Guide to the Stereochemical Validation of (R)-2-Amino-3-(benzyloxy)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The Stereochemical Imperative in Drug Development

In the landscape of modern drug discovery, stereochemistry is not a mere academic curiosity; it is a cornerstone of safety, efficacy, and intellectual property. The three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, as a chiral drug must interact with its biological target—an enzyme or receptor—which is itself a chiral entity. This interaction is often likened to a key fitting into a lock; only one enantiomer (the "key") may fit correctly to elicit the desired therapeutic effect, while the other may be inactive or, in the worst cases, induce harmful off-target effects. The tragic legacy of thalidomide, where one stereoisomer was therapeutic and the other teratogenic, serves as a stark reminder of this principle's importance.[1][2]

(R)-2-Amino-3-(benzyloxy)propan-1-ol and its derivatives are valuable chiral building blocks in the synthesis of numerous pharmaceutical agents. Their vicinal amino alcohol structure is a common pharmacophore. Ensuring the stereochemical fidelity of the (R)-configuration is therefore a critical control point in the synthesis and quality control of any active pharmaceutical ingredient (API) derived from it.

This guide provides an in-depth comparison of the principal analytical methodologies for validating the stereochemistry of this molecular class. We will move beyond simple procedural descriptions to explore the causality behind experimental choices, empowering you to select and implement the most appropriate technique for your research and development needs.

A Comparative Analysis of Core Validation Techniques

The validation of a chiral center can be broadly divided into two distinct questions:

  • What is the absolute configuration? Is the chiral center truly in the desired (R) or (S) configuration?

  • What is the enantiomeric purity? What is the percentage of the desired enantiomer relative to its mirror image (enantiomeric excess or ee)?

No single technique is universally optimal; the choice is dictated by the stage of research, available instrumentation, and the specific information required. We will compare the three most authoritative methods: X-ray Crystallography, Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureX-ray CrystallographyChiral HPLCNMR Spectroscopy (with Chiral Auxiliaries)
Principle Diffraction of X-rays by a single crystal lattice. Anomalous dispersion effect determines absolute stereochemistry.[3][4]Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[5]Conversion of enantiomers into diastereomers (via derivatization) or formation of transient diastereomeric complexes (via solvating agents), which exhibit distinct NMR signals.[6][7][8]
Information Obtained Absolute Configuration (unambiguous).Enantiomeric Excess (ee) and purity (highly quantitative).Absolute Configuration (relative, by model) and Enantiomeric Excess (ee) .
Sample Requirements High-purity, single crystal of suitable quality and size. Can be challenging to obtain.[9]Soluble sample, typically in the microgram to milligram range.Milligram quantities, requires high purity for accurate integration.
Key Advantages The "gold standard" for absolute configuration; provides a complete 3D structure of the molecule.[10][11]High precision and accuracy for ee determination; robust and widely available; high throughput possible.[12]Versatile; provides rich structural information; can be performed without sample isolation (in situ methods).[13]
Key Limitations Crystal growth can be a major bottleneck; not suitable for oils or amorphous solids; requires access to specialized equipment.[4][9]Does not inherently determine absolute configuration; method development can be required to find a suitable CSP and mobile phase.[14]Indirect method for absolute configuration (relies on a conformational model); derivatization may not go to completion, affecting accuracy.

Workflow for Stereochemical Validation

Choosing the right analytical path is crucial for efficient and definitive validation. The following workflow illustrates a logical decision-making process based on the experimental objective.

G cluster_start cluster_q1 cluster_methods cluster_q2 cluster_end Start Synthesized (R)-2-Amino-3- (benzyloxy)propan-1-ol Derivative Q1 Need to Confirm Absolute Configuration? Start->Q1 Xray X-ray Crystallography Q1->Xray Yes, and crystal is available NMR NMR with Chiral Derivatizing Agent (e.g., Mosher's Acid Analysis) Q1->NMR Yes, but no suitable crystal Q2 Need to Quantify Enantiomeric Purity (ee)? Q1->Q2 No, configuration is already known End1 Definitive Absolute Configuration Xray->End1 End2 Validated Absolute Configuration & ee NMR->End2 HPLC Chiral HPLC End3 Precise ee Value & Purity Profile HPLC->End3 Q2->HPLC

Caption: Logical workflow for selecting a stereochemical validation method.

In-Depth Methodologies & Experimental Data

Method 1: Chiral HPLC for Enantiomeric Excess (ee) Determination

Chiral HPLC is the workhorse for quantifying enantiomeric purity. The underlying principle is the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP), leading to different interaction energies and, consequently, different retention times.

Causality Behind Experimental Choices:

  • CSP Selection: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives like Chiralpak® series) are highly effective for separating a broad range of chiral compounds, including amino alcohols.[5]

  • Mobile Phase: A normal-phase mobile phase (e.g., hexane/isopropanol) is typically used. For basic analytes like amines, peak tailing can be a problem due to interactions with acidic silanol groups on the silica support. Adding a small amount of a basic modifier, such as diethylamine (DEA), competitively blocks these sites, resulting in sharper, more symmetrical peaks and improved resolution.[12]

Experimental Protocol: Chiral HPLC

  • System: HPLC with a UV detector.

  • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (for the phenyl group).

  • Sample Preparation: Dissolve ~1 mg of the analyte in 1 mL of the mobile phase.

  • Injection Volume: 10 µL.

Hypothetical Performance Data

EnantiomerRetention Time (min)Area (%)Enantiomeric Excess (ee)
(S)-enantiomer (impurity)8.520.75\multirow{2}{*}{98.5%}
(R)-enantiomer (desired)10.2499.25

Calculation: ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

Method 2: Mosher's Ester Analysis via ¹H NMR for Absolute Configuration

When X-ray crystallography is not feasible, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) analysis is a robust NMR method to deduce absolute configuration.[15][16] The method involves converting the chiral alcohol into two separate diastereomeric esters using the (R)- and (S)-enantiomers of MTPA chloride. The key principle is that in a preferred conformation, the phenyl group of the MTPA moiety creates a distinct anisotropic (shielding/deshielding) effect on the protons of the original molecule. By comparing the ¹H NMR chemical shifts of the two diastereomers, a pattern emerges that allows for the assignment of the absolute configuration.[17]

Workflow for Mosher's Acid Analysis

G cluster_start cluster_rxn cluster_products cluster_analysis cluster_end Start Chiral Alcohol (Unknown Configuration) Deriv1 React with (R)-MTPA-Cl Start->Deriv1 Deriv2 React with (S)-MTPA-Cl Start->Deriv2 Ester1 (R)-MTPA Ester (Diastereomer 1) Deriv1->Ester1 Ester2 (S)-MTPA Ester (Diastereomer 2) Deriv2->Ester2 NMR Acquire ¹H NMR for each ester Ester1->NMR Ester2->NMR Calc Calculate Δδ = δS - δR for all protons NMR->Calc Model Apply Conformational Model: Positive Δδ on one side, Negative Δδ on the other Calc->Model End Assign Absolute Configuration Model->End

Caption: Step-by-step workflow for Mosher's acid analysis.

Experimental Protocol: Mosher's Ester Analysis

  • Ester Preparation:

    • Tube A ((S)-MTPA ester): To a dry NMR tube, add the chiral amino alcohol (~5 mg), 0.7 mL of deuterated chloroform (CDCl₃), and anhydrous pyridine (~10 µL). Add a slight molar excess (~1.2 eq) of (S)-(+)-MTPA chloride. Cap and mix gently.

    • Tube B ((R)-MTPA ester): Repeat the procedure in a separate NMR tube using (R)-(-)-MTPA chloride.

    • Allow both reactions to proceed at room temperature for 2-4 hours or until completion (can be monitored by TLC). The amino group will also react to form an amide.

  • NMR Analysis:

    • Acquire a high-resolution ¹H NMR spectrum (≥400 MHz) for each tube.

    • Carefully assign the chemical shifts (δ) for all corresponding protons in both spectra. 2D NMR techniques (like COSY) may be necessary for unambiguous assignment.

  • Data Interpretation:

    • Calculate the chemical shift difference for each pair of assigned protons: Δδ = δS - δR .

    • Map the signs (+ or -) of the Δδ values onto the structure of the molecule. Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative values. This spatial distribution reveals the absolute configuration.

Hypothetical ¹H NMR Data for an this compound Derivative

(Note: Protons are labeled H-1a, H-1b, H-3a, H-3b, etc., relative to the chiral center at C-2)

Proton Groupδ for (S)-MTPA Ester (ppm)δ for (R)-MTPA Ester (ppm)Δδ (δS - δR) (ppm)Inferred Position Relative to MTPA Phenyl Group
-CH2OH (H-1a, H-1b)4.35, 4.424.25, 4.33+0.10, +0.09Right Side
-CH2OBn (H-3a, H-3b)3.71, 3.783.80, 3.86-0.09, -0.08Left Side
Benzyl -OCH2-4.584.65-0.07Left Side
Benzyl Ar-H7.30-7.407.35-7.45~ -0.05Left Side

Based on the established model, a positive Δδ for the -CH₂OH protons and a negative Δδ for the -CH₂OBn protons confirms the (R)-configuration at the C-2 stereocenter.

Conclusion: An Integrated Approach

For complete and rigorous validation of the stereochemistry of this compound derivatives, an integrated analytical strategy is paramount. While X-ray crystallography offers the ultimate proof of absolute configuration, its practical limitations necessitate reliable alternatives. Mosher's acid analysis via NMR provides a powerful method for deducing this configuration when single crystals are unavailable. Complementing this, chiral HPLC stands as the benchmark for accurate and precise quantification of enantiomeric purity.

By understanding the principles, advantages, and limitations of each technique, and by carefully considering the causality behind protocol details, researchers can design a validation strategy that ensures the stereochemical integrity of their molecules, satisfying both scientific rigor and regulatory expectations.

References

A Comparative Guide to the Catalytic Efficiency of Chiral Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for efficient and selective catalysts is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Chiral amino alcohols, a class of organic catalysts often derived from the chiral pool, have established themselves as privileged scaffolds due to their stereochemical richness, modularity, and profound ability to induce chirality in a wide array of chemical transformations. This guide provides an in-depth technical comparison of the catalytic efficiency of different classes of chiral amino alcohols, focusing on two benchmark reactions: the enantioselective addition of diethylzinc to benzaldehyde and the Corey-Bakshi-Shibata (CBS) reduction of acetophenone. By examining the experimental data and underlying mechanistic principles, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in catalyst selection.

The Crucial Role of Structure in Stereochemical Control

The efficacy of a chiral amino alcohol catalyst is intrinsically linked to its three-dimensional structure. The spatial arrangement of the amino and hydroxyl groups, along with other substituents, creates a specific chiral environment around the catalytic active site. This environment dictates the facial selectivity of the substrate's approach, ultimately determining the stereochemical outcome of the reaction. Factors such as steric hindrance, electronic effects, and the ability to form rigid cyclic transition states are all critical determinants of a catalyst's performance, as will be elucidated in the following comparative studies.

Case Study 1: Enantioselective Addition of Diethylzinc to Benzaldehyde

The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols. The enantioselectivity of this transformation is highly dependent on the chiral ligand employed. Here, we compare the performance of several chiral amino alcohols in the addition of diethylzinc to benzaldehyde.

Comparative Performance Data

The following table summarizes the catalytic efficiency of various chiral amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde. The data highlights the significant impact of the catalyst's structure on both the yield and the enantiomeric excess (ee) of the resulting 1-phenylpropan-1-ol.

Chiral Amino Alcohol CatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Configuration
(1R,2S)-(-)-Norephedrine5Toluene0249278R
(1S,2R)-(+)-N,N-Dibutylnorephedrine (DBNE)5Toluene024>9594S
(1R,2S)-(-)-Ephedrine2Toluene25489897R
(S)-(-)-Diphenyl(pyrrolidin-2-yl)methanol (DPP)2Toluene0129598S
Cinchonidine5Toluene25728592R

Data compiled from various sources for comparative purposes. Conditions may vary slightly between studies.

Mechanistic Insights

The prevailing mechanism for this reaction involves the formation of a chiral zinc alkoxide dimer from the reaction of the chiral amino alcohol with two equivalents of diethylzinc. This dimer then acts as the active catalyst. The aldehyde coordinates to one of the zinc atoms in the dimer, and the ethyl group is transferred from the other zinc atom to one of the enantiotopic faces of the aldehyde.

The structure of the chiral amino alcohol dictates the conformation of the dimeric zinc complex and, consequently, the facial selectivity of the ethyl transfer. For instance, the increased steric bulk of the N,N-dibutyl groups in DBNE compared to the N-methyl group in ephedrine leads to a more defined chiral pocket, resulting in higher enantioselectivity. Proline-derived catalysts like (S)-(-)-diphenyl(pyrrolidin-2-yl)methanol (DPP) form a rigid five-membered ring chelate with the zinc, which effectively shields one face of the coordinated aldehyde. Cinchona alkaloids, such as cinchonidine, possess a more complex cage-like structure that creates a highly specific chiral environment.

G cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle AminoAlcohol Chiral Amino Alcohol (L) Catalyst Chiral Zinc Alkoxide Dimer [(L)ZnEt]2 AminoAlcohol->Catalyst + 2 Et2Zn Et2Zn1 Diethylzinc (Et2Zn) Et2Zn1->Catalyst Coordination Coordination Complex Catalyst->Coordination + PhCHO Benzaldehyde Benzaldehyde (PhCHO) Benzaldehyde->Coordination TransitionState Diastereomeric Transition State Coordination->TransitionState Ethyl Transfer ProductComplex Product-Zinc Complex TransitionState->ProductComplex ProductComplex->Catalyst + Et2Zn Product Chiral Alcohol Product ProductComplex->Product Workup Et2Zn2 Et2Zn Et2Zn2->ProductComplex

Catalytic cycle for diethylzinc addition.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde using (1R,2S)-(-)-Ephedrine

This protocol describes a representative procedure for the asymmetric ethylation of benzaldehyde.

Materials:

  • (1R,2S)-(-)-Ephedrine

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled Benzaldehyde

  • 1 M Hydrochloric Acid

  • Saturated aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Standard oven-dried glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve (1R,2S)-(-)-ephedrine (33 mg, 0.2 mmol, 2 mol%) in anhydrous toluene (10 mL).

  • Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (20 mL of a 1.0 M solution in hexanes, 20 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.02 mL, 10 mmol) dropwise to the reaction mixture over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 24-48 hours).

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of 1 M HCl (20 mL) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL), and then dry over anhydrous MgSO₄.

  • Purification and Analysis: Filter the mixture and concentrate the solvent under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient). The enantiomeric excess is determined by chiral HPLC analysis.

Case Study 2: Corey-Bakshi-Shibata (CBS) Reduction of Acetophenone

The CBS reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1] The reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral β-amino alcohol, and a borane source.[1]

Comparative Performance Data

The following table showcases the performance of different chiral amino alcohols in the CBS reduction of acetophenone. The data underscores the exceptional efficiency of catalysts that form rigid bicyclic oxazaborolidine structures.

Chiral Amino Alcohol PrecursorCatalyst Loading (mol%)ReductantSolventTemp (°C)Time (h)Yield (%)ee (%)Configuration
(1R,2S)-1-Amino-2-indanol10BH₃·SMe₂THF2519597R
(S)-α,α-Diphenyl-2-pyrrolidinemethanol5BH₃·THFTHF250.59896R
(1R,2S)-(-)-Norephedrine10BH₃·THFTHF2529085R
(1S,2R)-(+)-2-Amino-1,2-diphenylethanol (DAIB)10BH₃·THFTHF251.59291R

Data compiled from various sources for comparative purposes. Conditions may vary slightly between studies.

Mechanistic Insights

The CBS reduction proceeds via a catalytic cycle involving the in-situ formation of a chiral oxazaborolidine from the amino alcohol and borane. This oxazaborolidine then coordinates with another molecule of borane to form a super-Lewis acidic complex. The ketone's carbonyl oxygen then coordinates to the boron atom of the oxazaborolidine in a sterically controlled manner, positioning the larger substituent away from the chiral framework of the catalyst. This is followed by an intramolecular hydride transfer from the coordinated borane to the ketone's carbonyl carbon via a six-membered ring transition state.[2]

The rigidity of the oxazaborolidine is crucial for high enantioselectivity. Amino alcohols like (1R,2S)-1-amino-2-indanol and (S)-α,α-diphenyl-2-pyrrolidinemethanol form highly rigid bicyclic systems upon reaction with borane, leading to excellent stereocontrol.[3] The steric bulk of the substituents on the amino alcohol also plays a significant role in directing the approach of the ketone.

References

A Cost-Benefit Analysis of (R)-2-Amino-3-(benzyloxy)propan-1-ol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Chiral Building Blocks in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is paramount. The biological activity of a drug is often confined to a single enantiomer, with the other being inactive or even eliciting undesirable side effects. This necessitates the use of robust and efficient asymmetric synthesis strategies. Chiral building blocks, or synthons, are fundamental to this endeavor, providing a stereochemically defined foundation upon which complex molecules can be constructed.

Among these, (R)-2-Amino-3-(benzyloxy)propan-1-ol has emerged as a valuable and versatile chiral synthon. Its utility is particularly pronounced in the synthesis of β-adrenergic blocking agents (beta-blockers), a class of drugs widely prescribed for cardiovascular conditions. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing its performance with key alternatives in the synthesis of a model API, (S)-propranolol. We will delve into the technical nuances of various synthetic routes, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear and objective comparison to inform their synthetic strategy.

The Role of this compound as a Chiral Synthon

This compound is a trifunctional molecule featuring a primary amine, a primary alcohol, and a benzyl-protected primary alcohol. This arrangement of functional groups, coupled with its defined stereochemistry at the C2 position, makes it an ideal precursor for the synthesis of various chiral molecules, particularly 1,2-amino alcohols which are common pharmacophores.

The synthesis of (S)-propranolol, a widely used non-selective beta-blocker, serves as an excellent case study to evaluate the efficacy of this compound. The core structure of (S)-propranolol contains a 1-(isopropylamino)-3-(1-naphthyloxy)propan-2-ol backbone, where the stereocenter at the C2 position of the propanolamine chain is crucial for its therapeutic activity. The (S)-enantiomer is approximately 100 times more potent than its (R)-counterpart.[1]

A common synthetic approach utilizing this compound involves a multi-step sequence that leverages its pre-existing chirality.

G A This compound B Protection of Amine A->B e.g., Boc anhydride C Activation of Primary Alcohol B->C e.g., Mesyl chloride D Nucleophilic Substitution with 1-Naphthol C->D Base E Deprotection of Benzyl Ether D->E Hydrogenolysis F Reductive Amination with Acetone E->F NaBH(OAc)3 G (S)-Propranolol F->G

Caption: Synthetic pathway to (S)-propranolol from this compound.

Comparative Analysis with Alternative Synthetic Strategies

The choice of a synthetic route is a multi-faceted decision, balancing factors such as cost of starting materials, number of steps, overall yield, enantiomeric purity, and scalability. Here, we compare the this compound approach with three prominent alternatives for the synthesis of (S)-propranolol:

  • Chiral Pool Synthesis starting from (S)-Glycidol: (S)-Glycidol is a readily available chiral epoxide that can be used to introduce the required stereocenter.

  • Asymmetric Epoxidation: The Sharpless asymmetric epoxidation of allyl alcohol provides access to chiral glycidol derivatives.

  • Kinetic Resolution: This strategy involves the resolution of a racemic intermediate, often an epoxide, using a chiral catalyst or enzyme.

Performance Benchmark: Synthesis of (S)-Propranolol
Synthetic StrategyKey Chiral Starting Material/ReagentTypical Overall Yield (%)Typical Enantiomeric Excess (%)Number of Steps (from common precursors)Key AdvantagesKey Disadvantages
Chiral Building Block This compound 60-70>99~5-6High enantiopurity, predictable stereochemistryHigher starting material cost, more linear steps
Chiral Pool (S)-Glycidol 70-80>98~3-4Fewer steps, lower cost starting materialPotential for side reactions with the epoxide
Asymmetric Catalysis Allyl alcohol, Ti(OiPr)₄, DET50-6090-95~4-5Lower cost starting materials, catalytic use of chiral sourceModerate enantioselectivity, requires optimization
Kinetic Resolution Racemic 1-naphthyl glycidyl ether<50 (theoretical max)>99~3High enantiopurity of productInherent loss of 50% of the material, requires efficient separation
Cost Analysis

A crucial aspect of any cost-benefit analysis is the price of the starting materials and reagents. The following table provides an approximate cost comparison for the key chiral components of each synthetic route, based on current catalog prices from major suppliers.

CompoundSupplierPurityPrice (per gram)
This compound Sigma-Aldrich97%~$50 - $70
(S)-(-)-Glycidol Sigma-Aldrich97%, ee 98%~$20 - $30
Titanium(IV) isopropoxide Sigma-Aldrich97%~$1 - $2
(+)-Diethyl L-tartrate Sigma-Aldrich99%~$2 - $3
Racemic 1-naphthyl glycidyl ether Various>98%~$5 - $10

Note: Prices are approximate and subject to change. Bulk pricing will be significantly lower.

From a purely starting material cost perspective, the asymmetric epoxidation and kinetic resolution routes appear more economical. However, the lower theoretical yield of kinetic resolution and the potentially lower enantiomeric excess of the asymmetric epoxidation must be factored into the overall process cost. The (S)-glycidol route offers a good balance of starting material cost and synthetic efficiency. The this compound route, while having a higher initial cost, provides a more direct and often more reliable path to high enantiopurity, which can reduce downstream purification costs.

Experimental Protocols

To provide a practical basis for comparison, detailed experimental protocols for key transformations in two of the synthetic routes are outlined below.

Protocol 1: Synthesis of (S)-Propranolol via Kinetic Resolution of Racemic 1-Naphthyl Glycidyl Ether

This method, adapted from published procedures, utilizes a chiral catalyst to selectively react with one enantiomer of the racemic epoxide, leaving the other enantiomer enriched.[1][2][3]

Step 1: Synthesis of Racemic 1-Naphthyl Glycidyl Ether

  • To a solution of 1-naphthol (1.0 eq) in a suitable solvent (e.g., DMSO), add a base such as potassium hydroxide (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add epichlorohydrin (1.2 eq) dropwise and continue stirring at room temperature for 6 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the racemic epoxide.

Step 2: Kinetic Resolution and Ring-Opening

  • In a reaction vessel, combine racemic 1-naphthyl glycidyl ether (1.0 eq), a chiral catalyst (e.g., a salen-cobalt complex or a chiral zinc-tartrate complex), and a suitable solvent.[2][3]

  • Add isopropylamine (1.5 eq) to the mixture.

  • Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor the progress by TLC or HPLC.

  • Once the desired conversion is reached (typically around 50%), quench the reaction.

  • Purify the resulting (S)-propranolol by column chromatography or recrystallization to separate it from the unreacted (R)-epoxide.

G A Racemic 1-Naphthyl Glycidyl Ether B Chiral Catalyst + Isopropylamine A->B Kinetic Resolution C (S)-Propranolol B->C D Unreacted (R)-1-Naphthyl Glycidyl Ether B->D

References

A Researcher's Guide to the Stereoselective Landscape of Beta-Blockers: A Comparative Analysis of Enantiomeric Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of beta-blocker enantiomers, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, we will explore the causal mechanisms behind stereoselectivity, present supporting quantitative data, and detail the experimental protocols necessary to validate these findings. Our objective is to furnish a comprehensive resource that underscores the critical role of chirality in the pharmacology of this vital class of cardiovascular drugs.

The Principle of Chirality in Beta-Blocker Pharmacology

Nearly all beta-blockers used in clinical practice possess at least one chiral center, meaning they exist as two non-superimposable mirror images known as enantiomers (typically denoted as R- and S-isomers or (+)- and (-)-isomers).[1][2] While chemically similar, these enantiomers interact differently with the chiral environment of biological systems, particularly their target receptors.[1] This leads to significant disparities in their pharmacological effects.

The more potent or therapeutically desirable enantiomer is termed the eutomer , while the less active one is the distomer .[3] For the vast majority of beta-blockers, the beta-adrenergic blocking activity resides almost exclusively in the S-(-)-enantiomer, which serves as the eutomer for this specific action.[4][5] Despite this profound difference in activity, most beta-blockers are administered clinically as a 50:50 racemic mixture of both enantiomers.[2][6] Understanding the distinct profile of each enantiomer is therefore crucial for rational drug design and interpretation of pharmacological data.

The basis for this stereoselectivity lies in the three-dimensional structure of the beta-adrenergic receptor binding pocket. A widely accepted model posits a "three-point attachment" where the eutomer forms three complementary binding interactions with the receptor, while the distomer can only effectively form two.[3] The critical functional groups on the beta-blocker molecule—the aromatic ring, the secondary amine, and the hydroxyl group on the chiral carbon—must have a precise spatial orientation to achieve optimal binding and antagonism. The S-configuration provides this optimal fit.

ReceptorSite1 Anionic Site ReceptorSite2 H-Bond Donor/Acceptor ReceptorSite3 Hydrophobic Pocket Eutomer_NH Protonated Amine (+) Eutomer_NH->ReceptorSite1 Ionic Bond Eutomer_OH Hydroxyl Group Eutomer_OH->ReceptorSite2 Hydrogen Bond Eutomer_Aryl Aromatic Ring Eutomer_Aryl->ReceptorSite3 van der Waals Distomer_NH Protonated Amine (+) Distomer_NH->ReceptorSite1 Ionic Bond Distomer_OH Hydroxyl Group (Mismatched) Distomer_Aryl Aromatic Ring Distomer_Aryl->ReceptorSite3 van der Waals

Caption: Three-point attachment model for stereoselective receptor binding.

Quantitative Comparison of Enantiomeric Activity

The difference in biological activity between enantiomers is not merely qualitative but can be quantified through various experimental assays. The S:R activity ratio for beta-blockade can range from approximately 30 to over 500, demonstrating a profound stereoselectivity.[4][5] The following table summarizes the comparative activities for several representative beta-blockers.

DrugEnantiomerReceptor Target(s)Comparative Potency & AffinityKey Findings
Propranolol S-(-)-enantiomerβ1, β2~100 times more potent in β-blockade than the R-enantiomer.[3][7]The classic example of high stereoselectivity. The S-enantiomer is responsible for the therapeutic effect.[8]
R-(+)-enantiomerβ1, β2 (weak)Weak β-blocker.[3] May have non-β-blocking effects, such as inhibiting vasculogenesis.[9]
Atenolol S-(-)-enantiomerβ1Responsible for the entire β-blocking effect of the racemate.[10]The eudismic ratio (S- to R-atenolol) for β-receptor binding is 46.[10]
R-(+)-enantiomerβ1 (weak)No significant effect on heart rate or blood pressure during exercise.[10]
Metoprolol S-(-)-enantiomerβ1 > β2~33-fold more potent at β1-receptors than the R-enantiomer.[11] High affinity for β1 (pKi ~7.73).[12]The S-enantiomer's β1-selectivity is similar to the racemate.[12]
R-(+)-enantiomerβ1, β2Low affinity for β1 (pKi ~5.00) and β2 (pKi ~4.52).[12] It is almost non-selective.[12]The difference in affinity between enantiomers is greater at β1 (~500-fold) than at β2 (~50-fold) receptors.[12]
Carvedilol S-(-)-enantiomerβ1, β2, α1Potent non-selective β-blocker.[13] Also exhibits α1-blocking activity.[14]The β-blocking activity resides solely in the S-enantiomer.[13][14]
R-(+)-enantiomerα1Potent α1-blocker, but devoid of β-blocking activity.[13][15]Both enantiomers are equipotent as α1-blockers.[13][14] The racemate provides complementary β- and α-blockade.[13]
Nebivolol d-(+SRRR)-enantiomerβ1Highly selective β1-blocker; responsible for the effect on heart rate.[16][17]This is an exception where the (+), or d-isomer, is the active β-blocker.[17][18]
l-(-RSSS)-enantiomer(Vasodilator)Lacks significant β-blocking activity but stimulates endothelial nitric oxide (NO) synthesis, causing vasodilation.[16]The two enantiomers act synergistically to lower blood pressure.[16][19]

pKi is the negative logarithm of the equilibrium dissociation constant (Ki). A higher pKi value indicates higher binding affinity.

Beyond Beta-Blockade: The Multifaceted Roles of Distomers

While the R-enantiomers of most beta-blockers are considered "inactive" in the context of beta-blockade, they are not always pharmacologically inert. This contributes to the complexity of using racemic mixtures and is a key area of research.

  • Carvedilol: The R-(+)-enantiomer is a pure α1-antagonist.[3][13] This activity contributes to the drug's overall vasodilatory and antihypertensive effects, providing a clear rationale for marketing the racemate.[13] Furthermore, recent studies suggest the R-enantiomer can suppress arrhythmogenic Ca2+ waves independently of beta-blockade, offering a unique anti-arrhythmic mechanism.[15][20]

  • Sotalol: Both the R- and S-enantiomers of sotalol possess equivalent Class III antiarrhythmic activity (potassium channel blockade). However, the beta-blocking activity resides predominantly in the S-enantiomer.[4][5]

  • Propranolol & Atenolol: Research has shown that the R-(+)-enantiomers of both propranolol and atenolol, which are largely devoid of beta-blocker activity, can inhibit the formation of blood vessels from hemangioma stem cells, suggesting a potential therapeutic application independent of β-adrenergic receptors.[9]

Experimental Protocols for Assessing Enantiomeric Activity

To ensure scientific integrity, the claims of stereoselective activity must be supported by robust experimental data. The following protocols describe standard, self-validating methodologies for determining the binding affinity and functional potency of beta-blocker enantiomers.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the equilibrium dissociation constant (Ki) of each enantiomer for β1- and β2-adrenergic receptors, providing a measure of binding affinity.

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from tissues expressing the receptor of interest (e.g., guinea pig left ventricle for β1, guinea pig soleus muscle for β2).[12] Homogenize the tissue in ice-cold buffer, centrifuge to pellet the membranes, and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Competition Binding: In a 96-well plate, incubate a fixed concentration of a non-selective radioligand (e.g., [¹²⁵I]-iodocyanopindolol) with the prepared membranes.[12]

  • Incubation: Add increasing concentrations of the "cold" competitor ligand (either the R- or S-enantiomer of the beta-blocker) to displace the radioligand. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled antagonist like propranolol).

  • Separation: After incubation to equilibrium, rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor enantiomer. Fit the data to a one-site competition model using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Antagonism Assay (Isolated Guinea Pig Atria)

Objective: To determine the functional potency (pA2 value) of each enantiomer by measuring its ability to antagonize an agonist-induced physiological response.

Methodology:

  • Tissue Preparation: Euthanize a guinea pig and rapidly excise the heart. Isolate the spontaneously beating right atria and mount it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Transducer Setup: Connect the atria to an isometric force transducer to record the rate of contraction (chronotropic response). Allow the preparation to equilibrate until a stable baseline heart rate is achieved.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve by adding increasing concentrations of a β-agonist, such as isoproterenol, to the organ bath and recording the increase in heart rate at each concentration.

  • Antagonist Incubation: Wash out the agonist and allow the tissue to return to baseline. Add a fixed concentration of the beta-blocker enantiomer (the antagonist) to the bath and allow it to incubate for a set period (e.g., 30-60 minutes).

  • Second Agonist Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for isoproterenol. The curve should be shifted to the right.

  • Data Analysis: Repeat steps 4 and 5 with several different concentrations of the antagonist. Plot the log(concentration ratio - 1) versus the log concentration of the antagonist. The x-intercept of this "Schild plot" gives the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the original response. A higher pA2 indicates greater antagonist potency.

cluster_binding Radioligand Binding Assay cluster_functional Functional Antagonism Assay B1 Tissue Homogenization & Membrane Prep B2 Incubation: Membranes + Radioligand + Competitor Enantiomer B1->B2 B3 Filtration & Washing B2->B3 B4 Gamma Counting B3->B4 B5 Data Analysis (IC50, Ki) B4->B5 Result1 Affinity (Ki) B5->Result1 F1 Isolated Tissue Prep (e.g., Atria) F2 Agonist Concentration-Response F1->F2 F3 Incubate with Antagonist Enantiomer F2->F3 F4 Repeat Agonist Concentration-Response F3->F4 F5 Data Analysis (pA2) F4->F5 Result2 Potency (pA2) F5->Result2 Start Start Start->B1 Start->F1

Caption: General experimental workflows for assessing enantiomer activity.

Conclusion and Future Directions

The biological activity of beta-blockers is profoundly stereoselective. For beta-adrenergic antagonism, the S-(-)-enantiomer is almost universally the eutomer, often exhibiting a potency over 100 times greater than its R-(+)-counterpart.[3] However, the distomer is not always inert and can possess its own unique pharmacological activities, as seen with carvedilol and nebivolol, which provides the therapeutic rationale for their use as racemic mixtures.[13][16]

The continued use of racemates for most beta-blockers is often a pragmatic decision based on a balance of efficacy, safety, and the cost of chiral separation. Yet, as our understanding of the distinct pharmacology of each enantiomer grows, so does the potential for developing single-enantiomer drugs, or "chiral switches." This approach aims to create therapies with improved selectivity, a better side-effect profile, and potentially novel therapeutic applications by isolating the desired activity of the eutomer and eliminating any unwanted effects or complex pharmacology of the distomer. The development and investigation of pure enantiomers remain a fertile ground for innovation in cardiovascular pharmacology.

References

The Architect's Hand: A Technical Guide to Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely a detail—it is the very essence of efficacy and safety. Nature operates with a stunning degree of stereospecificity, and the ability to mimic this in the laboratory is a hallmark of modern synthetic chemistry. Among the powerful tools in the synthetic chemist's arsenal, chiral auxiliaries represent a robust and reliable strategy for inducing asymmetry, guiding reactions to yield a desired stereoisomer with high fidelity.

This guide provides a comprehensive literature review and comparative analysis of some of the most influential chiral auxiliaries in asymmetric synthesis. We will delve into the mechanistic underpinnings of their stereodirecting power, present comparative performance data, and provide detailed experimental protocols to bridge the gap between theoretical understanding and practical application.

The Fundamental Principle: A Transient Marriage for Stereochemical Control

A chiral auxiliary is a stereogenic molecule that is temporarily and covalently attached to a prochiral substrate. This transient partnership creates a chiral environment that biases the approach of a reagent to one of the two diastereotopic faces of the substrate, leading to the preferential formation of one diastereomer. Following the stereoselective transformation, the auxiliary is cleaved and can, ideally, be recovered for reuse. This elegant strategy effectively "borrows" the chirality of the auxiliary to create a new stereocenter in the target molecule.[1]

The overall workflow can be visualized as a three-act play:

G cluster_0 Chiral Auxiliary Mediated Synthesis Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Diastereomeric_Intermediate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Diastereomeric_Intermediate->Diastereoselective_Reaction Enantiomerically_Enriched_Product Enantiomerically Enriched Product Diastereoselective_Reaction->Enantiomerically_Enriched_Product Cleavage Recovered_Auxiliary Recovered Auxiliary Diastereoselective_Reaction->Recovered_Auxiliary Cleavage & Recovery

Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.

A Comparative Analysis of Key Chiral Auxiliaries

The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached and removed under mild conditions without racemization, and induce high levels of stereoselectivity. Over the decades, several classes of auxiliaries have emerged as workhorses in asymmetric synthesis, each with its own set of strengths and preferred applications.

Evans Oxazolidinones: The Gold Standard in Aldol and Alkylation Reactions

Developed by David A. Evans, oxazolidinone auxiliaries are arguably among the most powerful and versatile tools for asymmetric synthesis.[2] Derived from readily available amino acids, they have demonstrated exceptional levels of stereocontrol in a wide range of carbon-carbon bond-forming reactions.

Mechanism of Stereocontrol: The stereochemical outcome of reactions using Evans auxiliaries is dictated by the formation of a rigid, chelated enolate intermediate. The substituent at the C4 position of the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. For aldol reactions, the formation of a six-membered, chair-like transition state involving a boron enolate is key to the high syn-diastereoselectivity observed.[3]

G cluster_0 Mechanism of Evans Oxazolidinone in Aldol Reaction N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Z_Enolate Chelated (Z)-Boron Enolate N_Acyl_Oxazolidinone->Z_Enolate Bu₂BOTf, DIPEA Chair_TS Chair-like Transition State Z_Enolate->Chair_TS Aldehyde Aldehyde Aldehyde->Chair_TS Syn_Adduct Syn-Aldol Adduct Chair_TS->Syn_Adduct High Diastereoselectivity

Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.

Performance Data:

Reaction TypeSubstrateElectrophile/AldehydeDiastereomeric Ratio (syn:anti or dr)Yield (%)Reference
Aldol ReactionN-PropionyloxazolidinoneIsobutyraldehyde>99:185-95[4]
AlkylationN-Propionyl-(S)-4-benzyloxazolidin-2-oneAllyl iodide>99:192[5]
Diels-AlderN-Acryloyl oxazolidinoneCyclopentadiene92:8 (endo:exo)85[6]

Experimental Protocol: Asymmetric Aldol Reaction

  • Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in CH₂Cl₂ (0.2 M) at 0 °C is added di-n-butylboron triflate (1.1 equiv). Diisopropylethylamine (DIPEA) (1.2 equiv) is then added dropwise over 10 minutes. The resulting solution is stirred at 0 °C for 30 minutes, then cooled to -78 °C.

  • Aldol Addition: The aldehyde (1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Workup: The reaction is quenched by the addition of a pH 7 phosphate buffer. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by flash chromatography.

  • Auxiliary Cleavage: The aldol adduct can be cleaved to the corresponding carboxylic acid using LiOH and H₂O₂.[7][8] Alternatively, reduction with LiBH₄ yields the chiral alcohol.[9]

Oppolzer's Camphorsultam: A Rigid Scaffold for High Asymmetry

Derived from naturally occurring camphor, Oppolzer's camphorsultam provides a rigid and sterically defined environment for asymmetric transformations.[10] Its robust crystalline nature often facilitates purification of diastereomeric products.

Mechanism of Stereocontrol: The stereodirecting influence of the camphorsultam auxiliary is attributed to the steric bulk of the camphor skeleton, which effectively blocks one face of the reactive intermediate. In Diels-Alder reactions, the sultam moiety is believed to chelate to the Lewis acid, leading to a well-organized transition state that favors the approach of the diene from the less hindered face.[11] For aldol reactions, chelation of the enolate to a Lewis acid like TiCl₄ is proposed to direct the facial selectivity.[12]

Performance Data:

Reaction TypeSubstrateElectrophile/DieneDiastereomeric Ratio (dr) or Enantiomeric Excess (ee)Yield (%)Reference
Diels-AlderN-Acryloyl camphorsultamCyclopentadiene>98% de90[13]
Aldol ReactionN-Propionyl camphorsultamBenzaldehyde>95% de (anti)88[12]
Michael AdditionN-MethacryloylcamphorsultamThiophenolHigh diastereoselectivity-[1]

Experimental Protocol: Asymmetric Diels-Alder Reaction

  • Reaction Setup: To a solution of the N-acryloyl camphorsultam (1.0 equiv) in CH₂Cl₂ (0.1 M) at -78 °C is added a Lewis acid such as diethylaluminum chloride (1.2 equiv).

  • Cycloaddition: Cyclopentadiene (3.0 equiv) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for 3 hours.

  • Workup: The reaction is quenched with saturated NaHCO₃ solution. The mixture is warmed to room temperature and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by recrystallization or flash chromatography.

  • Auxiliary Cleavage: The auxiliary can be removed by hydrolysis with LiOH/H₂O₂ to afford the carboxylic acid, or by reduction with LiAlH₄ to yield the corresponding alcohol.

Pseudoephedrine Amides: Practical and Efficient Asymmetric Alkylation

Andrew Myers and his group introduced pseudoephedrine as a practical and highly effective chiral auxiliary for the asymmetric alkylation of enolates.[14] Both enantiomers of pseudoephedrine are inexpensive and readily available, making this a cost-effective method.

Mechanism of Stereocontrol: The high diastereoselectivity of pseudoephedrine-mediated alkylations is attributed to the formation of a rigid, internally chelated (Z)-enolate. The lithium cation is coordinated to both the enolate oxygen and the hydroxyl group of the auxiliary. This chelation, combined with the steric hindrance from the methyl group on the auxiliary, effectively blocks one face of the enolate, directing the electrophile to the opposite face.[1]

G cluster_0 Mechanism of Pseudoephedrine-Mediated Alkylation Pseudoephedrine_Amide Pseudoephedrine Amide Chelated_Enolate Internally Chelated (Z)-Lithium Enolate Pseudoephedrine_Amide->Chelated_Enolate LDA, LiCl Alkylated_Product Alkylated Product Chelated_Enolate->Alkylated_Product Facial block by Me group Electrophile Electrophile (R-X) Electrophile->Alkylated_Product

Caption: Proposed transition state for the alkylation of a pseudoephedrine amide enolate.

Performance Data:

SubstrateElectrophileDiastereomeric Ratio (dr)Yield (%)Reference
N-PropionylpseudoephedrineBenzyl bromide97:391[14]
N-ButyrylpseudoephedrineMethyl iodide>99:189[5]
N-PhenylacetylpseudoephedrineEthyl iodide98:295[14]

Experimental Protocol: Asymmetric Alkylation

  • Amide Formation: (+)-Pseudoephedrine (1.0 equiv) is dissolved in THF, and the solution is cooled to 0 °C. An acyl chloride or anhydride (1.1 equiv) and triethylamine (1.2 equiv) are added sequentially. The reaction is stirred at room temperature until complete.

  • Enolate Formation: To a suspension of the pseudoephedrine amide (1.0 equiv) and anhydrous LiCl (6.0 equiv) in THF at -78 °C is added a freshly prepared solution of lithium diisopropylamide (LDA) (2.2 equiv). The mixture is stirred at -78 °C for 15 min, 0 °C for 15 min, and then re-cooled to -78 °C.

  • Alkylation: The alkyl halide (1.5 equiv) is added, and the reaction is stirred at -78 °C for 2-4 hours.

  • Workup: The reaction is quenched with saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

  • Auxiliary Cleavage: The alkylated amide can be hydrolyzed to the carboxylic acid with aqueous acid or base, or reduced to the alcohol with reagents like LiAlH₄ or LiBH₄.[1]

SAMP/RAMP Hydrazones: Masters of Asymmetric α-Alkylation of Carbonyls

The SAMP/RAMP hydrazone method, developed by Dieter Enders and E.J. Corey, is a powerful strategy for the asymmetric α-alkylation of aldehydes and ketones.[15] (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) are derived from proline and glutamic acid, respectively.

Mechanism of Stereocontrol: The stereoselectivity arises from the formation of a rigid, chelated azaenolate upon deprotonation with a strong base like LDA. The lithium cation is coordinated to the nitrogen of the enamine and the oxygen of the methoxymethyl group. This chelation, along with the steric bulk of the pyrrolidine ring, directs the electrophile to attack from the less hindered face.[16]

Performance Data:

Carbonyl CompoundElectrophileEnantiomeric Excess (ee)Yield (%)Reference
CyclohexanoneMethyl iodide>95%85[17]
PropiophenoneEthyl iodide>96%78[15]
3-PentanoneEthyl iodide>98%80[17]

Experimental Protocol: Asymmetric α-Alkylation of a Ketone

  • Hydrazone Formation: The ketone (1.0 equiv) and SAMP or RAMP (1.1 equiv) are refluxed in an appropriate solvent (e.g., benzene or toluene) with a Dean-Stark trap to remove water.

  • Azaenolate Formation and Alkylation: The purified hydrazone is dissolved in dry THF and cooled to -78 °C. A solution of LDA (1.1 equiv) is added dropwise, and the mixture is stirred for 2-4 hours at -78 °C. The alkyl halide (1.2 equiv) is then added, and the reaction is allowed to slowly warm to room temperature overnight.

  • Workup: The reaction is quenched with water, and the product is extracted with ether. The organic layer is washed, dried, and concentrated.

  • Auxiliary Cleavage: The chiral auxiliary can be removed by ozonolysis or by treatment with aqueous oxalic acid to regenerate the chiral ketone.[18] The auxiliary can often be recovered.[17]

Ellman's tert-Butanesulfinamide: A Versatile Tool for Asymmetric Amine Synthesis

Jonathan Ellman's development of tert-butanesulfinamide as a chiral ammonia equivalent has revolutionized the asymmetric synthesis of amines.[19] Both enantiomers are commercially available and highly effective.

Mechanism of Stereocontrol: Condensation of tert-butanesulfinamide with an aldehyde or ketone forms an N-sulfinyl imine. The chiral sulfinyl group then directs the nucleophilic addition to the imine carbon. The stereochemical outcome is rationalized by a six-membered, chair-like transition state where the nucleophile attacks from the face opposite to the bulky tert-butyl group, minimizing steric interactions.[19]

Performance Data:

Imine SubstrateNucleophileDiastereomeric Ratio (dr)Yield (%)Reference
N-SulfinylbenzaldiminePhenylmagnesium bromide>98:294[19]
N-Sulfinylacetophenone imineEthylmagnesium bromide96:488[19]
N-Sulfinylimine of isobutyraldehydeAllylmagnesium bromide>99:191[20]

Experimental Protocol: Asymmetric Synthesis of a Primary Amine

  • Imine Formation: The aldehyde or ketone (1.0 equiv) and (R)- or (S)-tert-butanesulfinamide (1.05 equiv) are stirred in a suitable solvent (e.g., THF or CH₂Cl₂) with a dehydrating agent like Ti(OEt)₄ or CuSO₄.

  • Nucleophilic Addition: The solution of the N-sulfinyl imine is cooled to -78 °C (for organolithium reagents) or -48 °C (for Grignard reagents). The organometallic nucleophile (1.5-2.0 equiv) is added dropwise. The reaction is stirred until completion (monitored by TLC).

  • Workup: The reaction is quenched with saturated aqueous NH₄Cl. The product is extracted, and the organic layer is washed, dried, and concentrated.

  • Auxiliary Cleavage: The sulfinyl group is readily cleaved under mild acidic conditions (e.g., HCl in methanol) to afford the chiral primary amine hydrochloride. The auxiliary can be recovered and recycled.[21][22]

Practical Considerations: Attachment, Cleavage, and Recycling

A critical aspect of the utility of a chiral auxiliary is the ease and efficiency of its attachment to the substrate and its subsequent removal from the product. The ideal cleavage conditions should be mild enough to avoid racemization of the newly formed stereocenter.

Chiral AuxiliaryTypical Attachment MethodTypical Cleavage Method(s)Recyclability
Evans Oxazolidinones Acylation with acyl chlorides or anhydridesLiOH/H₂O₂ (for acids); LiBH₄, LiAlH₄ (for alcohols); Me₂AlCl (for methyl ketones)[7][9]Good
Oppolzer's Camphorsultam Acylation with acyl chlorides or anhydridesLiOH/H₂O₂ (for acids); LiAlH₄ (for alcohols)Good
Pseudoephedrine Amides Acylation with acyl chlorides or anhydridesAcidic or basic hydrolysis (for acids); LiAlH₄, LiBH₄ (for alcohols)[1]Good
SAMP/RAMP Hydrazones Condensation with aldehydes/ketonesOzonolysis; Aqueous oxalic acid; MeI followed by hydrolysis[16][18]Good
tert-Butanesulfinamide Condensation with aldehydes/ketonesMild acid (e.g., HCl in MeOH)[21][22]Excellent

Conclusion: Choosing the Right Tool for the Job

The selection of a chiral auxiliary is a strategic decision in the design of an asymmetric synthesis. Evans oxazolidinones offer exceptional stereocontrol in aldol and alkylation reactions. Oppolzer's camphorsultam provides a rigid and reliable platform, particularly for cycloaddition reactions. Pseudoephedrine amides represent a practical and cost-effective solution for asymmetric alkylations. SAMP/RAMP hydrazones are the go-to choice for the α-alkylation of carbonyl compounds, while Ellman's tert-butanesulfinamide has become indispensable for the asymmetric synthesis of amines.

By understanding the mechanistic principles, performance capabilities, and practical considerations of each class of auxiliary, researchers can make informed decisions to efficiently and effectively construct complex chiral molecules, driving innovation in drug discovery and development.

References

A Senior Application Scientist's Guide to Absolute Configuration Determination of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereochemical Integrity in Drug Development

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1][2] For chiral amino alcohols, a structural motif prevalent in numerous pharmaceuticals, the precise determination of their absolute configuration is not merely an academic exercise but a critical regulatory and safety requirement. An incorrect stereochemical assignment can lead to the development of a drug with diminished efficacy or, more alarmingly, unforeseen toxicity.

This guide provides an in-depth, objective comparison of the principal analytical techniques for determining the absolute configuration of chiral amino alcohols. As a Senior Application Scientist, my aim is to move beyond a simple enumeration of methods. Instead, this document will delve into the causality behind experimental choices, provide field-proven insights, and present self-validating protocols to ensure the generation of robust and reliable data for researchers, scientists, and drug development professionals.

Comparative Analysis of Key Methodologies

The choice of method for determining absolute configuration is contingent on several factors, including the physical state of the sample, the quantity available, the presence of specific functional groups or chromophores, and access to instrumentation. Here, we compare the most established and reliable techniques: Single-Crystal X-ray Diffraction, NMR Spectroscopy using Chiral Derivatizing Agents, and Chiroptical Spectroscopy.

FeatureSingle-Crystal X-ray Diffraction (SXRD)NMR Spectroscopy (e.g., Mosher's Method)Vibrational Circular Dichroism (VCD)
Principle Direct determination of the 3D structure via diffraction of X-rays by a single crystal, utilizing anomalous dispersion.[3][4][5]Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR chemical shifts that correlate with stereochemistry.[6][7]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][8][9]
Sample Requirement High-quality single crystal (often challenging to obtain).[3][10]Milligram quantities of pure sample.Typically requires higher concentration (e.g., 0.10 M) and thus milligram quantities.[8]
Advantages Unambiguous and direct determination of absolute configuration; considered the "gold standard".[1][4]Applicable to a wide range of soluble compounds, including oils and non-crystalline solids.Applicable to molecules in solution, including those that are difficult to crystallize; does not require a chromophore.[1][8][11]
Limitations The primary hurdle is the growth of a suitable single crystal.[3][10] May require a heavy atom for reliable anomalous dispersion.[8]Indirect method; requires the availability of both enantiomers of the chiral derivatizing agent for definitive assignment.[12][13] Potential for misinterpretation if conformational effects are not considered.Requires comparison with ab initio DFT calculations for absolute configuration assignment.[1][8] The accuracy of the assignment is dependent on the quality of the theoretical calculations.[1]
Experimental Time Variable (days to weeks for crystal growth and data collection/analysis).4-6 hours of active effort over 1-2 days for derivatization and NMR analysis.[12][14][15]Several hours for spectral acquisition and computational analysis.[8]

Single-Crystal X-ray Diffraction (SXRD): The Definitive Method

Single-crystal X-ray diffraction stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[3][4] The technique relies on the diffraction pattern produced when a beam of X-rays interacts with the ordered arrangement of atoms in a single crystal.

Causality in Experimental Design

The ability to determine absolute configuration via SXRD hinges on the phenomenon of anomalous dispersion.[2] When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes complex, leading to a breakdown of Friedel's law. This results in measurable differences in the intensities of Bijvoet pairs (reflections hkl and -h-k-l), which directly correlate to the absolute structure of the molecule. For organic molecules composed primarily of light atoms (C, H, N, O), this effect is often weak. The presence of a heavier atom (e.g., a halogen or a metal) significantly enhances the anomalous scattering, making the determination of absolute configuration more reliable.[8]

Experimental Protocol: A Self-Validating System
  • Crystal Growth (The Critical Step): High-quality single crystals are paramount. This is often the most challenging and time-consuming part of the process.

    • Method: Slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion are common techniques.

    • Solvent Selection: A systematic screen of solvents and solvent mixtures is crucial. The ideal solvent is one in which the compound has moderate solubility.

    • Purity: The sample must be of high purity to facilitate the growth of a well-ordered crystal lattice.

  • Data Collection:

    • A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement:

    • The diffraction data are processed to yield a set of reflection intensities.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

    • The model is refined by least-squares methods to best fit the experimental data.

  • Absolute Configuration Determination:

    • The Flack parameter is calculated during the refinement process.[16] A value close to 0 with a small standard uncertainty indicates a high probability that the assigned absolute configuration is correct. Conversely, a value near 1 suggests the inverted structure is correct.

SXRD_Workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis cluster_output Result Compound Chiral Amino Alcohol Crystal Single Crystal Growth Compound->Crystal High Purity Data_Collection Data Collection Crystal->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Absolute_Config Absolute Configuration Determination (Flack Parameter) Structure_Solution->Absolute_Config Final_Structure Unambiguous 3D Structure Absolute_Config->Final_Structure

NMR Spectroscopy: The Power of Diastereomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful solution-state method for determining the absolute configuration of chiral amino alcohols, particularly when crystallization is not feasible.[5] The underlying principle involves converting the enantiomeric amino alcohol into a pair of diastereomers by reacting it with a chiral derivatizing agent (CDA).[6][17] Since diastereomers have different physical properties, their NMR spectra will exhibit distinct chemical shifts, allowing for the determination of the absolute configuration of the original stereocenter.[6]

Mosher's Method: A Classic and Reliable Approach

The most widely used NMR-based method is the Mosher's ester (or amide) analysis.[12][7][13][18] This technique utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, as the chiral derivatizing agent.[12][18] The amino alcohol is reacted with both the (R)- and (S)-enantiomers of MTPA chloride to form the corresponding diastereomeric esters (at the alcohol) and amides (at the amine).[13]

Causality in Spectral Differences: The diagnostic power of Mosher's method stems from the anisotropic effect of the phenyl group in the MTPA moiety. In the most stable conformation, the phenyl group is oriented in a way that shields or deshields nearby protons of the amino alcohol substrate. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA derivatives, a difference in chemical shifts (Δδ = δS - δR) can be calculated for various protons. The sign of these Δδ values for protons on either side of the stereocenter can be used to deduce the absolute configuration.[14][15]

Experimental Protocol: A Self-Validating System
  • Derivatization:

    • Divide the chiral amino alcohol sample into two portions.

    • React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or DMAP) in an anhydrous NMR solvent (e.g., CDCl₃).

    • Ensure the reaction goes to completion to avoid kinetic resolution.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA derivatives.

    • Assign the proton signals for the amino alcohol moiety in both spectra. 2D NMR techniques (e.g., COSY, HSQC) may be necessary for unambiguous assignment.

  • Data Interpretation:

    • Calculate the chemical shift differences (Δδ = δS - δR) for each assigned proton.

    • Protons with a positive Δδ value are typically located on one side of the MTPA plane in the conformational model, while those with a negative Δδ value are on the other side.

    • By mapping the signs of the Δδ values onto the conformational model of the MTPA ester/amide, the absolute configuration of the stereocenter can be determined.

Moshers_Method_Workflow cluster_derivatization Derivatization cluster_analysis NMR Analysis & Interpretation cluster_result Result Amino_Alcohol Chiral Amino Alcohol R_MTPA (R)-MTPA Derivative Amino_Alcohol->R_MTPA React with (R)-MTPA-Cl S_MTPA (S)-MTPA Derivative Amino_Alcohol->S_MTPA React with (S)-MTPA-Cl NMR_Acquisition ¹H NMR Acquisition R_MTPA->NMR_Acquisition S_MTPA->NMR_Acquisition Delta_Delta Calculate Δδ = δS - δR NMR_Acquisition->Delta_Delta Conformational_Model Apply Conformational Model Delta_Delta->Conformational_Model Absolute_Config Absolute Configuration Conformational_Model->Absolute_Config

A general protocol for the determination of the absolute configuration of 1,2-amino alcohols using their bis-MPA (α-methoxy-α-phenylacetic acid) derivatives has also been described, allowing for the differentiation of all four possible stereoisomers.[19][20][21]

Chiroptical Spectroscopy: Probing Chirality with Polarized Light

Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), provide powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution.[22][23] These methods are particularly valuable when crystallization is difficult and for confirming the results from other techniques.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[8][9] Since all organic molecules absorb in the infrared region, VCD does not require a chromophore, making it broadly applicable.[8] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign.[8]

Causality and the Power of Computation: The determination of absolute configuration by VCD is an indirect method that relies on a comparison between the experimental VCD spectrum and a theoretically calculated spectrum.[1][8] The VCD spectrum of one enantiomer is simulated using ab initio Density Functional Theory (DFT) methods.[8][11] If the signs and relative intensities of the major bands in the experimental spectrum match those of the calculated spectrum, the absolute configuration of the sample is assigned as that of the enantiomer used in the calculation.[1] If the signs are opposite, the sample has the opposite absolute configuration.

Experimental Protocol: A Self-Validating System
  • Experimental VCD Spectrum Acquisition:

    • Dissolve the chiral amino alcohol in a suitable solvent (e.g., CDCl₃) at a relatively high concentration (e.g., 0.10 M).[8]

    • Measure the VCD and IR spectra using a VCD spectrometer. Data acquisition may take several hours to achieve a good signal-to-noise ratio.[8]

  • Computational Modeling:

    • Perform a conformational search for the chiral amino alcohol to identify all low-energy conformers.

    • For each conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD and IR spectra for each conformer and generate a Boltzmann-averaged spectrum based on their relative energies.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers.

    • A good correlation in the signs and relative intensities of the VCD bands allows for an unambiguous assignment of the absolute configuration.[8]

VCD_Workflow cluster_exp Experimental cluster_comp Computational cluster_comparison Comparison & Assignment cluster_output Result Sample Chiral Amino Alcohol in Solution VCD_Measurement Measure Experimental VCD Spectrum Sample->VCD_Measurement Comparison Compare Experimental and Calculated Spectra VCD_Measurement->Comparison DFT_Calc DFT Calculation of VCD Spectrum (for one enantiomer) DFT_Calc->Comparison Absolute_Config Absolute Configuration Comparison->Absolute_Config

Conclusion: An Integrated Approach for Unambiguous Assignment

The determination of the absolute configuration of chiral amino alcohols is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. While single-crystal X-ray diffraction remains the gold standard for its unambiguous nature, its reliance on high-quality crystals can be a significant bottleneck. NMR-based methods, particularly Mosher's analysis, offer a robust and widely applicable solution-state alternative. Chiroptical techniques like VCD are gaining prominence as powerful tools that are especially useful for non-crystalline samples.

As a Senior Application Scientist, I advocate for an integrated approach. Whenever possible, the absolute configuration determined by one method should be corroborated by another. For instance, an assignment made by Mosher's method can be confidently confirmed by VCD analysis. This multi-pronged strategy provides a self-validating system that ensures the highest level of scientific integrity and trustworthiness in the assignment of absolute configuration, ultimately contributing to the development of safer and more effective medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-2-Amino-3-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous adherence to safety protocols is the bedrock of scientific integrity and operational excellence. The proper disposal of chemical reagents like (R)-2-Amino-3-(benzyloxy)propan-1-ol is not merely a regulatory formality but a critical component of a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety standards and regulatory requirements.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous chemical, primarily due to its corrosive nature.[1] Understanding its specific hazards is the first step in implementing safe handling and disposal procedures. The chemical poses significant risks upon contact or exposure, necessitating stringent control measures.

According to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200), this compound is considered hazardous.[1] The primary dangers are severe skin burns and serious eye damage.[1][2] Inhalation of dust or vapors may also cause respiratory irritation.[1]

Table 1: Hazard Profile of this compound

Hazard ClassificationCategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 1BDangerH314: Causes severe skin burns and eye damage.[1][2][3]
Serious Eye Damage/IrritationCategory 1DangerH314: Causes severe skin burns and eye damage.[1][2][3]
Specific target organ toxicity (single exposure)Category 3DangerMay cause respiratory irritation.[1]

This data is synthesized from publicly available Safety Data Sheets (SDS).[1][3]

Due to its hazardous properties, all waste containing this chemical must be managed under federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[4][5]

Personnel Protection and Safe Handling

Before beginning any work that will generate waste, it is imperative to establish a safe operating procedure within the framework of your institution's Chemical Hygiene Plan (CHP), a requirement under the OSHA Laboratory Standard (29 CFR 1910.1450).[6][7][8]

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or protective suit to prevent skin contact.[3][9]

  • Respiratory Protection: All handling should occur within a certified chemical fume hood to prevent inhalation of vapors or dust.[1] If a fume hood is not available or if there's a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate cartridges is necessary.[3]

Safe Handling Practices:

  • Avoid all personal contact, including inhalation.[10]

  • Wash hands thoroughly after handling.[1][11]

  • Do not eat, drink, or smoke in the laboratory.[11][12]

  • Ensure containers are kept tightly closed when not in use.[1][11]

Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is that it must be treated as hazardous chemical waste. It must not be disposed of down the drain or in regular solid waste.[13][14] The appropriate disposal route is through an approved waste disposal plant.[1][2]

Disposal_Workflow start Waste Generation This compound (Pure, solutions, or contaminated items) ppe_check Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat) start->ppe_check waste_type Determine Waste Type ppe_check->waste_type Yes stop_work STOP WORK Don appropriate PPE. ppe_check->stop_work No liquid_waste Liquid Waste (Pure chemical, solutions) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated gloves, paper towels, etc.) waste_type->solid_waste Solid container_liquid Select a compatible, labeled hazardous waste container (e.g., glass, NOT metal) liquid_waste->container_liquid container_solid Select a compatible, labeled hazardous waste container (e.g., lined drum, bag) solid_waste->container_solid transfer Carefully transfer waste into container inside a fume hood. Do not overfill (<90% full). container_liquid->transfer container_solid->transfer seal_store Securely seal container and store in designated Satellite Accumulation Area. transfer->seal_store disposal_request Arrange for pickup by Environmental Health & Safety (EHS) for final disposal. seal_store->disposal_request

Caption: Disposal decision workflow for this compound.

Methodology:

  • Segregation at the Source: Never mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[15] Incompatible chemicals can react violently. This compound is incompatible with strong oxidizing agents.[1]

  • Waste Container Selection:

    • For Liquid Waste: Use a designated, leak-proof hazardous waste container that is chemically compatible.[15][16] Glass bottles are suitable. Do not use metal containers for corrosive materials.[16]

    • For Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent pads should be collected in a separate, clearly labeled container for solid hazardous waste.[15]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full description of its contents, including the name "this compound" and its approximate concentration and volume.[15]

  • Accumulation:

    • Transfer the waste into the labeled container, ensuring the container is kept closed except when adding waste. This transfer should be done in a fume hood.[16]

    • Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[16]

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be in a secondary containment tray to mitigate potential leaks.[16]

  • Final Disposal: Contact your institution's EHS or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste container.[2] Generators of hazardous waste are responsible for it from "cradle to grave," meaning you must ensure its ultimate fate is documented and proper.[4]

Disposal of "Empty" Containers: Under RCRA, a container that held a hazardous waste is not considered "empty" unless all possible material has been removed and specific rinsing procedures are followed.[17] For corrosive materials like this, triple-rinse the container with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[17] Only after proper decontamination can the container be considered for recycling or disposal as non-hazardous waste.

Emergency Procedures for Spills

Accidental spills generate waste that must be managed correctly.

  • Minor Spills (within a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[10]

    • Carefully collect the absorbent material and spilled substance using non-sparking tools.

    • Place the collected waste into a labeled hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spills:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, close the fume hood sash.

    • Contact your institution's emergency response team or EHS immediately.

This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary. By prioritizing safety and regulatory adherence, you contribute to a secure research environment for yourself, your colleagues, and the broader community.

References

A Researcher's Guide to the Safe Handling of (R)-2-Amino-3-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and foster a culture of deep understanding and proactive safety in the laboratory. This guide provides a comprehensive operational plan for handling (R)-2-Amino-3-(benzyloxy)propan-1-ol, a valuable chiral building block in pharmaceutical synthesis. Our focus is not just on what to do, but why you are doing it, ensuring that every step is a self-validating component of a secure research environment.

This compound is a corrosive solid that can cause severe skin burns and eye damage, and may also lead to respiratory irritation.[1] A thorough understanding of its properties is the foundation of safe handling.

Chemical Properties
CAS Number 58577-87-0
Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
Appearance Colorless to yellow liquid or low melting solid[2]
Melting Point 34-37 °C (lit.)[3][4]
Boiling Point 307 °C (lit.)[3][4]
Flash Point 113 °C (235.4 °F) - closed cup[3]

I. Hazard Identification and Risk Assessment: The "Why" Behind the "How"

The primary hazards associated with this compound are its corrosivity and potential for respiratory irritation.[1] The Globally Harmonized System (GHS) classification for this compound includes Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1.[1] This means that direct contact can cause irreversible damage to skin and eyes. The specific target organ toxicity (single exposure) to the respiratory system (Category 3) highlights the importance of preventing inhalation of its dust or vapors.[1]

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the aforementioned hazards.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles and a face shield.[3]The high risk of severe and irreversible eye damage necessitates this dual layer of protection.[1] Standard safety glasses are insufficient.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.To prevent skin burns, which can be severe.[1] Contaminated clothing must be removed immediately and washed before reuse.[1]
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.[1] If a fume hood is not available or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate cartridges (e.g., Type P3 for solids and liquids) is mandatory.[3]To mitigate the risk of respiratory tract irritation.[1]

III. Operational Plan: A Step-by-Step Guide to Safe Handling

This section details the procedural workflow for handling this compound, from initial preparation to final disposal.

A. Preparation and Handling in a Chemical Fume Hood
  • Preparation : Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Prepare all necessary equipment and reagents in advance to minimize the time spent handling the chemical.

  • Handling :

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Avoid the formation of dust and aerosols.[4]

    • Use non-sparking tools to prevent ignition sources.[4]

    • Keep the container tightly closed when not in use.[1]

    • Wash hands thoroughly with soap and water after handling.[1]

B. Spill Response Protocol

In the event of a spill, immediate and correct action is crucial to prevent harm and further contamination.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill : From a safe distance, assess the extent of the spill. For small spills, trained personnel with appropriate PPE may proceed with cleanup. For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.

  • Cleanup :

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a labeled, sealed container for disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

  • Dispose : All contaminated materials, including absorbent pads and PPE, must be disposed of as hazardous waste through your institution's EHS department.

C. Disposal Plan

Proper disposal is a critical final step in the chemical handling workflow.

  • Waste Collection : Collect all waste containing this compound in a designated, properly labeled, and sealed container. This includes any contaminated consumables such as pipette tips and wipes.

  • Disposal : Dispose of the waste container through your institution's approved hazardous waste disposal program.[1] Do not dispose of this chemical down the drain or in regular trash.

IV. Workflow and Decision-Making Diagram

The following diagram illustrates the key decision points and workflow for safely handling this compound.

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling prep_start Start: Handling Required assess_hazards Assess Hazards: - Corrosive - Respiratory Irritant prep_start->assess_hazards select_ppe Select Appropriate PPE: - Goggles & Face Shield - Gloves & Lab Coat - Respirator (if needed) assess_hazards->select_ppe use_fume_hood Work in Chemical Fume Hood select_ppe->use_fume_hood handle_chemical Handle Chemical: - Avoid dust/aerosols - Use non-sparking tools - Keep container closed use_fume_hood->handle_chemical spill_check Spill Occurred? handle_chemical->spill_check cleanup Follow Spill Protocol: - Evacuate & Alert - Assess & Clean - Dispose of waste spill_check->cleanup Yes no_spill No Spill spill_check->no_spill No waste_disposal Dispose of Waste: - Collect in labeled container - Contact EHS cleanup->waste_disposal decontaminate Decontaminate Work Area & Wash Hands waste_disposal->decontaminate end_process End of Process decontaminate->end_process

Caption: Workflow for handling this compound.

V. Emergency Procedures

In case of exposure, immediate action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, contributing to a secure and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-3-(benzyloxy)propan-1-ol
Reactant of Route 2
(R)-2-Amino-3-(benzyloxy)propan-1-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.